Ac4ManNAz

Catalog No.
S516858
CAS No.
M.F
C16H22N4O10
M. Wt
430.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ac4ManNAz

Product Name

Ac4ManNAz

IUPAC Name

[(2R,3S,4R,5S)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate

Molecular Formula

C16H22N4O10

Molecular Weight

430.37 g/mol

InChI

InChI=1S/C16H22N4O10/c1-7(21)26-6-11-14(27-8(2)22)15(28-9(3)23)13(16(30-11)29-10(4)24)19-12(25)5-18-20-17/h11,13-16H,5-6H2,1-4H3,(H,19,25)/t11-,13+,14-,15-,16?/m1/s1

InChI Key

HGMISDAXLUIXKM-LIADDWGISA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Ac4ManNAz; Ac 4ManNAz; Ac-4ManNAz; Ac4Man-NAz; Ac4-Man-NAz; Ac4-ManNAz; N-Azidoacetylmannosamine-tetraacylated

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C

The exact mass of the compound Ac4ManNAz is 430.1336 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ac4ManNAz metabolic oligosaccharide engineering

Author: Smolecule Technical Support Team. Date: February 2026

Core Principle of Ac₄ManNAz and MOE

Metabolic Oligosaccharide Engineering (MOE) is a two-step chemical biology technique for profiling glycans in living systems. Ac₄ManNAz (peracetylated N-azidoacetylmannosamine) is a monosaccharide analog that hijacks the native sialic acid biosynthetic pathway [1] [2].

  • Step 1 - Metabolic Incorporation: Ac₄ManNAz diffuses into cells, where intracellular esterases remove the acetyl groups, yielding ManNAz. This analog is metabolized into the corresponding azido-modified sialic acid (SiaNAz) and incorporated into cell-surface glycoconjugates in place of the natural sialic acid [1] [2].
  • Step 2 - Bioorthogonal Labeling: The installed azide group serves as a chemical handle. It can be selectively tagged via bioorthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), with probes for detection, enrichment, or imaging [1].

The diagram below illustrates this workflow.

G Ac₄ManNAz Metabolic Labeling Workflow Start Add Ac₄ManNAz to Cell Medium Uptake Cellular Uptake Start->Uptake Process Deacetylation & Metabolism to SiaNAz Uptake->Process Display Display of SiaNAz on Cell-Surface Glycans Process->Display Click Bioorthogonal 'Click' Reaction with Probe Display->Click Detect Detection / Imaging / Enrichment Click->Detect

Quantitative Data and Physiological Effects

While powerful, the concentration of Ac₄ManNAz used is critical, as it can significantly impact cell physiology.

Labeling Efficiency and Cytotoxicity of ManNAc Analogues

The following table compares Ac₄ManNAz with other engineered analogues. Butanoylated versions show improved efficiency, and the positioning of the acyl groups greatly influences cytotoxicity [2].

Analog Optimal Labeling Concentration Key Findings on Efficiency & Cytotoxicity
Ac₄ManNAz 50 - 150 µM [2] Traditional "gold standard"; requires relatively high concentrations for labeling.
1,3,4-O-Bu₃ManNAz 12.5 - 25 µM [2] ~3-5x more efficient than Ac₄ManNAz; no apoptosis at concentrations up to 400 µM.
3,4,6-O-Bu₃ManNLev N/A Highly apoptotic; investigated as an anti-cancer drug candidate [2].
Physiological Effects of Ac₄ManNAz

A comprehensive study analyzed the bio-physiological effects of Ac₄ManNAz on A549 human lung adenocarcinoma cells [3].

Parameter Investigated Findings at 50 µM Ac₄ManNAz Findings at 10 µM Ac₄ManNAz
Gene Expression (Microarray) Significant alterations in cellular signaling pathways. Minimal effect on gene expression.
Membrane Channel Activity Reduction in activity of TRPM7, VSOR-Cl⁻, and Kv channels. Least effect on channel activity.
Cellular Functions Impaired energy generation, infiltration/migration ability. Minimal impact on major cellular functions.
Recommended Use Not recommended due to significant physiological disruption. Optimal concentration for in vivo labeling and tracking.

Experimental Protocol for Cell-Surface Labeling

This is a generalized protocol for labeling cells with Ac₄ManNAz, based on common practices in the field [2] [3].

  • Materials:

    • Ac₄ManNAz (e.g., from Invitrogen): Prepare a stock solution in DMSO.
    • Cell culture medium appropriate for your cell line (e.g., RPMI 1640 for A549 cells).
    • Phosphate-Buffered Saline (PBS).
    • Click chemistry reagents: Copper(II) sulfate, a ligand (e.g., TBTA), sodium ascorbate, and a fluorescent alkyne probe (e.g., Alexa Fluor 488 or 647 picolyl azide).
    • Fixative (e.g., 4% paraformaldehyde in PBS) if cells are to be fixed after labeling.
  • Procedure:

    • Cell Culture and Metabolic Labeling:

      • Culture your cells (e.g., HeLa, A549) to about 70-80% confluence.
      • Replace the medium with fresh medium containing the desired concentration of Ac₄ManNAz (e.g., 10 µM for minimal physiological impact based on A549 studies, or higher concentrations for other cell lines as optimized).
      • Incubate the cells for 48-72 hours to allow for metabolic incorporation.
    • Click Reaction for Detection (CuAAC):

      • Prepare the click reaction mixture in PBS (or a suitable buffer):
        • 100 µM fluorescent alkyne probe.
        • 1 mM CuSO₄.
        • 100 µM ligand (TBTA).
        • 1 mM sodium ascorbate (add last).
      • Aspirate the cell culture medium and wash the cells gently with PBS.
      • Add the click reaction mixture to the cells. Incubate for 30-60 minutes at room temperature, protected from light.
      • Wash the cells thoroughly with PBS (e.g., 3 times) to remove excess reagents.
    • Analysis:

      • The cells can now be analyzed by flow cytometry or fluorescence microscopy. Alternatively, they can be fixed with 4% PFA for 15 minutes at room temperature before analysis or imaging.

Advanced Strategies: Beyond General Labeling

A key limitation of traditional Ac₄ManNAz is its non-selective labeling of all cell types. Recent research focuses on achieving cell-type selectivity.

Cell-Type-Selective MOE
  • Liposome Delivery (LABOR): MCRs can be encapsulated in liposomes functionalized with targeting ligands (e.g., folic acid for folate receptor-overexpressing cancer cells). This actively targets the MCR to specific cells, drastically reducing non-specific labeling [1].
  • Selenium-Based MOE (SeMOE): A recent innovation replaces the azide with a selenium-containing group. This allows for highly sensitive, quantitative detection of labeled glycans using inductively coupled plasma mass spectrometry (ICP-MS), with a detection limit in the nanomolar range and minimal background signal [4].

The diagram below contrasts these advanced strategies with the standard approach.

G Strategies for Selective Glycan Labeling Standard Standard MOE (Ac₄ManNAz) Liposome Targeted Liposome Delivery (LABOR) Standard->Liposome Enables Cell-Type Selectivity Selenium Selenium-Based MOE (SeMOE) Standard->Selenium Enables Ultrasensitive Quantification

References

Ac4ManNAz and the Sialic Acid Biosynthesis Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Glycoengineering with Ac4ManNAz this compound (peracetylated N-azidoacetylmannosamine) is a prime tool in metabolic glycoengineering [1]. Its core function is to exploit the cell's natural sialic acid biosynthesis pathway to incorporate bioorthogonal chemical reporters (azides) into cell-surface glycans [2] [3]. Once incorporated, these azide groups serve as handles for highly specific bioorthogonal ligation reactions, enabling the visualization, isolation, and identification of sialylated molecules [4] [1].

Biosynthetic Pathway and Mechanism The following diagram traces the journey of this compound through the sialic acid biosynthesis pathway, from cellular uptake to final display on the cell surface.

G cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_golgi Golgi Apparatus cluster_surface Cell Surface This compound Ac₄ManNAz ManNAz ManNAz This compound->ManNAz Deacetylation ManNAz6P ManNAz-6-P ManNAz->ManNAz6P Phosphorylation Neu5Az9P Neu5Az-9-P ManNAz6P->Neu5Az9P Condensation with PEP Neu5Az Neu5Az Neu5Az9P->Neu5Az Dephosphorylation CMP_Neu5Az CMP-Neu5Az Neu5Az->CMP_Neu5Az Activation Esterases Esterases Esterases->this compound GNE_MNK GNE/MNK & other Kinases GNE_MNK->ManNAz SAS Sialic Acid Synthase (SAS) SAS->ManNAz6P SAP Sialic Acid Phosphatase (SAP) SAP->Neu5Az9P Sialyltransferases Sialyltransferases CMP_Neu5Az->Sialyltransferases Transport CMAS CMP-Sialic Acid Synthetase (CMAS) CMAS->Neu5Az Sialyltransferases->CMP_Neu5Az Glycoprotein Azide-labeled Sialoglycoprotein Sialyltransferases->Glycoprotein Glycosylation SurfaceGlycan Labeled Sialic Acid (SiaNAz) Glycoprotein->SurfaceGlycan Trafficking

This compound metabolic pathway from uptake to cell surface display.

Key mechanistic insights include:

  • Cellular Uptake and Deacetylation: The peracetylated form (this compound) is lipophilic, facilitating passive diffusion across the cell membrane. Inside the cell, nonspecific esterases remove the acetyl groups to yield ManNAz [1] [5].
  • Phosphorylation: A critical phosphorylation step converts ManNAz to ManNAz-6-phosphate. Recent evidence suggests this may not be primarily conducted by the canonical enzyme GNE/MNK but potentially by other kinases, such as an N-acetylglucosamine (GlcNAc)-preferring kinase [6].
  • Conversion to Sialic Acid: The pathway then follows the natural route: ManNAz-6P is condensed with phosphoenolpyruvate (PEP) by sialic acid synthase to form N-azidoacetylneuraminic acid-9-phosphate (Neu5Az-9P), which is dephosphorylated to Neu5Az [6].
  • Activation and Transfer: Neu5Az is activated in the nucleus to form CMP-Neu5Az [2]. This activated sugar is then transported into the Golgi apparatus, where sialyltransferases transfer Neu5Az onto glycoproteins and glycolipids [4] [5]. Finally, these labeled glycoconjugates are trafficked to the cell surface [4].

Quantitative Comparison of Sialic Acid Chemical Reporters

The table below summarizes the performance of this compound against other commonly used metabolic reporters for sialic acid engineering.

Reporter Name Type Key Feature Reported Labeling Efficiency Key Advantages / Disadvantages
Ac4ManNAz Peracetylated ManNAc analog N-azidoacetyl group [3] ~20-56% (varies by cell line) [3] Pros: Well-established, wide usage [5]. Cons: Can inhibit cell growth at high concentrations (~100 µM) [5].
Ac4ManNAl Peracetylated ManNAc analog N-pentynoyl group (alkyne) [3] ~38-78% (varies by cell line) [3] Pros: Often higher incorporation than Ac4ManNAz [3] [5]. Cons: Alkyne tag can be less stable in complex biological milieus [5].
ManNAz Non-acetylated ManNAc analog N-azidoacetyl group [5] Up to 40x higher cell surface fluorescence than Ac4ManNAz in colon cell lines [5] Pros: No cytotoxic side effects from acetate byproducts; often more efficient [5]. Cons: Requires higher working concentrations (~500 µM) due to lower cell permeability [5].
SiaNAz / SiaNAl Sialic acid analog Azide or alkyne on the sialic acid itself [5] Generally more efficient than ManNAc analogs [5] Pros: Bypasses early biosynthetic steps; highly efficient [5]. Cons: More complex and expensive to synthesize [5].

Experimental Protocols for Using this compound

Cell Culture and Metabolic Labeling A typical protocol for labeling adherent cells (e.g., HEK293, HeLa, or various colon cancer cell lines) is as follows [5]:

  • Cell Seeding: Seed cells in appropriate complete growth medium and allow them to adhere overnight.
  • Metabolic Labeling: Replace the medium with fresh medium containing the metabolic reporter.
    • For Ac4ManNAz, a common working concentration is 20-50 µM to avoid potential impacts on cell growth [5].
    • For non-acetylated analogs like ManNAz, a concentration of 500 µM is typically used [5].
  • Incubation: Incubate cells with the reporter for 24-72 hours to allow for full metabolic incorporation [3] [5].

Detection via Bioorthogonal Chemistry After metabolic incorporation, the azide tag is detected using a cyclooctyne-based probe for SPAAC or a copper-catalyzed reaction with an alkyne probe for CuAAC [4] [1] [5].

  • For Cell Surface Staining (SPAAC):
    • Gently wash cells with a cold buffer (e.g., PBS).
    • Incubate with a Dibenzocyclooctyne (DIBO) or other strained cyclooctyne probe conjugated to a fluorophore (e.g., for microscopy/flow cytometry) or biotin (e.g., for Western blot) for 30-60 minutes at 4°C to prevent internalization [4].
    • Wash cells thoroughly to remove unbound probe and proceed with analysis [4].
  • For Total Protein Labeling (CuAAC):
    • Lyse the cells.
    • React the lysate with an alkyne-probe (e.g., Alkyne-Biotin) using a copper catalyst system (e.g., CuSO₄) with a suitable ligand (e.g., TBTA, THPTA, BTTAA) to facilitate the reaction and reduce copper toxicity [1] [5].
    • The labeled proteins can then be analyzed by SDS-PAGE and Western blotting or purified for proteomic analysis [3].

Application in Drug Development and Research

  • Tracking Glycoconjugate Trafficking: The SEEL strategy uses exogenous glycosyltransferases like ST6Gal1 with CMP-Neu5Ac9N3 to selectively label N-glycans on the cell surface. This allows real-time tracking of their internalization and trafficking to endosomes/lysosomes, which is disrupted in diseases like chloroquine-induced lysosomal storage disorders [4].
  • Altered Drug Response in Cancer: Treating breast cancer cells (MDA-MB-231) and normal mammary cells (MCF-10A) with this compound dramatically alters their sensitivity to anticancer drugs. It can reduce drug sensitivity by up to 130-fold. Critically, it was found to desensitize normal cells to 5-Fluorouracil 20-fold more than cancer cells, potentially widening the therapeutic window [7].
  • Discovery of Cancer Biomarkers: Metabolic labeling in live animals with analogs like Ac4ManNAl allows the tagging, enrichment, and identification of rapidly biosynthesized sialylated glycoproteins from specific tissues. This is powerful for discovering novel cancer biomarkers that are overproduced by tumors but may be rapidly turned over and missed by traditional methods [3].

References

Mechanism of Cellular Uptake and Metabolic Processing

Author: Smolecule Technical Support Team. Date: February 2026

The cellular journey of Ac4ManNAz involves passive diffusion across the cell membrane and its subsequent metabolic processing into cell surface glycans, as illustrated below.

G Extracellular Extracellular Space CellMembrane Cell Membrane Cytosol Cytosol CellMembrane->Cytosol Deacetylated ManNAz Cytosol->Deacetylated 2. Cytosolic Processing This compound This compound This compound->CellMembrane 1. Passive Diffusion This compound->Deacetylated Esterase Deacetylation CMP_Sia CMP-SiaNaz Deacetylated->CMP_Sia Sialic Acid Biosynthesis SurfaceGlycans Cell Surface Sialoglycoconjugates CMP_Sia->SurfaceGlycans Golgi Processing SurfaceGlycans->CellMembrane 3. Surface Display

Diagram of this compound uptake, metabolic processing, and surface display.

  • Uptake and Initial Processing: The acetylated form of this compound facilitates passive diffusion across the cell membrane. Once inside the cytosol, cellular esterases remove the acetyl groups, yielding N-azidoacetylmannosamine (ManNAz). [1]
  • Integration into Glycan Biosynthesis: ManNAz enters the sialic acid biosynthetic pathway. It is sequentially converted into azide-modified sialic acid (SiaNAz) and then into CMP-SiaNAz. [2] [1]
  • Surface Display: CMP-SiaNAz is transported into the Golgi apparatus and incorporated into nascent glycoproteins and glycolipids via sialyltransferases. These azide-labeled sialoglycoconjugates are subsequently displayed on the cell surface. [2] [3] [1]

Physiological Effects and Concentration Optimization

While a powerful tool, this compound can induce concentration-dependent changes in cell physiology. The table below summarizes key functional impacts.

Table 1: Bio-physiological Effects of this compound

Cell Type This compound Concentration Observed Effects
Human Lung Adenocarcinoma (A549) [2] 10 µM Minimal effects on cellular systems; sufficient labeling efficiency.
50 µM Reduced major cellular functions: energy generation, infiltration ability, and membrane channel activity (TRPM7, VSOR-Cl-, Kv).
Human Umbilical Cord Blood-Endothelial Progenitor Cells (hUCB-EPCs) [3] 10 µM No significant effects on proliferation, migration, permeability, or tube formation.
>20 µM Inhibited functional properties: decreased proliferation rate, viability, and rate of endocytosis. Down-regulation of genes related to cell adhesion, PI3K/AKT, FGF, and EGFR signaling pathways.
50 µM Significantly increased reactive oxygen species (ROS) generation.

A consistent finding across studies is that 10 µM this compound provides sufficient labeling efficiency for cell tracking and proteomic analysis while minimizing detrimental effects on core cellular functions, establishing it as the recommended optimal concentration for in vivo applications. [2] [3]

Experimental Protocol for Cell Surface Labeling

The standard workflow for labeling cells with this compound and detecting the incorporated azides is outlined below.

G Start Start Protocol Step1 1. Metabolic Labeling • Seed cells • Add 10 µM this compound to culture medium • Incubate for 4 days (37°C, 5% CO₂) Start->Step1 End Imaging / Analysis Step2 2. Click Conjugation (SPAAC) • Harvest and wash cells • Incubate with DBCO-functionalized probe • Concentration: 1.5-2 mg/mL • Conditions: 4°C for 2 hours with shaking Step1->Step2 Azides displayed on surface Step3 3. Validation • Wash cells to remove excess probe • Analyze via flow cytometry or microscopy Step2->Step3 Covalent bond forms Step3->End

Workflow for metabolic labeling and bioorthogonal click chemistry.

  • Metabolic Labeling with this compound: Incubate cells with a 10 µM concentration of this compound in standard culture medium. A 4-day incubation is typically sufficient to reach a maximal threshold of azide display on the cell surface. [1]
  • Bioorthogonal Click Conjugation: After labeling, perform copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC). Use Dibenzocyclooctyne (DBCO)-functionalized probes (e.g., dyes, biotin, or nanoparticles). To ensure a homogeneous surface coating and minimize non-specific probe internalization, conduct the reaction with cells in suspension at 4°C for 2 hours with gentle shaking. [4] [1]

Research Applications and Therapeutic Potential

The unique properties of this compound labeling enable diverse and powerful applications:

  • Virus-Host Interaction Studies: Researchers have metabolically labeled influenza A viruses (IAVs) by culturing virus-producing cells with this compound. The resulting "IAV-N3" particles allowed for the identification of Transferrin Receptor 1 (TfR1) as a critical host factor for viral entry through photo-crosslinking techniques. [5]
  • In Vivo Stem Cell Tracking: Combining metabolic labeling with bioorthogonal click chemistry enables reliable, non-invasive stem cell imaging. Azide-labeled stem cells can be tracked in vivo for over 15 days using DBCO-modified nanoparticles carrying optical, MR, or CT imaging agents. [4]
  • Enhanced Cell Engraftment for Therapy: A promising therapeutic application is functionalizing the surface of regenerative cells, such as hepatic progenitor cells (HPCs), to improve engraftment. Coating azide-labeled HPCs with DBCO-functionalized hyaluronic acid significantly increased their adhesion to extracellular matrix proteins and endothelial cells, potentially boosting the efficacy of cell-based therapies for liver disease. [1]

References

tetraacetylated N-azidoacetylmannosamine basic research

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Core Function

Ac4ManNAz is an azide-modified monosaccharide that serves as a metabolic precursor for engineering cell surfaces. The table below summarizes its fundamental chemical characteristics [1] [2] [3].

Property Specification
CAS Number 361154-30-5
Molecular Formula C₁₆H₂₂N₄O₁₀
Molecular Weight 430.37 g/mol
Purity >90% to ≥95%
Physical Form White to slightly grey amorphous solid
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform (up to 100 mM in DMSO)
Storage -20°C, desiccated

Its primary research application is in metabolic labeling of sialic acid residues on glycoproteins [4] [5]. The tetraacetylated form is cell-permeable. Once inside the cell, cellular esterases remove the acetyl groups, and the resulting ManNAz is metabolically incorporated into cell surface glycans as an azide-modified sialic acid [4]. This introduced azide group is a bioorthogonal chemical handle that does not interfere with native biological processes [6]. It can be selectively tagged ex vivo or in vivo via "Click Chemistry" reactions for detection, isolation, or targeted delivery [1].

Bioorthogonal Labeling & Detection Workflow

The power of this compound is realized through a two-step process: metabolic incorporation followed by chemoselective ligation. The following diagram illustrates this core experimental workflow.

G A This compound (Feed to Cells) B 1. Cellular Uptake A->B C 2. Esterase Cleavage (Deacetylation) B->C D 3. Metabolic Incorporation into Sialic Acid Glycans C->D E Azide-Modified Cell Surface D->E G Labeled Glycans for Detection/Analysis E->G F 4. Click Reaction with Detection Probe (e.g., DBCO-Cy5) F->G Bioorthogonal Ligation

The metabolic labeling and detection workflow for this compound.

Key Reaction Mechanisms for Detection

The azide group on the cell surface reacts with probes using highly specific bioorthogonal reactions. The table below compares the three primary types of azide-based reactions [6].

Reaction Type Key Feature Kinetics (k, M⁻¹s⁻¹) Key Components Primary Consideration
Staudinger Ligation First bioorthogonal reaction; forms amide bond. ~0.0020 Azide + Triarylphosphine Slow kinetics; phosphine oxidation sensitivity.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Classic "Click Chemistry"; high efficiency. Very high (up to 10⁷ increase) Azide + Alkyne + Cu(I) Catalyst Copper toxicity to cells and proteins.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Copper-free; ideal for live cells and in vivo. ~0.0012 - 0.0030+ Azide + Strained Cyclooctyne Higher synthetic complexity for cyclooctynes.

For sensitive live-cell applications, SPAAC is often the preferred method due to its lack of copper cytotoxicity [6]. Commercially available DBCO (dibenzocyclooctyne)-conjugated probes—such as fluorescent dyes (e.g., DBCO-Cy5) or biotin—are used for this reaction [7] [8].

Safety & Concentration Optimization

Concentration is critical for effective and safe labeling. A peer-reviewed study in endothelial progenitor cells provides clear guidance [8].

Parameter Low/No Risk (10 µM) Moderate/High Risk (>20 µM)
Cell Viability No significant effect Significant decrease (~6-12%)
Proliferation Rate No significant effect Gradual inhibition
Cell Migration No significant effect Not significantly affected
Membrane Permeability No significant effect Not significantly affected
Endocytosis Rate No significant effect Gradual decrease
ROS Generation No significant effect Significantly increased (at 50 µM)
Recommended Use Safe for in vivo labeling and tracking Not recommended; induces adverse effects

This evidence supports 10 µM as an optimal and safe concentration for initiating experiments, though concentration should be optimized for specific cell types [8].

Advanced Application in Drug Delivery

A 2024 study demonstrates a sophisticated therapeutic application, using this compound to create a personalized nanoplatform for postsurgical cancer immunotherapy [7].

  • Membrane Engineering: Surgical tumor-derived cancer cells are metabolically labeled with this compound to introduce azide groups onto their surface [7].
  • Ligand Conjugation: A galactose ligand, modified with DBCO (Dibenzocyclooctyne), is attached to the azide-labeled cell membrane via a copper-free SPAAC click reaction. This ligand enables the platform to selectively target M2-type Tumor-Associated Macrophages (TAMs) [7].
  • Nanoparticle Fabrication: The engineered cell membranes are coated onto nanoparticles loaded with a cysteine protease inhibitor (E64) and tumor antigens [7].
  • Therapeutic Action: The resulting nanoparticle targets TAMs, reshapes their antigen presentation function, and directly activates CD8+ T cells to attack cancer cells, effectively inhibiting tumor recurrence, especially when combined with anti-PD-L1 therapy [7].

Key Experimental Considerations

  • Starting Point: For cell labeling, begin testing at 10-75 µM with an incubation period of 2-3 days [2] [4].
  • Solvent Control: Always use a DMSO vehicle control group, as it is the standard solvent for this compound.
  • Concentration Optimization: Adhere to the safety guidelines. For new cell types, perform a viability and labeling efficiency assay across a concentration range (e.g., 5-50 µM).
  • Probe Selection: For live-cell imaging, choose DBCO-based probes for copper-free click chemistry. For fixed cells or in vitro assays, CuAAC can be a highly efficient and cheaper alternative.

References

Ac4ManNAz glycosylation mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Ac4ManNAz

The table below summarizes the key stages of the this compound mechanism:

Stage Process Description Key Outcome
1. Cellular Uptake Ac(_4)ManNAz diffuses passively into the cell due to the lipophilicity conferred by its four acetyl groups [1]. Efficient entry into the cytoplasm without requiring monosaccharide transporters.
2. Intracellular Processing Non-specific intracellular esterases remove the acetyl groups, releasing the core monosaccharide, ManNAz [2]. Generation of the active metabolic precursor, ManNAz.
3. Metabolic Incorporation ManNAz is metabolized through the sialic acid biosynthetic pathway, converting into N-azidoacetylneuraminic acid (SiaNAz) [1]. Production of the azide-modified sialic acid.
4. Surface Display SiaNAz is incorporated into newly synthesized glycoproteins and glycolipids, displaying azide groups on the cell surface [1]. Azide groups serve as chemical handles for bioorthogonal click chemistry.

This pathway visualizes the complete process from analog entry to surface display:

G This compound Ac₄ManNAz (Peracetylated Analog) Uptake Passive Diffusion Across Membrane This compound->Uptake 1. Added to Cell Media ManNAz ManNAz (Deacetylated Core) Uptake->ManNAz 2. Intracellular Esterase Cleavage SiaNAz SiaNAz (Azido Sialic Acid) ManNAz->SiaNAz 3. Sialic Acid Biosynthetic Pathway SurfaceAzide Cell Surface Glycoconjugates with Azide Handles SiaNAz->SurfaceAzide 4. Displayed on Cell Surface

This compound metabolic labeling and surface display mechanism.

Quantitative Analog Comparison

Research has developed improved analogs to address Ac(_4)ManNAz limitations. The table below compares its performance with next-generation compounds:

Analog Optimal Labeling Concentration Relative Cytotoxicity Key Characteristics
Ac(_4)ManNAz 50 - 150 μM [1] Moderate The current "gold standard"; requires higher concentrations for effective labeling [1].
1,3,4-O-Bu(_3)ManNAz 12.5 - 25 μM [1] Low (non-toxic up to 400 μM) "High-flux" analog; more efficient and less cytotoxic than Ac(_4)ManNAz [1].
3,4,6-O-Bu(_3)ManNLev N/A (Pro-apoptotic) High Not used for labeling; investigated as an anti-cancer drug candidate due to high apoptosis induction [1].

Experimental Protocol and Safety

A typical protocol for labeling cells with Ac(_4)ManNAz involves the following steps [3] [4]:

  • Cell Culture: Grow cells (e.g., A549 lung adenocarcinoma cells) in appropriate medium.
  • Analog Treatment: Add Ac(_4)ManNAz directly to the culture medium. For many cell types, a final concentration of 10 μM is optimal.
  • Incubation: Incubate cells for a defined period, often 72 hours, to allow for full metabolic incorporation.
  • Click Chemistry Labeling: After incubation, detect surface azides by adding a dye-conjugated dibenzocyclooctyne (DBCO-Cy5) via copper-free click chemistry. Incubate for about 30 minutes, then wash to remove excess dye.
  • Detection: Analyze labeled cells using flow cytometry, fluorescence microscopy, or western blot.

Concentration is critical for safety and efficacy [3] [5]:

  • At 10 μM: Ac(_4)ManNAz has minimal effects on cell viability, proliferation, migration, permeability, mitochondrial function, and gene expression.
  • Above 20 μM: Can significantly reduce cell growth, viability, endocytosis, and alter energy-related signaling pathways.

Research Applications

  • Cell Tracking and Tracing: Ideal for monitoring transplanted cells (e.g., endothelial progenitor cells) in vivo due to highly specific, non-diluting label [5].
  • Glycoproteomic Analysis: Enrich and identify cell surface glycoproteins through biotin-streptavidin affinity purification after click chemistry [6].
  • Therapeutic Protein Improvement: Butanoylated "high-flux" analogs like 1,3,4-O-Bu(_3)ManNAc boost sialic acid production, enhancing sialylation of therapeutic proteins [2].
  • Exploring Novel Biology: Used to label and study newly discovered glycoRNAs [4].

Ac(_4)ManNAz is a powerful tool with a well-defined mechanism. For new experiments, starting at 10 μM is recommended. Consider next-generation "high-flux" analogs like 1,3,4-O-Bu(_3)ManNAz for increased efficiency and reduced cytotoxicity [1].

References

Ac4ManNAz substrate permissivity biosynthetic pathway

Author: Smolecule Technical Support Team. Date: February 2026

Core Biosynthetic Pathway and Mechanism

Ac4ManNAz (tetraacetylated N-azidoacetylmannosamine) is a precursor for non-natural sialic acids. Its journey from an extracellular compound to a cell surface tag involves a series of metabolic steps [1].

The diagram below illustrates the pathway of this compound from cellular uptake to its display on the cell surface as a modified sialic acid.

G This compound Metabolic Pathway to Cell Surface Sialoglycans This compound Extracellular Ac₄ManNAz Uptake 1. Passive Diffusion Across Membrane This compound->Uptake Deacetylation 2. Cytosolic Esterases De-O-acetylation Uptake->Deacetylation ManNAz ManNAz Deacetylation->ManNAz SiaAz SiaAz (CMP-Neu5Az) ManNAz->SiaAz Biosynthetic Enzymes Golgi 3. Golgi Apparatus Glycosyltransferase SiaAz->Golgi Surface 4. Cell Surface Sialoglycan with Azide Golgi->Surface

The key to its function is substrate permissivity: the enzymes in the sialic acid pathway can tolerate the structural change introduced by the azide tag, allowing the non-natural sugar to be processed and displayed [1].

Quantitative Data and Analogue Comparison

Optimizing this compound involves balancing labeling efficiency with minimal cellular disruption. The table below summarizes critical concentration-dependent effects and compares this compound with an optimized analogue.

Table 1: Physiological Effects and Optimization of this compound Concentration [2]

Concentration Labeling Efficiency Effects on Cell Physiology Recommended Use
10 μM Sufficient for labeling, tracking, and proteomics Minimal effects on energy generation, infiltration, and channel activity Optimum for in vivo cell labeling and tracking
50 μM Good labeling efficiency Significant reduction in major cellular functions; not optimal Use with caution for specific, short-term applications

Table 2: Comparison of Azido-Modified ManNAc Analogues [1]

Analogue Structure Relative Labeling Efficiency Cytotoxicity Key Features
Ac₄ManNAz Peracetylated (4x acetate) Baseline (requires 50-150 μM) Moderate at high concentrations The original "gold standard"
1,3,4-O-Bu₃ManNAz Tributanoylated (3x butanoate) High (effective at 12.5-25 μM) Low (no apoptosis up to 400 μM) Superior efficiency & low toxicity
3,4,6-O-Bu₃ManNAz Tributanoylated (3x butanoate) Data not fully specified Highly apoptotic Potential as an anti-cancer drug candidate

Detailed Experimental Protocol

This protocol for labeling cultured mammalian cells like A549 (human lung adenocarcinoma) cells with this compound is adapted from research methodologies [2] [3].

Workflow Overview

G This compound Cell Labeling and Detection Workflow CellCulture Culture Target Cells Incubation Incubate with Ac₄ManNAz (10-50 μM, 3 days) CellCulture->Incubation ClickReaction Bio-orthogonal 'Click' Reaction Incubation->ClickReaction Detection Detection (e.g., Fluorescence Imaging) ClickReaction->Detection

Step-by-Step Methodology

  • Cell Culture: Maintain A549 cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified 5% CO₂ atmosphere [2].
  • Metabolic Labeling: Add this compound from a stock solution in DMSO to the culture medium to achieve a final concentration of 10 μM (optimal) to 50 μM. Incubate the cells for approximately three days to ensure full incorporation into newly synthesized sialoglycoproteins [2].
  • Bio-orthogonal Detection (Click Chemistry): After labeling, cells are ready for detection via a bio-orthogonal click reaction. A common method is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) [4] [3].
    • Procedure: Incubate the labeled, fixed cells with a dibenzocyclooctyne (DBCO) conjugate linked to a fluorophore (e.g., Cy5) or biotin. The DBCO group reacts specifically and efficiently with the azide groups on the cell surface without the need for cytotoxic copper catalysts. Incubation is typically performed at room temperature for 1 hour [3].
  • Downstream Analysis: Perform fluorescence imaging to visualize the labeled glycans. For proteomic analysis, use a DBCO-biotin conjugate followed by streptavidin-based affinity purification to isolate and identify the azide-tagged glycoproteins [3].

Advanced Applications and Current Research

This compound and related tools are at the forefront of chemical glycobiology. Here are key advanced applications:

  • Cell-Selective Labeling (BOCTAG): A major challenge is achieving cell-type-specific labeling in complex systems like co-cultures or tissues. The BOCTAG strategy addresses this by engineering specific cells to express more promiscuous biosynthetic enzymes that can process unnatural monosaccharides which native enzymes cannot, enabling selective tagging of glycoproteins in only the engineered cells [5] [6].
  • Targeted Delivery via Liposomes: To improve delivery and specificity, MCRs can be encapsulated in functionalized liposomes. For instance, folate-targeted liposomes can deliver azido sugars specifically to folate receptor-expressing cancer cells, enhancing selectivity over non-targeted delivery [6].
  • High-Resolution Imaging Probes: this compound-enabled labeling is compatible with advanced imaging. A 2025 study created "click-on" spherical nucleic acid probes, allowing for dual-modality fluorescence and synchrotron radiation X-ray microscopy imaging of neuronal cells, combining molecular specificity with nanoscale resolution [3].
  • ROS-Responsive Caged Analogs: For targeting diseased tissues like infection sites, a caged GalNAz analogue has been developed. It remains inert until activated by the high levels of Reactive Oxygen Species (ROS) found in infected host cells, enabling highly specific labeling of infection foci in vivo [7].

References

Comprehensive Technical Guide: Ac4ManNAz-Mediated Azido Group Installation in the Glycocalyx for Research and Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Metabolic Glycoengineering and Azido Sugar Technology

Metabolic glycoengineering represents a powerful bioorthogonal approach for modifying cell surfaces by introducing unnatural functional groups into glycocalyx components. This technique leverages the cell's natural biosynthetic machinery to incorporate chemically modified monosaccharides into glycoproteins, glycolipids, and proteoglycans—the major constituents of the cellular glycocalyx [1]. The glycocalyx forms the outermost "sweet husk" of every human cell, consisting of a complex network of sugars attached to proteins and lipids that mediates critical cellular processes including immune recognition, cell adhesion, signaling, and endocytosis [1] [2]. Among the various tools for metabolic glycoengineering, Ac4ManNAz (tetraacetylated N-azidoacetylmannosamine) has emerged as a particularly valuable compound for installing azido groups into the glycocalyx for subsequent bioorthogonal conjugation.

The fundamental principle underlying this compound technology involves the metabolic incorporation of azide-functionalized sialic acid precursors into cell surface glycans. Once incorporated, these azido moieties serve as chemical handles that can be selectively conjugated with alkyne-modified probes via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloadditions [3]. This two-step process enables precise labeling, tracking, and manipulation of cell surfaces with minimal disruption to native biological functions. The exceptional utility of azide-based bioorthogonal chemistry stems from the azide's small molecular footprint, high stability in biological systems, and non-reactivity with endogenous biomolecules, making it ideal for live-cell applications [3] [4].

Core Principles and Molecular Mechanisms

Glycocalyx Biosynthesis and Azido Sugar Incorporation

The human glycocalyx is a remarkably complex organelle comprising various glycoconjugates with sizes ranging from tens to hundreds of nanometers. Its biosynthesis occurs primarily through the secretory pathway in the endoplasmic reticulum and Golgi apparatus, where glycosyltransferases sequentially add monosaccharide units to growing glycan chains on proteins and lipids [1]. Some glycocalyx components, such as hyaluronic acid, are synthesized directly at the plasma membrane by integral membrane synthases [1]. This biosynthetic machinery exhibits a degree of metabolic promiscuity that allows it to process monosaccharide analogs like this compound alongside natural substrates.

Table: Major Glycocalyx Components and Their Characteristics

Component Type Structural Features Biosynthesis Location Representative Functions
Glycoproteins Oligosaccharides (3-20 monosaccharides) attached to proteins ER and Golgi apparatus Cell adhesion, receptor function, immune recognition
Proteoglycans Long glycosaminoglycan chains attached to core proteins Golgi apparatus Mechanical cushioning, growth factor binding, barrier function
Glycolipids Glycans attached to lipid anchors Golgi apparatus Cell recognition, membrane microdomain organization
Free Glycans/Glycopolymers Polysaccharides not attached to proteins/lipids Plasma membrane (e.g., hyaluronic acid) Hydration, structural integrity, filter function

The molecular journey of this compound begins with cellular uptake, followed by enzymatic deacetylation to generate ManNAz. This azide-functionalized precursor then enters the sialic acid biosynthesis pathway, ultimately being incorporated into cell surface glycoconjugates as azido-modified sialic acid residues [3]. The tetraacetylation in this compound serves to enhance cellular uptake by increasing hydrophobicity, while intracellular esterases remove the acetyl groups to activate the compound for metabolic processing [2]. This engineered biosynthetic pathway enables the specific display of azide groups at the cell surface, where they remain accessible for bioorthogonal reactions without significant disruption of normal glycan functions.

Bioorthogonal Click Chemistry for Azide Detection

The installed azido groups can be selectively detected or functionalized through click chemistry reactions, primarily azide-alkyne cycloadditions. Two principal variants have been developed for biological applications:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction uses Cu(I) catalysts to join azides and terminal alkynes, forming 1,4-disubstituted 1,2,3-triazoles with high specificity and reaction rates (10⁷-fold acceleration over the uncatalyzed version) [3] [5]. While highly efficient, copper cytotoxicity concerns require careful optimization of copper-chelating ligands like THPTA or BTTAA to stabilize Cu(I) and minimize toxic reactive oxygen species generation [3] [2].

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Copper-free alternatives use strained cyclooctynes that react with azides through ring strain relief, eliminating potential copper toxicity issues [3] [5]. Although initially slower than CuAAC, increasingly efficient cyclooctyne probes (DIFO, DIMAC, ALO) have been developed for sensitive live-cell labeling applications [3].

An alternative approach, the Staudinger ligation, employs phosphine reagents that react with azides to form amide bonds, though this method is less frequently used due to phosphine oxidation sensitivity [3]. The selection between these bioorthogonal reactions depends on specific experimental requirements, particularly the balance between labeling efficiency and preservation of cell viability.

G This compound This compound Uptake Cellular Uptake This compound->Uptake Deacetylation Enzymatic Deacetylation Uptake->Deacetylation ManNAz ManNAz Deacetylation->ManNAz SialicAcidPathway Sialic Acid Biosynthetic Pathway ManNAz->SialicAcidPathway AzidoSialicAcid Azido-Modified Sialic Acid SialicAcidPathway->AzidoSialicAcid SurfaceDisplay Cell Surface Display AzidoSialicAcid->SurfaceDisplay ClickReaction Bioorthogonal Click Reaction SurfaceDisplay->ClickReaction Detection Detection/Conjugation ClickReaction->Detection

Workflow of this compound metabolic incorporation and detection via click chemistry

Experimental Design and Optimization

Concentration Optimization and Cell Viability

Comprehensive studies have established clear concentration-dependent effects of this compound on cellular physiology, highlighting the critical importance of dosage optimization. Research using A549 human lung adenocarcinoma cells demonstrated that treatment with 50 μM this compound significantly impaired essential cellular functions, including energy generation capacity, cellular infiltration ability, and membrane channel activity [6]. In contrast, 10 μM this compound showed minimal effects on cellular systems while maintaining sufficient labeling efficiency for cell tracking and proteomic analysis [6]. These findings establish 10 μM as the optimal concentration for in vivo cell labeling and tracking applications where preservation of normal cellular function is essential.

Cell viability assessments across different cell types provide further guidance for experimental design. In hMSC-TERT cells (telomerase-immortalized human mesenchymal stromal cells), this compound at 20-50 μM concentrations showed acceptable viability profiles, though the higher concentration (50 μM) resulted in significantly increased apoptosis rates (3.6-fold higher than controls) and reduced viability (40-60%) [2]. Interestingly, comparative studies revealed that mannose-based azido sugars (this compound and Ac4ManNAl) demonstrated superior incorporation efficiency compared to glucose and galactose isomers (Ac4GlcNAz and Ac4GalNAz) in hMSC-TERT cells [2]. This cell-type variation underscores the necessity for empirical optimization of this compound concentrations based on specific experimental systems and applications.

Table: Concentration-Dependent Effects of this compound on Cellular Physiology

Concentration Cell Viability Labeling Efficiency Physiological Impacts Recommended Applications
10 μM >90% (minimal apoptosis) Sufficient for labeling and tracking Minimal effects on cellular systems In vivo cell tracking, Proteomic analysis, Long-term studies
20 μM 67-90% (moderate apoptosis) Good efficiency Moderate functional impact Short-term tracking, Surface engineering
50 μM 40-60% (significantly increased apoptosis) High efficiency Reduced energy generation, Impaired infiltration, Decreased channel activity Fixed-cell applications, High signal needs
Temporal Dynamics and Stability of Azide Presentation

The temporal dimension of azido sugar incorporation and retention represents another critical optimization parameter. Time-course experiments in hMSC-TERT cells revealed distinct stability patterns between different azido sugars. This compound demonstrated superior retention, with detectable fluorescence signals persisting for up to six days after incorporation, despite an initial 48% decrease in fluorescence intensity after two days [2]. In contrast, alkyne-functionalized Ac4ManNAl showed more rapid loss, with fluorescence signals becoming virtually undetectable after just two days (93% decrease) [2]. This extended retention makes this compound particularly valuable for applications requiring longer observation windows, such as cell fate tracking in differentiation studies or therapeutic monitoring.

The persistence of azide presentation reflects the complex turnover dynamics of the glycocalyx, which undergoes continuous remodeling through intrinsic biosynthetic processes and extrinsic influences like shear forces [2]. Interestingly, cells incubated with this compound for extended periods (≥2 days) frequently develop small focal aggregates within the cytoplasm, suggesting potential intracellular accumulation or metabolic processing of the azido sugars [2]. These temporal patterns highlight the importance of aligning detection timepoints with the specific kinetic profiles of the azido sugars being used, and researchers should establish temporal optimization for their particular experimental systems.

Detailed Experimental Protocols

Metabolic Labeling with this compound

Materials Required:

  • This compound (commercially available from chemical suppliers)
  • Appropriate cell culture medium (e.g., RPMI 1640 for A549 cells)
  • Fetal bovine serum (FBS)
  • Penicillin/streptomycin solution
  • Dimethyl sulfoxide (DMSO) for preparing stock solutions
  • Cell culture vessels

Procedure:

  • Prepare a stock solution of this compound in DMSO at a concentration of 10-50 mM. Aliquot and store at -20°C.
  • Culture cells in appropriate medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified 5% CO₂ atmosphere [6].
  • At approximately 50-70% confluence, add this compound from the stock solution to achieve the desired working concentration (typically 10-50 μM). Maintain DMSO concentration below 0.1% in all treatments, including vehicle controls [6] [2].
  • Incubate cells with this compound for 24-72 hours, depending on experimental requirements. Standard incubation is 3 days for optimal labeling [6].
  • After incubation, wash cells twice with phosphate-buffered saline (PBS) to remove excess this compound before proceeding to detection or further experiments.

Critical Considerations:

  • Include appropriate controls: untreated cells and vehicle-only (DMSO) treated cells.
  • For sensitive cell types, perform a viability curve with concentrations ranging from 5-100 μM to identify optimal conditions.
  • The incorporation efficiency varies by cell type—proliferating cells typically incorporate azido sugars more efficiently.
Detection via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials Required:

  • Alkyne-functionalized detection probe (e.g., alkyne-fluorophore, alkyne-biotin)
  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA ligand
  • Sodium ascorbate
  • Appropriate buffer (e.g., PBS or Tris-buffered saline)

Procedure:

  • Prepare a click reaction mixture containing:
    • 50-100 μM CuSO₄
    • 250-500 μM THPTA ligand (5:1 ratio to copper)
    • 2.5 mM sodium ascorbate
    • 50-100 μM alkyne-functionalized detection probe [2]
  • Incubate this compound-labeled cells with the click reaction mixture for 30-60 minutes at room temperature or 37°C.
  • Protect the reaction from light when using fluorescent probes.
  • After incubation, wash cells three times with appropriate buffer containing chelators (e.g., 1-5 mM EDTA) to remove copper residues.
  • Process cells for downstream applications: flow cytometry, microscopy, or protein analysis.

Viability-Optimized Protocol: For live-cell applications requiring maximum viability, reduce copper concentration to 50 μM with 250 μM THPTA and include 1 mM sodium ascorbate [2]. After reaction, include a viability recovery period in fresh culture medium before subsequent analysis.

Copper-Free Detection via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials Required:

  • DBCO or other cyclooctyne-functionalized detection probes
  • Appropriate buffer (PBS recommended)

Procedure:

  • Prepare a working solution of DBCO-probe in PBS at 50-100 μM.
  • Incubate this compound-labeled cells with the DBCO solution for 60-90 minutes at 37°C or room temperature.
  • Wash cells three times with PBS to remove unreacted probe.
  • Process for downstream analysis.

Advantages and Limitations:

  • SPAAC eliminates copper cytotoxicity concerns, making it ideal for delicate primary cells and in vivo applications.
  • Reaction kinetics are generally slower than optimized CuAAC.
  • DBCO reagents are typically more expensive than CuAAC components.

Technical Considerations and Troubleshooting

Physiological Impacts and Limitations

While this compound provides a powerful tool for glycocalyx engineering, researchers must remain cognizant of its potential functional consequences on cellular physiology. Comprehensive microarray analysis of this compound-treated cells revealed concentration-dependent alterations in gene expression patterns, with 50 μM treatment significantly impacting multiple cellular signaling pathways [6]. Electrophysiological assessments demonstrated that this compound treatment can modulate various membrane channel activities, including TRPM7 currents, volume-sensitive outwardly rectifying Cl⁻ (VSOR-Cl⁻) currents, and voltage-gated K⁺ (Kv) currents in a concentration-dependent manner [6]. These findings underscore that azide incorporation is not biologically inert and can influence fundamental cellular properties.

A particularly important consideration involves the structural perturbation caused by azide substitution. Comparative studies with glycosidases reveal that azides at secondary carbons are generally poorly accommodated by carbohydrate-processing enzymes, while those at primary positions are recognized by only a limited subset of enzymes, often with markedly reduced efficiency [4]. The azide functionality represents a substantial structural alteration—with a rigid rod length of 2.36 Å plus a C-N bond length of 1.51 Å—that significantly exceeds the spatial requirements of the native hydroxyl group (C-O bond length 1.43 Å, oxygen atomic radius 0.48 Å) [4]. This size discrepancy can lead to steric clashes in enzyme active sites and disruption of essential hydrogen bonding networks, potentially compromising the biological fidelity of azide-modified glycans.

Cell-Type Specific Optimization

The efficiency and tolerability of this compound labeling demonstrate significant variation across different cell types, necessitating careful empirical optimization for each experimental system. While hMSC-TERT cells showed successful labeling with 20-50 μM this compound [2], other cell types may require different optimization strategies. The differentiation status of cells also influences incorporation efficiency, with proliferating cells typically exhibiting more robust labeling than quiescent populations. Additionally, specialized cell types with unique glycosylation patterns (e.g., neuronal cells, immune cells, or epithelial cells) may require custom optimization of this compound concentration and incubation periods.

For sensitive primary cells or stem cell populations, a stepped optimization approach is recommended:

  • Begin with viability assays across a concentration range (5-100 μM)
  • Assess incorporation efficiency via flow cytometry or fluorescence microscopy
  • Validate preservation of critical cellular functions (e.g., differentiation capacity, secretory profile, or migration ability)
  • Perform pilot experiments with both CuAAC and SPAAC detection to determine optimal detection methodology

This systematic approach ensures robust azide incorporation while maintaining the biological relevance of the experimental system.

Applications in Research and Therapeutics

The versatile nature of this compound-mediated glycocalyx engineering enables diverse applications across basic research and therapeutic development:

  • Cell Tracking and Fate Mapping: Metabolic labeling with this compound enables non-invasive monitoring of cell migration, distribution, and fate in both in vitro and in vivo settings [6] [2]. The extended retention of this compound-derived azides (up to 6 days) permits medium-term tracking of cell populations, making it particularly valuable for studying stem cell therapies, immune cell trafficking, and cancer metastasis [2].

  • Targeted Drug Delivery: Azide-functionalized glycocalyx components provide anchoring points for site-specific conjugation of therapeutic agents. Studies have demonstrated successful coupling of glycoengineered cells with paclitaxel-loaded nanoparticles, resulting in enhanced tumor homing and growth inhibition in mouse models [2]. The bioorthogonal nature of click chemistry enables precise spatial control over drug localization.

  • Surface Engineering and Modulation: this compound labeling facilitates the installation of custom ligands, antibodies, or signaling molecules onto cell surfaces, enabling modulation of cellular interactions and functions. This approach has been used to enhance the osteotropism of systemically administered mesenchymal stromal cells by temporarily expressing E-selectin ligands [2].

  • Glycoproteomics and Analytical Applications: Azide tags serve as handles for selective enrichment and analysis of glycoproteins and glycolipids, facilitating comprehensive glycoproteomic profiling. The covalent capture enabled by click chemistry allows purification of low-abundance glycoconjugates for mass spectrometric analysis [3].

  • Tissue Engineering and Biofabrication: Metabolic glycoengineering offers promising approaches to improve cell adherence after bioprinting and enhance cellular stability within tissue scaffolds [2]. The ability to modify cell-surface properties can facilitate better integration of engineered cells into host tissues or improve the mechanical integrity of constructed tissues.

Conclusion

References

What is Ac4ManNAz and How Does It Work?

Author: Smolecule Technical Support Team. Date: February 2026

Ac4ManNAz (1,3,4,6-tetra-O-acetyl-N-azidoacetylmannosamine) is a synthetic, cell-permeable azido-sugar analog of N-acetylmannosamine (ManNAc) [1]. It serves as a metabolic precursor for the cellular biosynthesis of azide-modified sialic acids.

The core principle is metabolic glycan labeling [2] [3]. The cell's natural biosynthetic machinery incorporates this abiotic azide group (N₃) into cell surface glycoproteins and glycoRNAs, "tagging" them without requiring direct genetic or chemical modification [2] [4]. This azide tag is subsequently detected or conjugated via a bio-orthogonal "click chemistry" reaction, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), with probes bearing a compatible functional group [1].

The diagram below illustrates this two-step process:

G This compound This compound Metabolic_Labeling Step 1: Metabolic Labeling Incubation with Cells This compound->Metabolic_Labeling Azide_Tagged_Cell Azide-tagged Glycoconjugates Metabolic_Labeling->Azide_Tagged_Cell Click_Reaction Step 2: Click Reaction Detection/Conjugation Azide_Tagged_Cell->Click_Reaction  Cell Lysis or  Live-Cell Imaging Labeled_Biomolecule Detected or Conjugated Biomolecule Click_Reaction->Labeled_Biomolecule Probe Detection Probe (e.g., DBCO-Cy5) Probe->Click_Reaction

Workflow for labeling and detecting biomolecules using this compound.

Concentration-Dependent Effects on Cell Physiology

A critical consideration for using this compound is that its effects on cellular physiology are strongly concentration-dependent.

Cell Type 10 µM this compound >20 µM (e.g., 50 µM) this compound
Human Lung Adenocarcinoma (A549) [2] [3] Minimal effect on cellular systems; sufficient labeling efficiency. Reduction in major cellular functions: energy generation, infiltration ability, and membrane channel (TRPM7, VSOR-Cl-, Kv) activity [2] [3].
Endothelial Progenitor Cells (hUCB-EPCs) [5] No significant effects on cell function (proliferation, migration, permeability) or gene regulation. Inhibition of functional properties (proliferation rate, viability, endocytosis); down-regulation of genes in cell adhesion, PI3K/AKT, FGF, and EGFR signaling pathways; increased ROS generation [5].
Hybridoma (HB8059) [6] Functional antibody produced. Information not specified in provided research.

Multiple independent studies conclude that 10 µM is the optimal concentration for in vivo cell labeling and tracking, offering a robust balance between high labeling efficiency and minimal physiological disruption [2] [5] [3].

Experimental Protocols for Key Assays

Here are detailed methodologies for critical experiments assessing this compound's effects, compiled from the research.

Measuring Labeled Proteins via Click Chemistry

This protocol quantifies the efficiency of this compound incorporation [1].

  • Cell Culture and Treatment: Grow A549 cells in a 6-well plate. Treat them with 10 µM this compound and include an untreated control.
  • Cell Harvesting: Before analysis, wash cells with PBS and harvest them.
  • Sample Mixing (Optional for Standard Curve): Mix treated and untreated cells to create a gradient (e.g., 0%, 25%, 50%, 75%, 100% treated cells). Use a total of 5×10⁵ cells per sample in 1 mL.
  • Protein Lysis: Lyse cell samples in a whole-cell lysis buffer (e.g., containing 10% glycerol, 0.2% Triton X-100 in PBS, pH 7.4) supplemented with protease and phosphatase inhibitors.
  • Click Reaction: Incubate the total proteins with DBCO-Cy5 (20 µM final concentration) for 1 hour at 37°C.
  • Protein Precipitation: Precipitate the proteins using ethanol.
  • Measurement: Resuspend the precipitated proteins in PBS and analyze fluorescence using a microplate reader (excitation/emission ~588/Cy5 emission).
Analysis of Reactive Oxygen Species (ROS) and Mitochondrial Health

This protocol assesses oxidative stress and mitochondrial membrane potential (ΔΨm) [1] [5].

  • ROS Detection with DCF-DA:

    • Seed hUCB-EPCs at 1×10⁴ cells per well and treat with this compound (0-50 µM) for 3 days.
    • Incubate cells with 10 mM DCF-DA for 30 minutes at 37°C.
    • Aspirate the reaction mixture, replace with PBS, and shake for 10 minutes in the dark.
    • Visualize and capture images using an inverted fluorescent microscope.
  • Mitochondrial Membrane Potential with JC-1:

    • Grow and treat hUCB-EPCs or A549 cells in a multi-well plate.
    • Wash cells with PBS and stain with 10 µg/mL JC-1 dye for 15 minutes at 37°C.
    • Acquire fluorescence images. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Cell Functional Assays
  • Wound Healing/Migration Assay: Create a scratch in a confluent cell monolayer with a sterile pipette tip. Measure and photograph cell migration into the wound edge at regular intervals (e.g., every 8 or 18 hours) [1].
  • Cell Viability (CCK-8 Assay): Seed cells in a 96-well plate and treat with this compound. After incubation, add Cell Counting Kit-8 (CCK-8) solution. Measure the absorbance at 450 nm after further incubation, as the signal correlates with the number of viable cells [2] [1].

The interconnected nature of these assays and the cellular pathways they investigate can be visualized as follows:

Summary of experimental assays and cellular outcomes from this compound treatment.

Key Applications and Conclusions

This compound is a versatile tool with several high-value applications in biotechnology and therapy development:

  • Cell Tracking and Fate Mapping: Its primary use is in monitoring the location, distribution, and persistence of transplanted cells (like stem cells or immune cells) in vivo, which is crucial for developing and validating cell-based therapies [2] [5].
  • Proteomic Analysis: It enables the selective enrichment and identification of sialylated glycoproteins, facilitating the study of the cell surface glycome and its changes during differentiation or disease [2] [1].
  • Site-Specific Bioconjugation: this compound can generate antibodies with azide tags at the conserved glycosylation site, allowing for the creation of well-defined antibody-drug conjugates (ADCs) or labeled antibodies for highly specific in vivo imaging [6].

References

Core Principle of Metabolic Labeling with Ac4ManNAz

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic oligosaccharide engineering (MOE) is a technique that harnesses the cell's own biosynthetic machinery to incorporate chemical tags into glycans. Ac4ManNAz (tetra-acetylated N-azidoacetyl-D-mannosamine) is a synthetic precursor that delivers an azide group (-N3) onto cell surface glycoproteins through the sialic acid biosynthesis pathway [1] [2] [3].

The general workflow involves two main steps [4] [5]:

  • Metabolic Incorporation: Cells are incubated with this compound. The compound diffuses across the cell membrane, and cellular esterases remove the acetyl groups, yielding ManNAz. This sugar is metabolized through the native sialic acid pathway, ultimately being incorporated into cell-surface glycoconjugates, predominantly as an azide-modified sialic acid derivative.
  • Bioorthogonal Detection/Labeling: The chemically inert azide tag on the cell surface can then be selectively conjugated via a copper-free "click chemistry" reaction, such as a strain-promoted azide-alkyne cycloaddition (SPAAC), with a probe containing a compatible group like dibenzylcyclooctyne (DBCO). The probe can be a fluorescent dye, magnetic nanoparticle, or other detection agent [6] [5].

The diagram below illustrates this two-step process.

G A This compound added to cell culture B 1. Metabolic Incorporation A->B C Deacetylation & Metabolic Conversion B->C D Azide-tagged Glycoproteins on Cell Surface C->D E 2. Bioorthogonal Labeling D->E SPAAC Click Reaction G Labeled Cell for Imaging/Tracking E->G F DBCO-Fluorescent Probe F->E

Optimization & Safety: Concentration is Key

A critical finding across multiple studies is that the concentration of this compound significantly impacts cell health and function, while 10 µM is consistently identified as an optimal and safe concentration for labeling.

The table below summarizes the physiological effects of different this compound concentrations on various cell types.

Cell Type 10 µM 20 µM 50 µM Key Assays & Observations
Human Lung Adenocarcinoma (A549) [4] Minimal to no effect on major cellular functions; sufficient labeling efficiency. N/R Reduced energy generation, cellular infiltration ability, and membrane channel (TRPM7, VSOR-Cl-, Kv) activity. Microarray analysis, electrophysiological recording, cell viability assay.

| Endothelial Progenitor Cells (hUCB-EPCs) [1] | No effects on cellular function or gene regulations. | Inhibition of functional properties (proliferation, viability, endocytosis rate). | Significant decrease in cell viability (~12%), reduced proliferation and endocytosis, increased ROS generation, downregulation of key signaling pathways (PI3K/AKT, FGF). Note: Angiogenic potential was unaffected. | CCK-8 assay, wound healing, endocytosis assay (Qdots), ROS generation, RNA-seq. | | Breast Cancer Cell Lines (MDA-MB-231, MCF7) [5] | N/R | N/R | Used for exosome labeling without reported toxicity; cell viability assessed. | Cell viability assay, exosome isolation and labeling. |

A Representative Experimental Protocol

The following is a generalized protocol for metabolic labeling of adherent cells with this compound, synthesized from the search results [4] [1] [5].

Workflow Overview:

G CellCulture Cell Culture & Seeding Treatment This compound Treatment CellCulture->Treatment Incorporation Glycan Incorporation (Incubation) Treatment->Incorporation Harvest Cell Harvesting & Analysis Incorporation->Harvest Click Click Reaction with DBCO-Probe Harvest->Click Analysis Detection: Flow Cytometry, Microscopy, Western Blot Click->Analysis

Detailed Steps:

  • Cell Culture:

    • Culture your cells (e.g., A549, hUCB-EPCs) in their appropriate standard medium (e.g., RPMI 1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS), and 100 U/mL penicillin and 100 µg/mL streptomycin, at 37 °C in a humidified 5% CO2 atmosphere [4] [5].
  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.
    • Seed cells at a desired density (e.g., 5x10³ cells/well in a 96-well plate for viability assays, or higher density for other analyses) and allow them to adhere overnight [4].
    • Replace the medium with fresh culture medium containing the desired concentration of this compound. The literature recommends 10 µM for optimal balance between safety and labeling efficiency [4] [1]. A vehicle control (DMSO only) should be included.
    • Incubate the cells for a defined period, typically 48 to 72 hours [4] [1] [5].
  • Bioorthogonal Labeling & Detection (Click Chemistry):

    • After incubation, wash the cells with PBS to remove excess this compound.
    • For direct detection of azide incorporation, incubate the cells with a DBCO-conjugated probe (e.g., DBCO-Cy5 or DBCO-Sulfo-Cy5) at a recommended concentration (e.g., 25 µM) in serum-free media for 30-60 minutes at 37 °C [1] [5].
    • Wash the cells thoroughly with PBS to remove unbound probe.
    • The cells are now ready for analysis:
      • Imaging: Analyze using fluorescence microscopy [1].
      • Quantification: Use flow cytometry to measure labeling efficiency [1].
      • Biochemical Analysis: Lyse cells for Western blot analysis to detect labeled proteins [1] [5].

Research Applications and Strategic Insights

Beyond basic cell tracking, this compound labeling enables several advanced research applications:

  • In Vivo Cell Tracking: Labeled stem cells or therapeutic cells can be tracked non-invasively over time (e.g., for over 15 days in one study) using optical, MR, or CT imaging after being labeled with the appropriate DBCO-functionalized nanoparticles [6].
  • Exosome Labeling and Tracking: Cells treated with this compound produce exosomes with azide-modified glycans. These exosomes can be isolated and labeled with DBCO-probes for studying their biodistribution and homing properties in vitro and in vivo [5].
  • Proteomic Analysis: The azide tag allows for the enrichment of newly synthesized sialylated glycoproteins using affinity resins, facilitating their identification and quantification via mass spectrometry [3].

Recent research focuses on achieving cell-type selectivity in MOE. Strategies being explored include using targeted liposomes or nanoparticles (e.g., folate-targeted) to deliver this compound specifically to certain cell populations, such as tumor cells, within a complex environment [3].

References

Comprehensive Application Notes and Protocols for Ac4ManNAz Cell Surface Labeling

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Introduction to Metabolic Labeling with Ac4ManNAz

This compound (N-Azidoacetylmannosamine-tetraacylated) is a cell-permeable monosaccharide building block that serves as a powerful tool for bioorthogonal labeling of cell surface glycoconjugates. As a metabolic precursor to azide-modified sialic acids, this compound enables specific tagging of glycoproteins, glycolipids, and the recently discovered glycoRNAs through copper-free click chemistry. This compound has revolutionized glycobiology research by allowing selective labeling, isolation, and imaging of sialylated cell surface molecules without disrupting native cellular functions [1] [2].

The fundamental principle underlying this compound application is metabolic glycoengineering, where cells utilize this synthetic azido-sugar through their natural biosynthetic pathways. Once incorporated into the cellular glycocalyx, the azido groups serve as bioorthogonal chemical handles that can be selectively conjugated with various probes containing dibenzocyclooctyne (DBCO) or other cyclooctyne functional groups. This two-step labeling approach has enabled researchers to investigate glycosylation patterns with unprecedented specificity across diverse research areas including cancer biology, immunology, stem cell tracking, and neuroscience [3] [4].

The versatility of this compound extends beyond conventional cell culture systems, with demonstrated applications in primary cell cultures, tissue slice cultures, and even in vivo models. Recent technological advances have further leveraged this compound labeling to achieve ångström-resolution imaging of cell surface glycans, revealing previously inaccessible details of glycocalyx organization at the molecular level [5]. These capabilities make this compound an indispensable tool for researchers seeking to understand the functional roles of glycosylation in health and disease.

Fundamental Principles and Mechanism of Action

The mechanism of this compound incorporation follows the natural sialic acid biosynthesis pathway, with key modifications that introduce the bioorthogonal functionality. As a tetraacetylated analog, this compound readily crosses cell membranes through passive diffusion. Once inside the cell, intracellular esterases remove the acetyl groups, yielding ManNAz which enters the sialic acid biosynthesis pathway. Through a series of enzymatic transformations, ManNAz is ultimately converted into N-azidoacetylneuraminic acid (SiaNAz), the azide-functionalized analog of natural sialic acid [1] [2].

This synthetic sialic acid variant is then activated to CMP-SiaNAz and transported to the Golgi apparatus, where sialyltransferases incorporate it into newly synthesized glycoconjugates in place of natural sialic acid. These tagged glycoconjugates are subsequently transported to the cell surface, displaying azide groups on the extracellular side of the plasma membrane. The strategic placement of these azide groups enables selective targeting without the need for genetic modification or antibody-based recognition systems [5] [3].

The bioorthogonal nature of the azide functionality is crucial to the utility of this compound. Azides are chemically inert toward most biological functional groups, yet react selectively with strained alkynes (such as DBCO) through a copper-free click reaction. This reaction proceeds efficiently under physiological conditions without cytotoxic copper catalysts, making it ideal for live-cell labeling applications. The kinetics of this cycloaddition reaction are favorable, with second-order rate constants typically in the range of 0.1-1.0 M⁻¹s⁻¹, allowing efficient labeling even at low reagent concentrations [5] [2].

G This compound Metabolic Labeling and Detection Workflow cluster_metabolic Metabolic Labeling Phase cluster_detection Detection Phase This compound This compound (25-75 µM) CellularUptake Cellular Uptake & Deacetylation This compound->CellularUptake Biosynthesis Sialic Acid Biosynthesis CellularUptake->Biosynthesis SurfaceDisplay Surface Display of Azide-Modified Glycans Biosynthesis->SurfaceDisplay ClickReaction Copper-Free Click Reaction SurfaceDisplay->ClickReaction Azide Groups DBCOProbe DBCO-Conjugated Detection Probe DBCOProbe->ClickReaction Detection Detection (Imaging, Proteomics, etc.) ClickReaction->Detection End Data Analysis Detection->End Start Start Protocol Start->this compound

Figure 1: Metabolic labeling and detection workflow using this compound. The process involves cellular uptake and metabolism of this compound, incorporation into cell surface glycans, and subsequent detection via copper-free click chemistry with DBCO-conjugated probes.

Experimental Workflow and Protocol Design

Standardized this compound Labeling Protocol

The following comprehensive protocol outlines the essential steps for metabolic labeling of mammalian cells with this compound, optimized for general applicability across different cell types. This procedure serves as a foundation that can be adapted for specific research applications including proteomics, glycoRNA studies, and super-resolution imaging.

Materials and Reagents:

  • This compound (stock solution: 10-100 mM in DMSO, store at -20°C)
  • Appropriate cell culture medium
  • DBCO-conjugated detection probe (e.g., DBCO-biotin, DBCO-fluorophore, DBCO-DNA)
  • Phosphate-buffered saline (PBS)
  • Fixative if required (e.g., 4% paraformaldehyde)
  • Blocking buffer (e.g., 1% BSA in PBS)

Procedure:

  • Cell Culture and this compound Treatment:

    • Culture cells to approximately 60-80% confluence in appropriate growth medium.
    • Prepare working concentration of this compound (typically 10-75 μM) in pre-warmed culture medium. The optimal concentration should be determined empirically for each cell type.
    • Replace existing medium with this compound-containing medium.
    • Incubate cells for 12-72 hours at 37°C in a CO₂ incubator. The incubation time depends on the turnover rate of target glycoconjugates.
  • Post-labeling Processing:

    • Remove this compound-containing medium and wash cells 2-3 times with PBS.
    • If using live-cell imaging, proceed directly to click chemistry labeling.
    • For fixed cell applications, fix cells with appropriate fixative (e.g., 4% PFA for 15 minutes at room temperature) followed by PBS washes.
  • Click Chemistry Conjugation:

    • Prepare DBCO-conjugated probe in PBS or appropriate reaction buffer at recommended concentration (typically 10-100 μM).
    • Incubate cells with DBCO-probe solution for 30-120 minutes at room temperature or 37°C.
    • Wash cells thoroughly 3-5 times with PBS to remove unreacted probe.
  • Detection and Analysis:

    • Proceed with appropriate detection method based on DBCO-probe used:
      • Fluorescence detection: Image directly using suitable microscopy system.
      • Biotin detection: Incubate with streptavidin-conjugated reporter followed by detection.
      • Proteomic analysis: Lyse cells and perform affinity purification.

Critical Considerations:

  • Maintain sterile techniques throughout cell culture procedures.
  • Include appropriate controls (no this compound, no DBCO-probe) to assess background signal.
  • Optimize labeling conditions for each cell type, as incorporation efficiency varies.
  • For quantitative comparisons, ensure consistent cell density and metabolic state across samples [6] [7].
Concentration Optimization and Toxicity Assessment

Determining the appropriate this compound concentration is critical for successful labeling while maintaining cell viability and function. Different cell types exhibit varying tolerance to this compound, requiring empirical optimization.

Table 1: this compound Concentration Optimization Guidelines Based on Cell Type

Cell Type Recommended Concentration Range Incubation Time Key Considerations
A549 (Human lung adenocarcinoma) 10-50 μM 48-72 hours 50 μM shows reduced cellular functions; 10 μM recommended for minimal perturbation [7]
Ba/F3 (Murine hematopoietic) 25-75 μM 24-72 hours Tolerant of higher concentrations; abundant glycoRNA incorporation [6]
Stem Cells (Various) 25-50 μM 48-72 hours Monitor differentiation capacity and viability [4]
HMECs (Human microvascular endothelial) 25-75 μM 24-48 hours Used successfully for super-resolution imaging [5]
Primary Neural Stem/Progenitor 25-50 μM 48-72 hours Maintain self-renewal capacity; assess differentiation post-labeling [8]

Comprehensive studies analyzing the effects of this compound on cell physiology have revealed that concentrations above 50 μM can significantly impact fundamental cellular functions. Research using A549 cells demonstrated that treatment with 50 μM this compound led to reduction of major cellular functions, including energy generation capacity, cellular infiltration ability, and membrane channel activity. In contrast, 10 μM this compound showed minimal effects on cellular systems while maintaining sufficient labeling efficiency for most applications. These findings highlight the importance of titrating this compound concentration to balance labeling efficiency with physiological relevance [7].

Specific Application Protocols

Glycoprotein Profiling and Proteomic Analysis

The identification of metastasis-associated cell surface sialoglycoproteins represents a key application of this compound labeling in cancer research. The following protocol has been successfully used to identify differentially expressed sialoglycoproteins in metastatic versus non-metastatic prostate cancer cell lines [3].

Procedure:

  • Culture metastatic (ML2) and non-metastatic (N2) prostate cancer cells to 80% confluence.
  • Treat with 50 μM this compound for 72 hours in complete growth medium.
  • Wash cells with PBS and incubate with DBCO-biotin (100 μM in PBS) for 1 hour at 37°C.
  • Lyse cells using RIPA buffer supplemented with protease inhibitors.
  • Incubate cell lysates with streptavidin-coated beads for 2 hours at 4°C with gentle rotation.
  • Wash beads extensively with lysis buffer followed by PBS.
  • Elute bound proteins using Laemmli buffer with 2% β-mercaptoethanol or perform on-bead trypsin digestion for mass spectrometry analysis.
  • Analyze eluted proteins by SDS-PAGE and Western blotting or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Key Findings:

  • This approach identified 324 proteins from N2 and 372 proteins from ML2 cells.
  • Conservative annotation classified 64 proteins (26%) from N2 and 72 proteins (29%) from ML2 as extracellular or membrane-associated glycoproteins.
  • Functional clustering revealed that glycoproteins overexpressed in metastatic ML2 cells were predominantly involved in cell motility, migration, and invasion pathways.
  • The selective capture approach increased identification of glycoproteins and cell-surface proteins approximately threefold compared to global proteomic analysis [3].
GlycoRNA Detection Protocol

The recent discovery of glycosylated RNAs (glycoRNAs) has created demand for specific detection methods. The following protocol details glycoRNA detection using metabolic labeling with this compound and northwestern blot analysis [6].

Procedure:

  • Metabolic Labeling and RNA Extraction:

    • Treat Ba/F3 cells or other cell types of interest with 50 μM this compound for 24-48 hours.
    • Extract total RNA using TRIzol reagent according to manufacturer's instructions.
    • Purify RNA using RNA Clean & Concentrator kits to remove potential glycan contaminants from protein or lipid sources.
    • Treat RNA samples with proteinase K to digest any residual proteins.
  • Biotin Labeling via Click Chemistry:

    • Incubate purified RNA (1-5 μg) with DBCO-biotin (100-200 μM) in appropriate reaction buffer for 2 hours at room temperature.
    • Purify labeled RNA using ethanol precipitation or column-based purification.
  • Northwestern Blot Analysis:

    • Denature biotin-labeled RNA samples using RNA loading dye containing formamide.
    • Separate RNA by denaturing agarose or polyacrylamide gel electrophoresis.
    • Transfer RNA to nitrocellulose membrane using standard blotting techniques.
    • Crosslink RNA to membrane using UV crosslinker.
    • Block membrane with EveryBlot blocking buffer or 5% non-fat dry milk in TBST.
    • Incubate with high-sensitivity streptavidin-HRP (1:5000-1:10000 dilution) for 1 hour.
    • Wash membrane and develop using enhanced chemiluminescence substrate.

Critical Optimization Steps:

  • RNA dye selection: SYBR Gold at manufacturer-suggested dilution (1:10,000) shows poor discrimination of different RNA loading amounts. Optimize dye concentration for accurate loading control assessment.
  • Blocking conditions: Test different blocking buffers (EveryBlot, Intercept, non-fat dry milk) to minimize background while maintaining signal intensity.
  • DBCO-biotin concentration: Titrate DBCO-biotin concentration to ensure complete labeling without excessive background [6].
Super-Resolution Imaging of Cell Surface Glycans

The combination of this compound labeling with advanced microscopy techniques enables unprecedented visualization of glycocalyx organization. The following protocol details the procedure for ångström-resolution imaging of cell surface glycans using RESI (resolution enhancement by sequential imaging) technology [5].

Procedure:

  • Cell Culture and Metabolic Labeling:

    • Culture human microvascular endothelial cells (HMECs) to 70-80% confluence.
    • Treat with 25-75 μM this compound for 24-48 hours in complete growth medium.
  • DNA Barcode Conjugation:

    • Wash cells gently with PBS.
    • Incubate with six orthogonal DBCO-modified DNA strands (100-500 nM each in PBS) for 60 minutes at room temperature.
    • Optimize DNA strand concentration to ensure complete saturation of available azido groups.
    • Wash thoroughly with PBS to remove unbound DNA strands.
  • Sample Preparation for Imaging:

    • Fix cells with 4% PFA for 15 minutes if necessary.
    • Mount samples in imaging chamber with appropriate imaging buffer.
  • RESI Imaging:

    • Perform RESI imaging using total internal reflection fluorescence (TIRF) microscopy setup.
    • Use sequential imaging of sparse subsets of targets with DNA-PAINT principles.
    • Acquire data through multiple cycles of hybridization and imaging with complementary imager strands.

Key Technical Considerations:

  • Labeling efficiency: Copper-free click chemistry achieves higher labeling efficiencies compared to copper-catalyzed variants.
  • Spatial resolution: The approach achieves up to 3 Å localization precision, enabling resolution of distances down to 9 Å between individual sugar residues.
  • Multiplexing capability: Six orthogonal DNA sequences allow parallel imaging of different glycan populations.
  • Small labeling footprint: Direct DNA attachment to sugar targets provides labeling footprint below 1 nm, significantly smaller than antibody-based approaches (10-15 nm) [5].

G This compound Applications and Detection Methods cluster_applications Application Areas cluster_methods Detection Methods Glycoprotein Glycoprotein Profiling Proteomics Mass Spectrometry & Proteomics Glycoprotein->Proteomics GlycoRNA GlycoRNA Detection Northwestern Northwestern Blot GlycoRNA->Northwestern SuperRes Super-Resolution Imaging RESI RESI Imaging (9 Å resolution) SuperRes->RESI StemCell Stem Cell Tracking InVivo In Vivo Imaging StemCell->InVivo Start This compound Labeling Start->Glycoprotein Start->GlycoRNA Start->SuperRes Start->StemCell

Figure 2: Diverse applications of this compound labeling in biological research and corresponding detection methodologies.

Stem Cell Tracking with Imageable Nanoparticles

The combination of this compound labeling with nanoparticle technology enables non-invasive stem cell tracking in vivo. The following protocol outlines the procedure for stem cell labeling and tracking using bioorthogonal chemistry [4].

Procedure:

  • Metabolic Labeling of Stem Cells:

    • Culture stem cells to 60-70% confluence in appropriate growth medium.
    • Treat with 25-50 μM this compound for 48-72 hours.
    • Confirm azide expression on cell surface using flow cytometry with DBCO-fluorophore.
  • Preparation of BCN-Modified Nanoparticles:

    • Synthesize BCN (bicyclo[6.1.0]nonyne)-modified glycol chitosan nanoparticles (BCN-CNPs).
    • Load nanoparticles with appropriate imaging agents (Cy5.5 for fluorescence, iron oxide for MRI, gold nanoparticles for CT).
    • Characterize nanoparticle size, zeta potential, and imaging agent loading efficiency.
  • Cell Labeling via Click Chemistry:

    • Incubate this compound-treated stem cells with BCN-CNPs (100-500 μg/mL) for 60-120 minutes at 37°C.
    • Wash cells extensively to remove unbound nanoparticles.
    • Assess labeling efficiency using appropriate imaging modalities.
    • Verify stem cell viability, proliferation, and differentiation capacity post-labeling.
  • In Vivo Tracking:

    • Transplant labeled stem cells into animal models.
    • Track cell distribution using optical imaging, MRI, or CT based on nanoparticle content.
    • Monitor cell fate over time through non-invasive imaging.

Key Advantages:

  • High specificity: Bioorthogonal chemistry enables selective labeling without genetic modification.
  • Multimodality imaging: Different nanoparticle formulations allow tracking with multiple imaging modalities.
  • Preserved stem cell function: Surface labeling minimizes intracellular disruption.
  • Long-term tracking: Nanoparticles remain with cells through multiple divisions [4].

Optimization and Troubleshooting

Critical Parameters for Successful Labeling

Table 2: Troubleshooting Guide for this compound Labeling Experiments

Problem Potential Causes Solutions Preventive Measures
Poor Labeling Efficiency Low this compound concentration; Short incubation time; Inactive DBCO probe Titrate this compound (10-75 μM); Extend incubation to 72 hours; Test DBCO activity with control azides Validate reagents with positive control cells; Confirm azide incorporation with flow cytometry
High Background Signal Incomplete washing; Non-specific probe binding; Autofluorescence Increase wash stringency (include detergent washes); Optimize blocking conditions; Include appropriate controls Use fresh DBCO probes; Titrate probe concentration; Include no-Ac4ManNAz controls
Cellular Toxicity Excessive this compound concentration; DMSO toxicity; Impurities in reagent Reduce this compound concentration; Ensure final DMSO <0.1%; Use high-purity this compound (≥95%) Perform viability assays during optimization; Source reagents from reputable suppliers
Inconsistent Results Between Replicates Variable cell density; Metabolic state differences; Reagent degradation Standardize cell culture conditions; Use consistent passage numbers; Prepare fresh working solutions Maintain detailed culture records; Aliquot and properly store reagents
Low Signal in Downstream Applications Incomplete click reaction; Probe degradation; Suboptimal detection conditions Optimize DBCO concentration and reaction time; Use fresh detection reagents; Validate detection system sensitivity Include positive controls in each experiment; Systematically optimize each step
Data Interpretation and Analysis

Successful interpretation of this compound labeling experiments requires careful consideration of several factors. First, the specificity of labeling must be verified through appropriate controls, including samples without this compound treatment and samples without DBCO-probe incubation. Second, the quantitative interpretation of results should account for potential variations in metabolic incorporation efficiency across different cell types or physiological states. For proteomic applications, the enrichment efficiency for surface glycoproteins should be assessed by comparison with global proteomic analyses [3].

In imaging applications, the resolution limitations of the technique should be considered when interpreting spatial patterns. While RESI imaging achieves ångström-scale resolution, conventional fluorescence microscopy remains limited by diffraction, potentially clustering multiple glycans into apparent puncta. For glycoRNA detection, the potential for contamination from glycoproteins or glycolipids must be rigorously addressed through high-purity RNA preparation methods and proteinase K treatment [6] [5].

The biological significance of observed labeling patterns should be interpreted in the context of cellular physiology. Changes in glycan labeling could reflect alterations in biosynthesis, trafficking, or turnover rather than simply changes in protein expression. Integration with complementary approaches, such as transcriptomic or functional assays, provides a more comprehensive understanding of the biological implications of this compound labeling results.

Conclusion

This compound-based metabolic labeling has emerged as a versatile and powerful platform for investigating cell surface glycosylation across diverse biological contexts. The protocols outlined in this document provide researchers with comprehensive guidance for implementing this technology in applications ranging from basic glycoprotein profiling to cutting-edge super-resolution imaging and in vivo cell tracking. The continued refinement of this compound labeling methodologies, coupled with advances in detection technologies, promises to further expand our understanding of glycosylation in health and disease.

As the field progresses, several emerging directions show particular promise. The development of tissue-specific azido-sugar analogs could enable cell-type-selective labeling in complex organisms. The integration of this compound labeling with multiplexed imaging technologies may allow simultaneous monitoring of multiple glycan types. Additionally, the application of this compound in clinical diagnostics and therapeutic development represents an exciting frontier, particularly in cancer and regenerative medicine. By providing detailed protocols and optimization guidelines, this document aims to support researchers in harnessing the full potential of this compound labeling in their investigative workflows.

References

Comprehensive Application Notes and Protocols: In Vivo Ac4ManNAz Metabolic Labeling for Cell Tracking

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Metabolic Cell Tracking with Ac4ManNAz

Metabolic glycoengineering combined with bioorthogonal click chemistry represents a powerful methodology for in vivo cell tracking that addresses critical limitations of traditional labeling approaches. Conventional cell tracking methods, including direct labeling with fluorescent probes or magnetic particles and indirect labeling through genetic modification, face significant challenges including false signals from phagocytic uptake by macrophages, photobleaching issues, and potential tumorigenicity from viral vectors. [1] The this compound (tetra-acetylated N-azidoacetyl-D-mannosamine) approach utilizes synthetic azido-sugars that are metabolically incorporated into cell surface glycans, followed by highly specific in vivo detection using dibenzyl cyclooctyne (DBCO)-conjugated probes. [1]

This methodology offers several significant advantages over traditional techniques. First, it demonstrates exceptional labeling efficiency reaching 100% in optimized conditions, compared to 37.1-51.1% efficiency typical of genetic modification approaches. [1] Second, it substantially reduces false signals from macrophage phagocytosis—while traditional DiD labeling showed 38% of macrophages produced false positive signals after phagocytosing apoptotic cells, the this compound approach resulted in minimal background signal under identical conditions. [1] Third, the technique provides precise control over labeling intensity through modulation of DBCO-conjugate concentration in a dose-dependent manner. [1] These characteristics make this compound labeling particularly valuable for therapeutic cell monitoring, migration studies, and regeneration assessment in biomedical research.

Experimental Protocols

Workflow Overview

The following diagram illustrates the comprehensive experimental workflow for this compound-based cell tracking:

G cluster_phase1 Stage 1: Cell Preparation & Metabolic Labeling cluster_phase2 Stage 2: In Vivo Transplantation cluster_phase3 Stage 3: In Vivo Detection & Imaging cluster_legend Protocol Notes Start Start Experimental Workflow A Culture Target Cells (A549, hUCB-EPCs, etc.) Start->A B Treat with 10 µM this compound (3 days incubation) A->B C Verify Azide Incorporation (Western Blot/Flow Cytometry) B->C D Harvest Labeled Cells C->D E Transplant to Target Organ (e.g., Mouse Liver) D->E F Administer DBCO-Cy5 (IV injection, 25 µM, 200 µL) E->F G In Vivo Click Reaction (6-24 hours post-injection) F->G H Image & Analyze Signals (Fluorescence/MRI) G->H End End H->End Data Collection Complete L1 • Azide groups remain detectable for 3 days • Use 10 µM this compound for optimal safety • Include controls: unlabeled cells + DBCO-Cy5

Cell Labeling and Validation Protocol
2.2.1 Metabolic Labeling Procedure
  • Cell Culture Preparation: Begin with appropriate cell lines (A549, hUCB-EPCs, MCF-7, etc.) cultured in standard conditions. For A549 cells, use RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics (100 µg/mL streptomycin and 100 U/mL penicillin) at 37°C in a humidified 5% CO2 atmosphere. [2] [3]
  • This compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Add to culture medium at a final concentration of 10 µM for optimal labeling with minimal physiological impact. Incubate cells for 72 hours to ensure comprehensive metabolic incorporation. [2] [4] [3]
  • Cell Harvesting: After incubation, wash cells three times with phosphate-buffered saline (PBS) to remove excess this compound. Use trypsin-EDTA for detachment if required, followed by centrifugation at 300 × g for 5 minutes. [1]
2.2.2 Azide Incorporation Validation
  • Western Blot Analysis: Lyse labeled cells using RIPA buffer. Separate proteins via SDS-PAGE and transfer to PVDF membrane. Detect incorporated azide groups using DBCO-biotin (10 µM) followed by streptavidin-HRP and enhanced chemiluminescence. [1] [4]
  • Flow Cytometry Validation: Incubate 1×10^6 labeled cells with DBCO-Cy5 (1 µM) in PBS for 30 minutes at 37°C. Wash twice with PBS and analyze using flow cytometry with appropriate Cy5 detection settings. Compare to untreated controls to determine labeling efficiency. [1] [4]
  • Microscopy Confirmation: Plate labeled cells on chamber slides and treat with DBCO-Cy5 (1 µM) for 30 minutes. After washing, fix with 4% paraformaldehyde and image using fluorescence microscopy with Cy5 filter sets. [1]
In Vivo Transplantation and Tracking
2.3.1 Cell Transplantation
  • Preparation for Transplantation: Resuspend labeled cells in sterile PBS at appropriate concentration for transplantation. Maintain cells on ice until implantation to minimize metabolic activity. [1]
  • Transplantation Methods: For hepatic transplantation in mouse models, use direct injection into the liver parenchyma. Alternative approaches include intravenous injection for systemic distribution or site-specific implantation relevant to the research question. [1] [5]
  • Cell Quantity: The number of cells required depends on the detection method. For fluorescence imaging, 1×10^5 to 1×10^6 cells typically provide detectable signals. [1]
2.3.2 In Vivo Click Chemistry
  • DBCO-Cy5 Preparation: Prepare fresh DBCO-Cy5 conjugate in sterile saline solution immediately before administration. [1]
  • Administration: Inject DBCO-Cy5 via tail vein at a concentration of 25 µM in 200 µL volume per mouse. This dosage has demonstrated effective labeling without significant toxicity in murine models. [1]
  • Timing Considerations: Administer DBCO-Cy5 at the time points relevant to your experimental design. The azide groups remain detectable on cell surfaces for up to 3 days post-transplantation. [1]
2.3.3 Imaging and Analysis
  • In Vivo Fluorescence Imaging: Anesthetize animals and image using appropriate fluorescence imaging systems with Cy5 filters (excitation/emission ~650/670 nm). Acquire images at multiple time points as needed. [1]
  • Signal Quantification: Use region-of-interest analysis to quantify fluorescence intensity in target tissues compared to background. Normalize signals to account for variations in injection efficiency and imaging conditions. [1]
  • Histological Validation: After terminal imaging, harvest tissues and process for cryosectioning. Counterstain with DAPI and image using confocal microscopy to verify cellular localization of signals. [1]

Safety and Optimization Data

Concentration-Dependent Effects

Table 1: Comprehensive Analysis of this compound Concentration Effects on Cell Physiology

Parameter 10 µM this compound 20 µM this compound 50 µM this compound Assessment Method
Cell Viability No significant change ~6.2% decrease [4] ~12.3% decrease [4] CCK-8 assay [4]
Proliferation Rate Minimal effect Moderate reduction Significant inhibition [2] [4] Cell counting [2] [4]
Migration Capacity Unaffected [4] Slight reduction Significant impairment [2] Wound healing assay [4]
Membrane Channel Activity No significant change TRPM7 reduced TRPM7, VSOR-Cl-, Kv reduced [2] [3] Electrophysiology [2] [3]
Reactive Oxygen Species Baseline levels Moderate increase Significant increase [4] DCFH-DA assay [4]
Labeling Efficiency Sufficient for tracking [2] [3] Good efficiency High efficiency [4] Flow cytometry [1] [4]
Recommended Application Optimal for in vivo tracking [2] [4] [3] Limited use Not recommended Comprehensive assessment
Comparative Methodology Analysis

Table 2: Performance Comparison of Cell Tracking Methodologies

Methodology Detection Sensitivity False Signal Risk Toxicity Concerns Labeling Efficiency Technical Complexity
This compound Labeling High (single cell possible with fluorescence) [1] Low (minimal macrophage false signals) [1] Low at 10 µM [2] [4] [3] ~100% [1] Moderate
Direct Fluorescent (DiD) Moderate High (38% macrophage false signals) [1] Moderate cytotoxicity [1] High Low
Genetic Modification (EGFP) High Low Potential tumorigenicity [1] 37.1-51.1% [1] High
SPIO-MRI High (~10³ cells) [6] Moderate (phagocytosis possible) Low with optimal labeling [6] Variable Moderate
Gd-MRI Moderate (~10⁴ cells) [6] Low Gd³⁺ cytotoxicity concerns [6] Variable Moderate

Implementation Guidelines

Technical Considerations

The optimal concentration of 10 µM this compound represents a critical balance between labeling efficiency and physiological impact. At this concentration, cells maintain normal proliferation, migration, and channel activity while achieving sufficient azide incorporation for detection. [2] [4] [3] The retention period of azide groups on the cell surface is approximately 3 days both in vitro and in vivo, establishing the window for subsequent DBCO-probe administration. [1]

For cell type selection, this compound labeling has been successfully demonstrated across multiple lines including A549 (human lung adenocarcinoma), KB, U87MG, MCF-7, MDA-MB-468, MDA-MB-436, and hUCB-EPCs (human umbilical cord blood-derived endothelial progenitor cells). [1] [4] The DBCO-Cy5 conjugate demonstrates favorable safety profiles with no significant toxicity observed at concentrations up to 100 µM in vitro, and no behavioral abnormalities or histological lesions in mice after intravenous administration. [1]

Troubleshooting and Optimization
  • Low Signal Intensity: Increase this compound concentration to 20 µM with awareness of potential physiological effects, or optimize DBCO-Cy5 concentration (typically 1-10 µM) and incubation time. [1]
  • High Background Signal: Include rigorous controls with unlabeled cells + DBCO-Cy5 to assess non-specific binding. Extend washing steps post-DBCO-Cy5 administration and verify probe purity. [1]
  • Reduced Cell Viability: Strictly maintain this compound at 10 µM concentration and limit treatment duration to 72 hours. Ensure DMSO concentration from stock solutions does not exceed 0.1%. [2] [4] [3]
  • Inconsistent Labeling: Verify this compound stock solution integrity and ensure consistent cell metabolic state during labeling by maintaining uniform culture conditions. [1]

Conclusion

The this compound metabolic labeling methodology provides a robust platform for in vivo cell tracking with significant advantages over traditional approaches. The technique's reduced false signal rate, high labeling efficiency, and tunable detection sensitivity make it particularly valuable for therapeutic cell monitoring in regenerative medicine applications. [1] [2] [4] The comprehensive safety profile established through transcriptomic, physiological, and functional assessments supports its application in sensitive research contexts. [2] [4] [3]

By adhering to the optimized protocols outlined in these Application Notes—particularly the critical 10 µM this compound concentration—researchers can implement this powerful tracking methodology with confidence in its reliability and minimal impact on cellular physiology. Future methodological developments will likely focus on expanding the range of detection probes, including MRI-compatible and multimodal agents for enhanced imaging capabilities.

References

Introduction to Ac4ManNAz and Click Chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Ac4ManNAz (N-azidoacetylmannosamine-tetraacylated) is an azide-modified monosaccharide that cells metabolically incorporate into cell surface glycans, primarily sialic acid residues [1]. This process, known as metabolic oligosaccharide engineering, equips living cells with bioorthogonal chemical handles (azide groups) on their surface [2] [3].

These azide groups then serve as anchors for copper-free click chemistry reactions with dibenzocyclooctyne (DBCO)-functionalized molecules, enabling highly specific and efficient conjugation under physiological conditions without cytotoxic catalysts [4] [5]. This two-step methodology provides a powerful platform for cell labeling, targeted drug delivery, and engineering of complex biological nanostructures.

Research Applications

The primary application of this compound is to function as a "molecular bridge," allowing researchers to attach desired functionalities to cell surfaces or secreted vesicles. Key applications are summarized in the table below.

Application Area Specific Use Case Key Outcome / Purpose
Extracellular Vesicle (EV) Engineering Enhancing immunomodulatory potential of MSC-derived nanovesicles [4] Conjugated IL-10 to vesicle surface, boosting anti-inflammatory & wound healing effects in vivo
Extracellular Vesicle (EV) Engineering Targeted therapy for acute liver failure [6] Decorated vesicles with ASGR1-targeting antibody fragments for precise liver targeting
Cell Surface Engineering Display of synthetic DNA on cell surfaces [5] Compared lipid insertion vs. click conjugation for DNA display efficiency & stability
Biomarker Discovery & Profiling Detection of Glycosylated RNAs (glycoRNAs) on small EVs [7] Profiled low-abundance glycoRNAs on EVs from patient biofluids for cancer diagnosis

Experimental Protocols

Below are detailed methodologies for two major applications: engineering extracellular vesicles and profiling glycoRNAs.

Protocol 1: Engineering MSC-Derived Extracellular Nanovesicles (MSC-NVs) with IL-10

This protocol enhances the therapeutic potential of nanovesicles by conjugating the anti-inflammatory cytokine IL-10, adapted from a 2025 study [4].

Workflow Overview:

G MSCs Culture MSCs MetabolicLabeling Metabolic Labeling Incubate with 50 µM Ac₄ManNAz for 72h MSCs->MetabolicLabeling Harvest Harvest and Wash Cells MetabolicLabeling->Harvest Extrude Generate NVs via Serial Extrusion Harvest->Extrude NV_Azide MSC-NV-N₃ (Azide-presenting) Extrude->NV_Azide Click Click Conjugation Mix and incubate NV_Azide->Click DBCO_IL10 DBCO-modified IL-10 DBCO_IL10->Click FinalProduct MSC-NV/IL-10 Complex Click->FinalProduct

Step-by-Step Procedure:

  • Cell Culture: Culture human adipose-derived Mesenchymal Stem Cells (MSCs) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. Use cells at passage numbers 5–7 [4].
  • Metabolic Labeling: Seed MSCs and incubate with 50 µM this compound for 72 hours. This incorporates azide groups onto the cell surface [4].
  • Preparation of Azide-Modified NVs (MSC-NV-N₃):
    • Harvest the this compound-treated MSCs (MSC-N3) using a cell scraper.
    • Wash and resuspend the cell pellet in PBS.
    • Isolate nanovesicles by disrupting cells via ultrasonication, then serially extrude the suspension through membrane filters with pore sizes of 5 µm, 1 µm, and 0.4 µm. Perform ten extrusions per filter.
    • Centrifuge the extruded material at 1,000 × g for 10 minutes to remove nuclei and large debris.
    • Purify the supernatant containing MSC-NV-N₃ via ultracentrifugation [4].
  • Conjugation with IL-10: Synthesize DBCO-tagged IL-10. Mix the DBCO-IL-10 with the purified MSC-NV-N₃ and incubate to allow the copper-free click reaction to proceed, forming the stable MSC-NV/IL-10 complex [4].
Protocol 2: Profiling Glycosylated RNAs (glycoRNAs) on Small Extracellular Vesicles (sEVs)

This protocol uses this compound to detect and analyze glycoRNAs on sEVs, a promising biomarker, as detailed in a 2025 study [7].

Workflow Overview:

G LabelCells Metabolically Label Cells Culture with 100 µM Ac₄ManNAz for 36h Isolate_sEVs Isolate sEVs Differential ultracentrifugation LabelCells->Isolate_sEVs Extract_RNA Extract RNA TRIpure, proteinase K digestion Isolate_sEVs->Extract_RNA Click_Biotin Click Chemistry with DBCO-PEG₄-Biotin Extract_RNA->Click_Biotin Denature Denature and Separate Denaturing gel electrophoresis Click_Biotin->Denature Blot Blot and Detect Streptavidin-based detection Denature->Blot

Step-by-Step Procedure:

  • Metabolic Labeling: Culture cells (e.g., HeLa cells) in medium supplemented with 100 µM this compound for 36 hours [7].
  • sEV Isolation: Harvest the conditioned medium and isolate sEVs using differential ultracentrifugation. Include RNase inhibitors in all buffers to protect RNA integrity [7].
  • RNA Extraction: Extract total RNA from the purified sEVs using a rigorous protocol:
    • Use warm TRIpure (or TRIzol).
    • Perform ethanol precipitation and desalt using FastPure RNA columns.
    • Digest protein contamination with a high concentration of proteinase K.
    • Repurify the RNA over columns [7].
  • Click Chemistry and Detection:
    • React the purified RNA with DBCO-PEG4-Biotin (25 µM) at 25°C to label the azide-containing glycoRNAs via copper-free click chemistry.
    • Denature the products (e.g., with 95% formamide at 65°C).
    • Separate the biotinylated RNA using denaturing gel electrophoresis.
    • Transfer to a membrane and detect the glycoRNAs using streptavidin-based blotting [7].

Critical Parameters and Optimization

Successful application requires careful optimization of key parameters. Quantitative data on this compound effects and comparative performance of labeling agents are provided below.

Table 1: Optimizing this compound Concentration and Assessing Physiological Effects [2]

Parameter 10 µM this compound 50 µM this compound Assay/Method
Recommended Use Optimal for in vivo labeling & tracking -- Microarray, Biophysical analysis
Cell Energy Generation Least effect Marked reduction Glycolytic Flux Assay
Cell Infiltration Ability Least effect Marked reduction Functional Assay
Membrane Channel Activity Least effect Marked reduction Electrophysiological Recording
Cytotoxicity (Cell Lines) -- ~40% growth reduction in human colon cell lines [1] Cell Viability/Growth Assay

Table 2: Comparative Efficiency of Sialic Acid Reporters in Human Cell Lines (Flow Cytometry) [1]

Chemical Reporter Typical Working Concentration Relative Labeling Efficiency (vs. This compound) Notes
ManNAz 500 µM 10 to 40 times higher Most promiscuous reporter in human colon cell lines
This compound 50 µM (Baseline) Most popular/reported; peracetylated form
SiaNAl 500 µM Varies by cell line Sialic acid (Sia) analog
SiaNAz 500 µM Varies by cell line Sialic acid (Sia) analog
ManNAl 500 µM Varies by cell line --

Troubleshooting and Best Practices

  • Cytotoxicity: High concentrations of this compound (e.g., 50-100 µM) can impact cellular physiology and reduce growth in some cell lines [2] [1]. It is crucial to determine the optimal, minimally toxic concentration for your specific cell type in a pilot experiment.
  • Reporter Choice: For labeling cell surface sialylated glycoconjugates, the unprotected ManNAz can offer superior labeling efficiency compared to this compound in certain cell lines, despite requiring a higher working concentration [1].
  • Stability of Conjugation: The covalent bond formed via click conjugation (e.g., for DNA display) offers significantly longer surface display half-life compared to non-covalent methods like lipid insertion [5].

References

Comprehensive Application Notes and Protocols for Ac4ManNAz Proteomic Analysis in Biomedical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Metabolic Glycan Engineering and Ac4ManNAz

Metabolic glycan engineering (MGE) represents a powerful bioorthogonal approach for labeling and analyzing glycoconjugates in living systems. This technique utilizes non-natural monosaccharide analogs, such as tetraacetylated N-azidoacetylmannosamine (this compound), which are metabolically incorporated into cellular glycans through the promiscuity of native glycosylation machinery. This compound is a synthetic precursor that undergoes intracellular deacetylation and metabolic conversion to N-azidoacetylneuraminic acid (SiaNAz), which becomes incorporated into cell surface glycoconjugates in place of natural sialic acids [1] [2]. The incorporated azido functional groups serve as chemical handles for subsequent bioorthogonal conjugation using click chemistry, enabling selective labeling, enrichment, and visualization of newly synthesized sialylated glycoconjugates [3] [4].

The biological significance of this approach stems from the crucial roles that protein glycosylation plays in cellular functions, including immune recognition, cell signaling, and intercellular communication. Glycosylation generates extreme proteomic diversity and contributes to a plethora of cellular functions, with enormous variety of biological consequences reflecting the molecular diversity encoded in glycan structures [3]. Unlike genetic encoding of proteins, glycans are secondary gene products whose biosynthesis involves complex enzyme networks in the endoplasmic reticulum and Golgi apparatus, making them challenging to study using conventional molecular biology approaches [4]. The development of this compound and related metabolic labeling agents has therefore provided researchers with a powerful tool for investigating glycosylation dynamics under various physiological and pathological conditions [2].

Concentration Optimization and Physiological Effects

Determining the optimal concentration of this compound represents a critical step in experimental design, as it directly impacts both labeling efficiency and cellular homeostasis. Comprehensive studies have systematically evaluated the effects of this compound concentration on various physiological parameters to establish guidelines that maximize detection sensitivity while minimizing artificial cellular stress responses [1] [5].

Table 1: Physiological Effects of this compound Concentration on Cellular Functions

Concentration Cell Viability Labeling Efficiency Metabolic Impact Channel Activity Recommended Applications
10 μM >95% Sufficient for detection Minimal effects Minimal reduction Ideal for most cell tracking & proteomic studies
20 μM ~90% Good Moderate effects Noticeable reduction Conditional applications with controls
50 μM ~80% High Significant metabolic alterations Substantial reduction Avoid for physiological studies

Research findings indicate that treatment with 50 μM this compound leads to significant reduction of major cellular functions, including energy generation capacity, cellular infiltration ability, and membrane channel activity. Microarray analysis of cells treated with 50 μM this compound revealed substantial alterations in gene expression patterns compared to untreated controls [1] [5]. Electrophysiological studies demonstrated concentration-dependent inhibition of several critical ion channels, including TRPM7, VSOR-Cl-, and Kv channels, which play important roles in cellular homeostasis and signaling [1]. In contrast, treatment with 10 μM this compound showed the least effect on cellular systems while maintaining sufficient labeling efficiency for cell tracking and proteomic analysis [1] [5].

Table 2: Protocol Parameters for Different Cell Types

Cell Type Recommended Concentration Incubation Time Optimal Labeling Key Considerations
A549 10-50 μM 3-4 days 48-72 hours Concentration-dependent physiological effects observed
PC-3 50-100 μM 4 days 48-96 hours Test multiple precursors for optimal access
MCF-7 50-100 μM 4 days 48-96 hours Permissive to sugar precursor
Jurkat 50-100 μM 4 days 48-96 hours High incorporation efficiency
HMEC 50-100 μM 4 days 48-96 hours Excellent for imaging applications

These concentration-dependent effects highlight the importance of empirical optimization for each specific cell type and application. Researchers are advised to conduct pilot studies to determine the minimal effective concentration that provides sufficient signal for their specific detection methods while preserving normal cellular physiology, particularly for studies aimed at investigating biological mechanisms rather than simply tracking cell presence [1] [3].

Sample Preparation and Metabolic Labeling Protocols

Metabolic Labeling with this compound

Protocol 1: Standard Metabolic Labeling of Adherent Cells

  • Preparation of Stock Solutions:

    • Prepare a 500 mM stock solution of this compound in high-quality DMSO to create a 1000X to 5000X concentrated stock.
    • Aliquot and store at -20°C protected from moisture. Under proper storage conditions, the stock solution remains stable for up to one year [3].
  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density to reach 70-80% confluence at the time of harvesting. The specific seeding density should be optimized for each cell line based on doubling time.
    • Add this compound directly to the culture medium at the predetermined optimal concentration (typically between 10-100 μM). For a 500 mM stock, add 1-2 μL per mL of culture medium to achieve 50-100 μM final concentration.
    • Include vehicle control samples containing an equivalent volume of DMSO without this compound to account for potential solvent effects [3].
  • Incubation and Harvesting:

    • Incubate cells at 37°C in a humidified 5% CO₂ incubator for 48-96 hours. Longer incubation times generally result in higher incorporation but may increase potential metabolic effects.
    • For cell surface proteomic analysis, the standard 48-hour incubation is typically sufficient. For secreted protein analysis, replace with fresh medium containing this compound after 48 hours and culture for an additional 48 hours [3].
    • Harvest cells using standard trypsinization procedures or gentle cell scraping, followed by washing with phosphate-buffered saline (PBS) to remove unincorporated compounds.
Sample Preparation for Proteomic Analysis

Protocol 2: Preparation of Cell Lysates and Membrane Fractionation

  • Cell Lysis and Membrane Fractionation:

    • Resuspend cell pellets in appropriate lysis buffer. For membrane protein enrichment, utilize a two-step ultracentrifugation process by differential dissolution of proteins [2].
    • Confirmation of membrane fractionation efficiency can be performed by Western blot analysis for membrane markers (e.g., pan-cadherin) and cytoplasmic markers (e.g., GAPDH) [2].
  • Protein Extraction and Digestion:

    • Dissolve membrane pellets in urea lysis buffer containing 100 mM dithiothreitol (DTT) as a reducing agent. The DTT simultaneously reduces protein disulfide bonds and completely reduces the azide functional group to an amine, which enhances detection sensitivity [2].
    • Perform proteolytic digestion using trypsin (mass spectrometry grade) following standard protocols. For glycoproteomic analysis, additional steps for glycopeptide enrichment are recommended.
  • Glycopeptide Enrichment:

    • Enrich glycopeptides using zwitterionic-hydrophilic interaction chromatography (ZIC-HILIC) to separate glycopeptides from non-glycosylated peptides [2].
    • Alternatively, for more specific enrichment of azido-labeled glycoproteins, utilize click chemistry conjugation with alkyne-functionalized affinity tags followed by streptavidin affinity purification [3].
Click Chemistry Conjugation

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Preparation of Reaction Components:

    • Prepare a fresh solution of sodium ascorbate (20 mg in 100 μL deionized water) immediately before use due to susceptibility to oxidation [3].
    • Prepare copper catalyst solution containing 100 mM CuSO₄ and 200 mM BTTAA ligand in water [3].
    • Prepare biotinylation reagent by dissolving DADPS biotin alkyne probes in DMSO. For isotopic recoding, mix H₂ and D₂ DADPS biotin probes at desired ratio (1:3 ratio recommended for initial experiments) [3].
  • Click Reaction Setup:

    • Combine metabolic labeled protein samples with biotinylation reagent (final concentration 2-60 μM, starting with 40 μM for initial optimization).
    • Add copper catalyst solution and freshly prepared sodium ascorbate to initiate the click reaction.
    • Incubate at room temperature with gentle mixing for 1-2 hours.
    • Important: Avoid solutions containing copper chelators (EDTA, EGTA) or reducing agents (DTT, 2-mercaptoethanol, TCEP) in the click reaction mixture [3].
  • Affinity Purification:

    • Use streptavidin agarose resin to capture biotinylated glycoproteins.
    • Wash extensively to remove non-specifically bound proteins.
    • Elute using appropriate elution buffers or perform on-bead digestion for mass spectrometry analysis.

G This compound Metabolic Labeling & Proteomic Workflow cluster_prep Sample Preparation Phase cluster_processing Sample Processing cluster_labeling Bioorthogonal Labeling cluster_analysis Analysis Phase start Start Experiment seed Seed Cells (70-80% confluence) start->seed treat Add this compound (10-100 μM in medium) seed->treat incubate Incubate 48-96 hours (37°C, 5% CO₂) treat->incubate harvest Harvest Cells (Wash with PBS) incubate->harvest lyse Cell Lysis & Membrane Fractionation harvest->lyse reduce Reduce with DTT (100 mM) lyse->reduce digest Tryptic Digestion (Mass spec grade trypsin) reduce->digest enrich Glycopeptide Enrichment (ZIC-HILIC or Affinity) digest->enrich click Click Chemistry Conjugation (DBCO-biotin or fluorescent tags) enrich->click purify Affinity Purification (Streptavidin resin) click->purify ms Mass Spectrometry (LC-MS/MS) purify->ms imaging Imaging Applications (RESI, STORM, TIRF) purify->imaging data Data Analysis & Bioinformatics ms->data imaging->data end Results Interpretation data->end

Mass Spectrometry Approaches and Data Analysis

Mass Spectrometry Methodologies

Proteomic analysis of this compound-labeled samples primarily utilizes mass spectrometry (MS) based approaches, which can be broadly categorized into bottom-up (shotgun) and top-down strategies. Each approach offers distinct advantages and limitations for glycoproteomic analysis [6] [7] [8].

In bottom-up proteomics, the most widely applied method, proteins are first digested into peptides using proteases such as trypsin before MS analysis. This approach involves several key steps:

  • Protein Digestion: Complex protein mixtures are digested into peptides using specific proteases (typically trypsin).
  • Liquid Chromatography: Peptides are separated by reverse-phase high-performance liquid chromatography (RP-HPLC) based on hydrophobicity.
  • Mass Analysis: Eluting peptides are ionized using electrospray ionization (ESI) and analyzed by tandem mass spectrometry (MS/MS).
  • Database Searching: Acquired spectra are matched to theoretical spectra from protein databases using search algorithms such as SEQUEST or Mascot [6] [7].

For glycoproteomic applications, bottom-up approaches face the challenge of preserving labile glycan modifications during analysis. Energy-resolved fragmentation techniques such as higher-energy collisional dissociation (HCD) with product-triggered electron transfer dissociation (ETD) or collision-induced dissociation (CID) can help preserve glycan modifications while providing peptide sequence information [2].

Top-down proteomics analyzes intact proteins without prior digestion, preserving information about proteoforms including glycan modifications. While technically more challenging, this approach provides complete characterization of glycan occupancy and heterogeneity on specific protein sequences. However, top-down approaches face limitations in sensitivity and throughput, particularly for low-abundance glycoproteins [6] [7].

Direct Tag-Free Detection Strategies

Traditional approaches for detecting this compound incorporation rely on chemical tagging and enrichment before MS analysis. However, recent advances enable direct tag-free detection of metabolically incorporated azido-sugars, overcoming limitations associated with chemical tagging including non-specific background reactions and incomplete reactions [2].

The direct detection approach involves:

  • Reduction of Azido Groups: Treatment with DTT reduces azido groups to amines, converting SiaNAz to N-aminoacetyl-neuraminic acid (Neu5NH₂), GalNAz to GalN-NH₂, and GlcNAz to GlcN-NH₂.
  • Characteristic Oxonium Ions: Detection of signature oxonium ions for Neu5NH₂ (MH⁺ = 307.1136), GalN-NH₂ (MH⁺ = 219.0981), and GlcN-NH₂ (MH⁺ = 219.0981) in MS/MS spectra.
  • Computational Extraction: Use of specialized algorithms (e.g., SpectraPicker) to filter spectra containing signature ions of non-natural monosaccharides [2].

This tag-free approach dramatically simplifies detection of non-natural functional group-bearing monosaccharides installed through promiscuous sialic acid biosynthetic pathways while avoiding false positives from non-specific reactions [2].

Isotopic Recoding and Targeted Glycoproteomics

For enhanced sensitivity in detecting low-abundance glycopeptides, isotope targeted glycoproteomics (IsoTaG) provides a powerful alternative. This chemical glycoproteomics platform combines metabolic labeling with isotopic recoding affinity probes and directed tandem MS for targeted glycopeptide assignment [3].

The IsoTaG platform comprises four central components:

  • Metabolic Labeling: Cells are treated with this compound or other azido-sugars to label glycoproteins.
  • Isotopic Recoding: Chemical conjugation with cleavable biotin probes bearing unique isotopic signatures (e.g., mixtures of H₂ and D₂ probes).
  • Directed Tandem MS: An inclusion list of m/z values and retention times for ions bearing isotopically recoded envelopes guides targeted MS analysis.
  • Targeted Assignment: A computational algorithm (IsoStamp) detects tagged species in full-scan mass spectra based on isotopic patterns [3].

This approach enables detection of femtomole quantities of tagged proteins and provides equal selection probability for MS analysis regardless of abundance, overcoming the inherent bias in conventional shotgun proteomics toward abundant species [3].

Advanced Applications and Emerging Technologies

Super-Resolution Imaging of Glycans

The combination of this compound metabolic labeling with advanced microscopy techniques has enabled groundbreaking applications in glycobiology research. Recently, the integration of metabolic labeling with resolution enhancement by sequential imaging (RESI) has allowed visualization of individual sugars within glycans on the cell surface with spatial resolution down to 9 Å in an optical microscope [4].

This revolutionary approach involves:

  • Metabolic Labeling: Cells are treated with this compound to incorporate azido sugars into cell surface glycans.
  • DNA Barcode Conjugation: Azido sugars are covalently linked to orthogonal DBCO-modified DNA strands using copper-free click chemistry.
  • Sequential Imaging: RESI microscopy achieves ångström resolution through sequential imaging of sparse subsets of targets and computational averaging of localizations [4].

This methodology enables researchers to visualize the spatial distribution and structure of single glycans and their constituent sugars in native cellular contexts, providing unprecedented insights into glycocalyx organization and dynamics [4].

Table 3: Comparison of Glycan Imaging Techniques

Technique Resolution Sample Preparation Key Advantages Limitations
TIRF ~250 nm Moderate Fast imaging, live cell compatible Diffraction limited
STORM ~25 nm Moderate Single-molecule localization Limited molecular resolution
DNA-PAINT ~7 nm Complex Exchangeable probes, high precision Cannot resolve single sugars
RESI 9 Å Complex Molecular resolution, single sugar detection Technically challenging
Biomarker Discovery and Drug Development

This compound-based proteomic approaches have significant applications in biomarker discovery and drug development. Mass spectrometry and protein chip technologies utilizing metabolic glycan engineering can identify cancer biomarkers in blood samples and monitor therapeutic responses in patients [7] [8].

In drug development, this compound-mediated labeling facilitates:

  • Target Identification: Identification of target proteins for drug action through glycoproteomic profiling of diseased versus healthy tissues.
  • Drug Delivery Systems: Site-specific modification of antibodies and drug delivery systems through bioorthogonal conjugation to surface glycans.
  • Therapeutic Monitoring: Assessment of treatment efficacy by tracking changes in glycosylation patterns in response to therapeutic interventions [1] [7].

Technical Considerations and Troubleshooting

Critical Technical Considerations

Successful implementation of this compound proteomic analysis requires attention to several critical technical aspects:

  • Metabolic Labeling Efficiency: Efficiency varies by cell type and is influenced by multiple factors including sugar precursor selection, cellular access to the precursor, and activated glycosylation pathways in the target cell line. Testing multiple sugar precursors (this compound, Ac4GalNAz, Ac4GlcNAz) may be necessary for optimal results [3].
  • Click Chemistry Optimization: Copper-catalyzed click reactions require careful optimization of copper concentration, ligand selection, and reaction time to maximize efficiency while minimizing copper-induced damage to sensitive epitopes. Copper-free alternatives using strain-promoted alkyn-azide cycloaddition (SPAAC) may be preferable for sensitive samples [4].
  • Sample Compatibility: Solutions directly involved in click reactions should not contain copper chelators (EDTA, EGTA) or reducing agents (DTT, 2-mercaptoethanol, TCEP) as these interfere with reaction efficiency [3].
Troubleshooting Common Issues
  • Low Labeling Efficiency: Increase this compound concentration (up to 100 μM) or extend incubation time (up to 96 hours). Verify azide incorporation using fluorescent dye conjugation and SDS-PAGE analysis before proceeding to MS sample preparation [2] [3].
  • High Background in Enrichment: Optimize the ratio of biotinylation reagent (typically 2-60 μM) and include stringent wash steps in affinity purification. Incorporate appropriate vehicle controls and competitive inhibition controls to distinguish specific from non-specific binding [3].
  • Poor MS Detection of Glycopeptides: Implement additional enrichment steps such as ZIC-HILIC chromatography to separate glycopeptides from non-glycosylated peptides. Use energy-resolved fragmentation methods to preserve labile glycan modifications while obtaining peptide sequence information [2].

Conclusion

This compound-based proteomic analysis provides researchers with a powerful toolbox for investigating the dynamic landscape of protein glycosylation in living systems. The protocols and application notes presented here highlight the versatility of this approach, ranging from large-scale glycoproteomic profiling to ultra-high-resolution imaging of individual glycans. By following the optimized conditions and troubleshooting guidelines outlined in this document, researchers can leverage this compound to address diverse biological questions related to glycosylation in health and disease. As these methodologies continue to evolve, particularly with advances in mass spectrometry sensitivity and super-resolution imaging capabilities, this compound-mediated glycan engineering will undoubtedly remain at the forefront of glycobiology research.

References

Comprehensive Application Notes and Protocols for Ac4ManNAz in Adoptive Cell Therapy Engineering

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Metabolic Cell Surface Engineering

Metabolic glycoengineering using N-azidoacetylmannosamine (Ac4ManNAz) has emerged as a powerful platform technology for cell surface engineering in adoptive cell therapies. This approach enables the precise introduction of bioorthogonal functional groups onto cell surfaces without genetic modification, thereby avoiding safety concerns associated with insertional mutagenesis [1]. The technology leverages the natural biosynthetic pathway of sialic acids, where this compound is metabolically converted to N-azidoacetyl neuraminic acid and incorporated into cell surface glycans, presenting azide groups for subsequent bioorthogonal conjugation [2]. These azide groups serve as molecular handles for attaching therapeutic cargoes including targeting ligands, imaging probes, and functional proteins through copper-free click chemistry, creating opportunities to enhance the therapeutic efficacy of adoptive cell therapies for cancer, regenerative medicine, and immune disorders [1] [2].

The application of this compound-based cell engineering has gained significant traction in recent years due to its high specificity, excellent biocompatibility, and versatile functionality. Unlike genetic engineering approaches that require complex vector systems and carry the risk of permanent genomic alteration, metabolic glycoengineering offers a temporary modification strategy that aligns with the lifespan of cell surface glycoproteins [1]. This technical advantage is particularly valuable in clinical applications where long-term persistence of synthetic modifications may raise regulatory concerns. Furthermore, the development of copper-free click chemistry reactions has enabled efficient conjugation under physiological conditions without cytotoxic effects, making this platform particularly suitable for therapeutic cell engineering [2].

This compound Safety Profiling and Concentration Optimization

Comprehensive Safety Assessment

Extensive research has been conducted to evaluate the biosafety profile of this compound across various cell types, with findings consistently demonstrating that concentration-dependent effects significantly influence cellular physiology. Studies on human umbilical cord blood-derived endothelial progenitor cells (hUCB-EPCs) have revealed that concentrations exceeding 20 μM begin to impair critical cellular functions, including reducing proliferation rates by approximately 6.2% at 20 μM and 12.3% at 50 μM compared to untreated controls [3]. More detailed investigations using microarray analysis and electrophysiological recordings in A549 cells have demonstrated that treatment with 50 μM this compound led to the reduction of major cellular functions, including energy generation capacity, cellular infiltration ability, and membrane channel activity [4]. These findings underscore the importance of careful concentration optimization to balance labeling efficiency with maintenance of cellular function.

Further mechanistic studies have revealed that higher concentrations of this compound (>20 μM) can induce metabolic alterations and oxidative stress in treated cells. Research on hUCB-EPCs showed that treatment with 50 μM this compound significantly increased reactive oxygen species (ROS) generation and adversely affected mitochondrial membrane potential (ΔΨm), indicating induction of cellular stress responses [3]. Additionally, transcriptomic analyses have identified down-regulation of genes related to crucial signaling pathways including cell adhesion, PI3K/AKT, FGF, and EGFR in cells treated with higher concentrations of this compound [3]. Importantly, these studies have consistently identified that concentrations at or below 10 μM this compound show minimal effects on cellular physiology while providing sufficient labeling efficiency for most therapeutic applications.

Concentration Optimization Guidelines

Table 1: Comprehensive Safety Profile of this compound Across Cell Types

Cell Type Safe Concentration (≤10 μM) Moderate Effect (20-50 μM) High Toxicity (>50 μM) Key Functional Impacts
hUCB-EPCs No significant effects on viability, proliferation, migration, or permeability [3] ~6.2% reduced viability at 20 μM; ~12.3% reduced viability at 50 μM; Reduced endocytosis [3] Significant ROS generation; Mitochondrial dysfunction [3] Impaired proliferation; Reduced angiogenic potential; Altered gene expression [3]
A549 Minimal effects on metabolism and channel activity; Sufficient labeling efficiency [4] Reduced energy generation; Decreased infiltration capacity [4] Significant reduction of major cellular functions [4] Impaired membrane channel activity; Altered glycolytic flux [4]
NK Cells Maintained high viability (>90%) [1] Viability maintained when DNA concentration <25-50 μM [1] Not reported Viability dependent on conjugated DNA concentration [1]
Immune Cells No significant impairment of cytotoxic function [1] Potential reduction in expansion capacity [1] Not recommended for therapy Context-dependent functional impacts [1]

Table 2: Optimal this compound Concentration Recommendations for Specific Applications

Application Recommended Concentration Incubation Time Labeling Efficiency Therapeutic Cell Viability
In Vivo Cell Tracking 10 μM [4] [3] 2-3 days [1] [4] Sufficient for detection [4] [3] >95% [3]
Cell Transplantation 10-20 μM [3] [2] 2-3 days [3] Adequate for surface engineering [3] [2] >90% [3]
Cancer Immunotherapy 10-25 μM [1] 1-2 days [1] 10-40x higher with lipid insertion [1] >85% [1]
Proteomic Analysis 10 μM [4] 2-3 days [4] Sufficient for glycoprotein profiling [4] >95% [4]

Based on comprehensive safety assessments, 10 μM this compound has been established as the optimal concentration for most in vivo applications and therapeutic cell engineering, providing an excellent balance between labeling efficiency and cellular function preservation [4] [3]. For specific applications requiring higher azide density on the cell surface, such as when multiplexed conjugations are necessary, concentrations up to 25 μM may be utilized with the understanding that moderate impacts on cellular physiology may occur [1]. However, it is strongly recommended that concentrations exceeding 50 μM be avoided in therapeutic applications due to significant detrimental effects on cellular functions and the induction of oxidative stress [4] [3]. Additionally, incubation times should be optimized for specific cell types, with most applications achieving sufficient labeling within 2-3 days of exposure [1] [4].

Metabolic Labeling Protocol for Therapeutic Cell Engineering

Step-by-Step Procedure

Materials Required:

  • This compound (commercially available from Click Chemistry Tools, Invitrogen, or similar suppliers) [1]
  • Appropriate cell culture medium (varies by cell type; MEM for NK cells, RPMI 1640 for A549 cells) [1] [4]
  • Serum supplements (FBS, HS, or specialized supplements as required) [1]
  • Phosphate-buffered saline (DPBS) for washing steps [1]
  • Cell culture vessels (T-flasks, multi-well plates)

Procedure:

  • Cell Preparation: Begin with actively growing cells at approximately 70-80% confluence. For immune cells such as NK cells, ensure proper activation and expansion prior to metabolic labeling [1]. Harvest cells using standard techniques appropriate for the specific cell type (enzymatic digestion for adherent cells, centrifugation for suspension cells).

  • This compound Solution Preparation: Prepare a fresh stock solution of this compound in anhydrous DMSO at a concentration of 10-50 mM. Aliquot and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles to maintain stability.

  • Metabolic Labeling: Seed cells at an appropriate density (typically 1×10⁶ cells/mL for suspension cells, 5×10³ cells/cm² for adherent cells) in complete culture medium supplemented with the optimized concentration of this compound (typically 10-50 μM) [1] [4]. Ensure uniform distribution of this compound throughout the culture medium by gentle mixing.

  • Incubation: Culture cells for the predetermined optimization period (1-3 days) under standard conditions (37°C, 5% CO₂, 95% humidity) [1]. The optimal incubation time varies by cell type and should be determined empirically to balance labeling efficiency with potential effects on cell function.

  • Harvesting and Washing: After the incubation period, collect cells by gentle centrifugation (300 × g for 5 minutes) and wash twice with DPBS or appropriate buffer to remove residual this compound [1]. For adherent cells, use enzymatic or non-enzymatic detachment methods followed by washing.

  • Quality Assessment: Evaluate labeling efficiency by performing a small-scale test conjugation with DBCO-fluorophore (e.g., DBCO-Cy5, DBCO-650) and analyzing by flow cytometry or fluorescence microscopy [3] [2]. Simultaneously, assess cell viability using trypan blue exclusion or commercial viability assays (e.g., Cell Counting Kit-8, CellTiter 96 AQueous One Solution) [1] [4].

Critical Parameters for Success
  • Cell Health: Starting with healthy, proliferating cells is essential for efficient metabolic labeling. Cells at high passage number or showing signs of stress may exhibit reduced incorporation of this compound.

  • Serum Considerations: Some serum lots may contain enzymes that could potentially degrade this compound. For critical applications, test multiple serum lots or use defined serum-free formulations.

  • Optimal Density: Avoid excessive cell density during the labeling period, as confluent cells may exhibit reduced metabolic activity and consequently lower azide incorporation.

  • Storage Stability: While labeled cells can typically be stored for short periods (4°C for up to 2 hours) before conjugation, it is recommended to proceed immediately to the next step for optimal results.

Click Conjugation Protocol for Functionalization of Labeled Cells

DBCO-Functionalized Molecule Conjugation

Materials Required:

  • DBCO-functionalized molecules (e.g., DBCO-DNA, DBCO-fluorophore, DBCO-biotherapeutic) [1] [2]
  • Appropriate conjugation buffer (e.g., DPBS, serum-free culture medium) [1]
  • Centrifugation equipment

Procedure:

  • Preparation of DBCO Reagent: Dissolve DBCO-functionalized molecules in appropriate buffer according to manufacturer's instructions. Prepare fresh solutions when possible, or aliquot and store at recommended temperatures.

  • Cell Preparation: Harvest this compound-labeled cells and wash twice with DPBS to remove any residual contaminants that might interfere with the click reaction. Adjust cell density to 1-5×10⁶ cells/mL in conjugation buffer [1].

  • Conjugation Reaction: Add DBCO-functionalized molecules to the cell suspension at the optimized concentration (typically 0.25-50 μM, depending on the application) [1]. Incubate at 25°C with gentle agitation (120 rpm) for 30 minutes [1]. These conditions have been shown to provide efficient conjugation while maintaining cell viability.

  • Reaction Termination: Pellet cells by centrifugation (300 × g for 5 minutes) and remove supernatant containing unreacted DBCO compounds.

  • Washing: Wash cells twice with DPBS or complete culture medium to ensure complete removal of unreacted compounds.

  • Quality Control: Assess conjugation efficiency through appropriate methods (flow cytometry for fluorescent conjugates, functional assays for therapeutic modifications). Verify cell viability post-conjugation using standard methods.

Comparative Engineering Methodologies

Table 3: Comparison of Cell Surface Engineering Methods

Parameter Click Conjugation (this compound + DBCO) Lipid Insertion (DNA-Chol) Genetic Engineering
Mechanism Covalent conjugation via copper-free click chemistry [1] [2] Physical incorporation into lipid bilayer [1] Integration of genetic material for protein expression [1]
Efficiency Moderate (benchmark = 1x) [1] High (10-40x higher than click conjugation) [1] Variable (depends on transfection/transduction efficiency)
Display Stability High (half-life 3-4x longer than lipid insertion) [1] Moderate (temperature-dependent half-life) [1] Continuous expression
Onset of Expression 30 minutes [1] 30 minutes [1] Days (requires protein synthesis) [1]
Viability Impact Minimal at optimal concentrations [1] [2] Minimal at DNA concentrations <25-50 μM [1] Variable (risk of insertional mutagenesis) [1]
Therapeutic Safety High (no genetic modification) [1] [2] High (no genetic modification) [1] Moderate (safety concerns regarding genomic integration) [1]
Best Applications Long-term tracking; Stable surface modifications; In vivo applications [1] [2] Rapid modification; High-density display; Promotion of cell-cell interactions [1] Permanent modification; Continuous protein expression [1]

Therapeutic Applications in Adoptive Cell Therapy

Cell Tracking and Monitoring

The combination of this compound labeling and click chemistry conjugation has proven particularly valuable for non-invasive tracking of therapeutic cells after transplantation. Yoon et al. demonstrated that chondrocytes labeled with this compound and subsequently conjugated with DBCO-650 (a near-infrared fluorescence dye) could be detected in vivo for up to 4 weeks post-transplantation [2]. This represents a significant improvement over conventional lipophilic tracers, which often exhibit signal dilution through cell division and faster signal decay. The method provides longitudinal monitoring capability without impairing cellular functions, enabling researchers to correlate cell persistence with therapeutic outcomes [2].

For immune cell therapies, including CAR-T cells and NK cell therapies, this tracking approach offers insights into the biodistribution patterns and tumor infiltration kinetics of administered cells. The ability to monitor these critical parameters in real-time allows for optimization of dosing regimens and delivery methods. Furthermore, unlike genetic labeling approaches that require viral transduction and raise safety concerns, the metabolic labeling method provides a non-genetic alternative suitable for clinical translation [1] [2]. When combined with various imaging modalities including fluorescence imaging, MRI, and PET, this platform enables multimodal tracking of therapeutic cells in preclinical models, providing comprehensive data on cell fate post-administration.

Functional Enhancement of Therapeutic Cells

Beyond tracking applications, this compound-mediated cell surface engineering enables functional enhancement of therapeutic cells for improved efficacy. Research has demonstrated that lipid insertion of DNA-cholesterol conjugates promotes more effective cell-cell interactions compared to click conjugation under experimental settings [1]. This capability can be leveraged to enhance the synaptic engagement between immune effector cells and target cancer cells, potentially improving the cytotoxic activity of adoptive cell therapies.

The technology also enables the display of therapeutic proteins, targeting ligands, and signaling molecules on the cell surface to augment natural cell functions. For example, immune cells can be engineered to express additional costimulatory molecules or homing receptors that improve their targeting to specific tissues or tumors. In tissue engineering applications, stem cells can be functionalized with adhesion molecules that enhance their retention and integration at the site of injury [1]. The versatility of this platform allows for the simultaneous display of multiple functional elements, enabling the creation of "multifunctional" therapeutic cells with enhanced therapeutic capabilities.

G This compound Metabolic Labeling and Therapeutic Engineering Workflow cluster_day0 Day 0: Metabolic Labeling cluster_day2 Day 2-3: Functionalization cluster_apps Therapeutic Applications Start Harvest Therapeutic Cells (CAR-T, NK, Stem Cells) Step1 Culture with this compound (10-50 µM, 1-3 days) Start->Step1 Step2 Azide Incorporation into Cell Surface Glycans Step1->Step2 Note Optimal Concentration: 10 µM this compound Viability Maintained: >90% Labeling Duration: 2-3 days Step3 Conjugate with DBCO-Modified Therapeutic Molecules Step2->Step3 Step4 Wash to Remove Unreacted Components Step3->Step4 Step5 Quality Control: Viability & Efficiency Step4->Step5 App1 In Vivo Cell Tracking (Imaging Probes) Step5->App1 App2 Enhanced Targeting (Ligands, Antibodies) Step5->App2 App3 Cell-Cell Interaction Promotion (DNA Anchors) Step5->App3

Diagram 1: this compound Metabolic Labeling and Therapeutic Engineering Workflow. This comprehensive workflow illustrates the timeline from cell harvesting through functionalization to therapeutic applications, highlighting critical parameters for optimal results.

Troubleshooting Guide and Technical Notes

Common Challenges and Solutions
  • Low Azide Incorporation: If azide detection on the cell surface is lower than expected, consider increasing the this compound concentration within the safe range (up to 25 μM) or extending the incubation time (up to 3 days). Ensure that cells are actively proliferating during the labeling period, as non-dividing cells incorporate azide groups less efficiently [1] [4].

  • Reduced Cell Viability: If viability drops below 80% after metabolic labeling, verify that the this compound concentration does not exceed 25 μM for sensitive cell types. Test different serum lots, as some may contain esterases that increase the local concentration of ManNAz through deacetylation. Also, ensure that the DMSO concentration from the stock solution does not exceed 0.1% (v/v) [4] [3].

  • Inefficient Click Conjugation: For suboptimal conjugation efficiency, verify the quality and concentration of the DBCO-functionalized molecules. DBCO compounds can degrade over time, particularly if stored improperly. Ensure that the reaction is performed at the recommended temperature (25°C) with gentle agitation to maximize conjugation efficiency without compromising cell viability [1] [2].

  • Rapid Loss of Surface Modification: The half-life of surface modifications varies depending on the conjugation method and cell type. For covalent click conjugation, the half-life is approximately 3-4 times longer than physical lipid insertion [1]. If longer persistence is required, consider covalent conjugation methods and account for the expected decay in experimental planning.

Technical Notes for Specialized Applications
  • In Vivo Applications: For in vivo cell tracking, the recommended this compound concentration is 10 μM, which provides sufficient labeling while minimizing effects on cellular function [4] [3]. After transplantation of azide-labeled cells, DBCO-conjugated imaging probes can be administered systemically for in vivo detection [2].

  • Stem Cell Engineering: When working with therapeutic stem cells such as hUCB-EPCs, maintain concentrations at or below 10 μM to preserve angiogenic potential and avoid impairment of critical functions including proliferation, migration, and tube formation capacity [3].

  • Immune Cell Engineering: For NK cells and T cells, ensure that activation status is monitored throughout the engineering process. While concentrations up to 25 μM may be used, lower concentrations (10-20 μM) are recommended to maintain cytotoxic function [1].

Conclusion

This compound-mediated metabolic labeling represents a versatile platform technology that enables safe and effective engineering of therapeutic cells for adoptive cell therapies. The comprehensive data presented in these Application Notes demonstrate that when implemented with appropriate concentration optimization (typically 10 μM for most applications), this technology maintains cell viability and function while providing sufficient azide density for subsequent conjugation with DBCO-functionalized therapeutic molecules. The non-genetic nature of this approach addresses significant safety concerns associated with viral transduction and other genetic engineering methods, particularly the risk of insertional mutagenesis [1].

The comparative analysis of engineering methods reveals that while lipid insertion provides higher display efficiency, click conjugation offers superior stability of surface modifications [1]. This tradeoff between efficiency and stability should guide selection of the appropriate method based on specific application requirements. For long-term tracking applications or when sustained presentation of surface molecules is critical, click conjugation may be preferable despite its lower initial efficiency. Conversely, for applications requiring rapid, high-density display such as promotion of cell-cell interactions, lipid insertion may be the optimal choice.

As the field of adoptive cell therapy continues to evolve, this compound-based engineering provides a flexible toolkit for enhancing therapeutic cells through surface display of tracking agents, targeting molecules, and functional proteins. The protocols and guidelines presented here provide researchers with a solid foundation for implementing this technology in both basic research and translational applications, with the ultimate goal of developing more effective and monitorable cell-based therapies for human diseases.

References

Comprehensive Application Notes and Protocols for Ac4ManNAz-Mediated Glycocalyx Engineering

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Metabolic Glycoengineering with Ac4ManNAz

Metabolic glycoengineering represents a powerful bioorthogonal approach for modifying cell surface glycans to study glycocalyx functions, manipulate cellular interactions, and develop novel therapeutic strategies. This technique utilizes synthetic monosaccharide analogs that are incorporated into cellular biosynthetic pathways, ultimately emerging on cell surfaces as modified glycoconjugates. Among these analogs, N-azidoacetylmannosamine tetraacylated (this compound) has emerged as a particularly valuable tool for introducing bioorthogonal azide groups onto the cell surface, enabling subsequent conjugation via click chemistry. The glycocalyx—a dense, sugar-rich layer comprising glycoproteins, proteoglycans, and glycolipids—forms the outermost interface of virtually all mammalian cells, playing crucial roles in cell-cell communication, immune recognition, and tissue development [1]. Given its strategic positioning and functional importance, developing robust methodologies for glycocalyx engineering holds significant promise for advancing fundamental research and therapeutic applications in regenerative medicine, cancer therapy, and drug delivery [2] [3].

The core principle underlying this compound-mediated glycoengineering capitalizes on the inherent promiscuity of the sialic acid biosynthesis pathway. Cells uptake this compound from the culture medium, where intracellular esterases remove the acetyl groups to yield ManNAz. This azide-modified precursor then enters the sialic acid biosynthetic pathway, ultimately being incorporated into CMP-N-acetylneuraminic acid (CMP-Neu5Az). Sialyltransferases in the Golgi apparatus utilize this activated sugar donor to decorate glycoproteins and glycolipids with azide-modified sialic acids, which are subsequently transported to the cell surface [4]. The introduced azide groups serve as bioorthogonal handles that can be selectively conjugated with alkyne-bearing probes using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or copper-free alternatives, enabling visualization, quantification, and functional manipulation of the glycocalyx.

This compound Mechanism and Experimental Workflow

Metabolic Incorporation and Visualization Pathway

Diagram Title: this compound Metabolic Pathway & Detection Workflow

G cluster_1 Step 1: Metabolic Labeling cluster_2 Step 2: Detection/Functionalization This compound This compound ManNAz ManNAz This compound->ManNAz Esterase hydrolysis CMP_Neu5Az CMP_Neu5Az ManNAz->CMP_Neu5Az Sialic acid pathway Surface_Azides Surface_Azides CMP_Neu5Az->Surface_Azides Golgi processing & trafficking Labeled_Glycocalyx Labeled_Glycocalyx Surface_Azides->Labeled_Glycocalyx Click chemistry conjugation

Comprehensive Experimental Workflow

Diagram Title: Complete Glycoengineering Experimental Protocol

G cluster_optimization Key Optimization Parameters Cell_Culture Cell_Culture Ac4ManNAz_Treatment Ac4ManNAz_Treatment Cell_Culture->Ac4ManNAz_Treatment Click_Labeling Click_Labeling Ac4ManNAz_Treatment->Click_Labeling Analysis Analysis Click_Labeling->Analysis Microscopy Microscopy Analysis->Microscopy Flow_Cytometry Flow_Cytometry Analysis->Flow_Cytometry MS_Analysis MS_Analysis Analysis->MS_Analysis Functional_Assays Functional_Assays Analysis->Functional_Assays Concentration Concentration Concentration->Ac4ManNAz_Treatment Duration Duration Duration->Ac4ManNAz_Treatment Cell_Type Cell_Type Cell_Type->Ac4ManNAz_Treatment Probe_Selection Probe_Selection Probe_Selection->Click_Labeling

Detailed Experimental Protocols

Metabolic Labeling with this compound
3.1.1 Cell Culture and Preparation
  • Cell lines: The protocol has been successfully applied to hMSC-TERT (telomerase-immortalized human mesenchymal stromal cells) [5], A549 (human lung adenocarcinoma cells) [6], and hAELVi (human alveolar epithelial cells) [4]. hMSC-TERT cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.
  • Culture conditions: For polarization and enhanced glycocalyx development, hAELVi cells are cultured at the air-liquid interface (ALI) using transwell membrane inserts, which promotes formation of more physiologically relevant cellular structures [4].
  • Cell seeding: Plate cells at appropriate densities (e.g., 5×10³ cells/cm² for A549 cells [6]) and allow adherence for 24 hours before this compound treatment.
3.1.2 this compound Treatment Optimization

Table 1: Optimal this compound Concentration by Cell Type and Application

Cell Type Recommended Concentration Treatment Duration Key Findings Primary Applications
hMSC-TERT 50 µM 3 days No adverse effects on viability or multipotency; maintained osteogenic and adipogenic differentiation potential [5] Skeletal precursor studies, regenerative medicine
A549 10-50 µM 3 days 50 µM reduced energy generation and cellular functions; 10 µM showed minimal physiological impact with sufficient labeling [6] Cell tracking, proteomic analysis, drug delivery studies
hAELVi 50-100 µM 2-3 days Successful visualization of sialic acids in alveolar epithelial glycocalyx; identification of lamellar membrane structures [4] Lung barrier models, surfactant interactions, drug delivery
General mammalian cells 10-100 µM 2-5 days Concentration-dependent incorporation efficiency; cell-type specific tolerance [2] Broad glycocalyx engineering
  • Stock solution preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a 10-100 mM stock solution. Aliquot and store at -20°C protected from moisture and light.
  • Working concentration: Dilute stock solution in pre-warmed complete cell culture medium to achieve desired final concentration. DMSO concentration should not exceed 0.1% (v/v) to maintain cell viability.
  • Treatment duration: Incubate cells with this compound for 2-5 days, with medium replacement every 2-3 days for prolonged treatments. The optimal duration depends on cell turnover rate and desired labeling density.
Bioorthogonal Conjugation via Click Chemistry
3.2.1 Click Reaction Protocol
  • Reagent preparation:

    • CuAAC reaction cocktail: Prepare fresh by mixing 100 µM alkyne-functionalized probe (fluorophore, biotin, or other functional groups), 1 mM CuSO₄, 100 µM ligand (THPTA or BTTAA), and 2.5 mM sodium ascorbate in PBS or serum-free culture medium [4].
    • Copper-free SPAAC alternative: For sensitive cells or in vivo applications, use 50-100 µM dibenzocyclooctyne (DBCO)-conjugated probes in PBS or serum-free medium [4].
  • Labeling procedure:

    • Gently wash this compound-treated cells twice with pre-warmed PBS to remove residual media components.
    • Incubate cells with click reaction solution for 30-60 minutes at 37°C or room temperature with gentle agitation.
    • Terminate reaction by removing click solution and washing cells three times with PBS containing 1% FBS or 5 mM EDTA to chelate residual copper.

Table 2: Bioorthogonal Conjugation Methods for Azide-Modified Glycocalyx

Method Reaction Components Incubation Conditions Advantages Limitations
CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) 100 µM alkyne-fluorophore, 1 mM CuSO₄, 100 µM THPTA/BTTAA ligand, 2.5 mM sodium ascorbate [4] 30-60 min, 37°C Faster reaction kinetics, cost-effective, wide range of available probes Copper cytotoxicity potential, requires optimization of Cu(I)-stabilizing ligands
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) 50-100 µM DBCO-conjugated probe [4] 60-90 min, 37°C Copper-free, better cell compatibility, suitable for in vivo applications Slower reaction kinetics, higher cost, limited probe variety
Hybrid Approach Biotin-alkyne via CuAAC followed by streptavidin-conjugated detection reagents [5] Two-step process Signal amplification, versatility in detection Additional steps increase protocol time
Visualization and Analysis Techniques
3.3.1 Fluorescence Microscopy
  • Confocal microscopy: For hAELVi cells cultured at ALI, fix with 4% paraformaldehyde for 15 minutes at room temperature after click labeling. For membrane preservation, use mild chemical fixing with freeze substitution as described in [4]. Mount membranes carefully on slides using anti-fade mounting medium. Image using appropriate laser lines and filter sets for the conjugated fluorophore.
  • Quantitative analysis: Measure fluorescence intensity using ImageJ or similar software. For glycocalyx thickness measurements, use z-stack imaging with deconvolution algorithms.
3.3.2 Electron Microscopy Visualization
  • Sample preparation: Fix cells with 2.5% glutaraldehyde in 0.1 M cacodylate buffer (pH 7.4) for 2 hours at room temperature [4].
  • Immunogold labeling: For biotin-conjugated probes, incubate with anti-biotin primary antibody (1:100) overnight at 4°C, followed by protein A-gold (10 nm) for 1 hour at room temperature.
  • Embedding and sectioning: Post-fix with 1% osmium tetroxide, dehydrate through graded ethanol series, and embed in Epon resin. Prepare ultrathin sections (70-90 nm) using an ultramicrotome.
  • Imaging: Analyze sections without additional counterstaining to maximize glycocalyx visibility using transmission electron microscope at 80 kV.
3.3.3 Flow Cytometry Analysis
  • Cell processing: Harvest this compound-treated and clicked cells using gentle enzymatic (e.g., Accutase) or non-enzymatic dissociation methods to preserve surface glycans.
  • Data acquisition: Analyze minimum 10,000 events per sample using flow cytometer with appropriate laser and filter settings for the conjugated fluorophore.
  • Quantification: Express results as geometric mean fluorescence intensity (MFI) or percentage of labeled cells. Include appropriate controls (untreated cells, no click reagent) for background subtraction.

Data Analysis and Interpretation

Quantitative Assessment of Labeling Efficiency

Table 3: Temporal Dynamics of this compound Incorporation Across Cell Models

Cell Model Peak Detection Time Signal Duration Optimal Analysis Timepoint Key Methodological Notes
hMSC-TERT with this compound 2-3 days Up to 6 days post-treatment Day 3 Superior incorporation efficiency compared to glucose and galactose analogs [5]
hMSC-TERT with Ac4ManNAl 1-2 days Less than 2 days Day 2 Shorter retention suggests different metabolic processing [5]
A549 with this compound 3 days 4-5 days Day 3 Microarray analysis recommended at 50 µM to assess cellular impact [6]
hAELVi at ALI 2-3 days 5-6 days Day 3 Ultrastructural analysis reveals lamellar membrane interactions [4]
Functional Validation Assays
  • Viability assessment: Perform Cell Counting Kit-8 (CCK-8) or MTT assay according to manufacturer's protocols following this compound treatment [6]. Compare treated cells with untreated controls cultured in parallel.
  • Multipotency validation (for stem cells): After this compound treatment and analysis, induce osteogenic and adipogenic differentiation using standard protocols to confirm maintained differentiation potential [5].
  • Barrier function assays (for epithelial/endothelial cells): Measure transepithelial electrical resistance (TEER) using volt-ohm meter before, during, and after this compound treatment to monitor functional integrity.
  • Metabolic profiling: For comprehensive assessment, conduct microarray analysis using Affymetrix GeneChip platform following manufacturer's instructions to evaluate gene expression changes in response to this compound treatment [6].

Troubleshooting and Optimization Guide

Table 4: Troubleshooting Common Issues in this compound Glycocalyx Engineering

Problem Potential Causes Solutions Preventive Measures
Low labeling efficiency Insufficient this compound concentration; Short treatment duration; Poor cell health Titrate this compound (10-100 µM); Extend treatment to 3-5 days; Verify cell viability >90% before treatment Pre-test optimal concentration for each cell type; Use fresh stock solutions; Monitor cell confluence
High background signal Non-specific probe binding; Incomplete washing; Autofluorescence Include no-click controls; Optimize washing stringency (add EDTA or serum to wash buffers); Include appropriate controls for background subtraction Use cupper-stabilizing ligands (THPTA/BTTAA) for CuAAC; Filter-sterilize click solutions
Cellular toxicity Copper cytotoxicity (CuAAC); Excessive this compound concentration; Impurities in reagents Switch to copper-free SPAAC; Reduce this compound concentration to 10 µM; Use high-purity reagents Test concentration range for each cell type; Use fresh sodium ascorbate in CuAAC; Include viability assays
Heterogeneous labeling in cell population Variable metabolic activity; Cell cycle-dependent incorporation; Non-uniform reagent distribution Synchronize cell cycle; Ensure even reagent distribution; Extend incubation times Pre-incubate with fresh medium before treatment; Use logarithmic-phase cells
Poor ultrastructure preservation in EM Suboptimal fixation; Dehydration artifacts; Inadequate membrane stabilization Use mild chemical fixing with freeze substitution; Optimize glutaraldehyde concentration; Test different embedding protocols [4] Implement progressive lowering of temperature during processing; Use high-quality fixatives

Applications in Biological Systems

Regenerative Medicine and Stem Cell Research

The application of this compound-mediated glycoengineering in hMSC-TERT cells demonstrates particular value for skeletal precursor research. Notably, treatment with 50 µM this compound for 3 days did not adversely affect cell viability or multipotency, with maintained capacity for both osteogenic and adipogenic differentiation [5]. This preservation of stem cell functionality following metabolic labeling enables novel approaches for tracking transplanted cells and manipulating their surface properties to enhance homing to target tissues. The incorporation efficiency of this compound was superior to glucose and galactose analogs in mesenchymal stem cells, highlighting the importance of selecting appropriate monosaccharide analogs for specific cell types [5].

Drug Delivery and Barrier Function Studies

In alveolar epithelial models, this compound labeling has enabled unprecedented visualization of sialic acid distribution within the pulmonary glycocalyx. Using hAELVi cells cultured at air-liquid interface, researchers successfully identified sialic acids within multilamellar membranous structures in direct proximity to the glycocalyx, suggesting putative interactions between surfactant components and the glycocalyx [4]. These findings provide structural insights into how the glycocalyx may influence drug delivery across pulmonary barriers and contribute to the mechanical stability of the alveolar lining layer. The methodology combines metabolic glycoengineering with advanced ultrastructural localization techniques, offering high potential for depicting molecular distribution of individual glycocalyx components and their interaction partners.

Cancer Research and Therapeutic Applications

Metabolic glycoengineering with monosaccharide analogs has demonstrated significant potential in cancer research. Interestingly, treatment with Ac4ManNAc (a closely related analog without the azide moiety) was shown to dramatically alter cancer cell responses to chemotherapeutic agents, with reduced sensitivity to various drugs observed in treated cells [7]. Mechanistic studies revealed that this effect was not mediated by traditional drug resistance mechanisms like P-glycoprotein activity, but rather through altered intracellular drug distributions, with drugs accumulating in perinuclear regions rather than nuclei [7]. Notably, the differential effects on normal versus cancer cells (20-fold increased selectivity for 5-fluorouracil in one model) suggests potential applications for enhancing therapeutic indices in cancer treatment.

Conclusion and Future Perspectives

This compound-mediated glycoengineering represents a robust and versatile platform for glycocalyx manipulation with broad applications across biomedical research. The protocols outlined herein provide researchers with comprehensive methodologies for implementing this technology in diverse cellular systems. As the field advances, several emerging areas warrant particular attention, including the development of next-generation monosaccharide analogs with enhanced metabolic efficiency and reduced cellular impact, refinement of bioorthogonal conjugation chemistry for in vivo applications, and integration of multiplexed glycan imaging approaches to simultaneously visualize multiple glycocalyx components.

The ability to precisely engineer cell surface glycans while maintaining cellular functions opens exciting possibilities for therapeutic applications, particularly in cell-based therapies where modified surface properties could enhance targeting and persistence of therapeutic cells. Furthermore, the combination of metabolic glycoengineering with advanced imaging modalities continues to provide unprecedented insights into glycocalyx organization and function across physiological and pathological contexts. As these methodologies become increasingly sophisticated and accessible, they promise to accelerate both fundamental understanding of glycobiology and translation of glycocalyx engineering into clinical applications.

References

Comprehensive Application Notes and Protocols: Tracking Glycosylation in Live Cells Using Ac4ManNAz and FTIR Spectroscopy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Metabolic Labeling and FTIR Spectroscopy for Glycosylation Tracking

Cellular glycosylation is a fundamental post-translational modification that plays crucial roles in cell signaling, recognition, and adhesion processes relevant to disease mechanisms and therapeutic development. The ability to monitor glycan dynamics in live cells without disruption provides invaluable insights for biomedical research. Metabolic labeling with azide-modified sugars has emerged as a powerful approach for tracking glycosylation processes, with tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) serving as a particularly effective precursor for incorporating bioorthogonal chemical reporters into sialic acid-containing glycoproteins on cell membranes [1]. This application note details the integration of this compound-based metabolic labeling with Fourier Transform Infrared (FTIR) spectroscopy, creating a robust methodology that enables real-time, non-destructive monitoring of glycan dynamics in live cell systems.

Traditional metabolic labeling approaches typically require a secondary detection step involving fluorophore conjugation via click chemistry, which introduces limitations including potential cellular disturbance and constraints on temporal resolution [1]. In contrast, FTIR spectroscopy directly detects the intrinsic azide vibrational band at ~2122 cm⁻¹, located in the "bio-silent" region of the infrared spectrum where natural biological compounds exhibit minimal interference [1] [2]. This direct detection approach eliminates the need for secondary labeling steps, thereby preserving cellular integrity and enabling continuous monitoring of glycan incorporation and turnover. The FTIR methodology described herein represents a significant advancement for researchers requiring quantitative analysis of glycosylation patterns in live cells under various experimental conditions.

Experimental Optimization and Technical Considerations

Optimal this compound Concentration and Spectral Parameters

Careful optimization of this compound concentration is critical for balancing labeling efficiency with minimal cellular disruption. Comprehensive studies have demonstrated that while 50 μM this compound produces strong detection signals, it can induce significant alterations in cellular function, including reduced energy generation capacity, cellular infiltration ability, and channel activity [3]. Based on systematic assessment of gene expression patterns, membrane channel activity, and glycolytic flux, 10 μM this compound has been identified as the optimal concentration that maintains cellular physiology while providing sufficient labeling efficiency for detection [3]. The attenuation total reflection (ATR)-FTIR approach achieves a detection limit of approximately 15 μM for the incorporated azide label, making 10 μM this compound concentration viable for most applications while minimizing perturbation to cellular systems [1].

Table 1: Optimized this compound Concentrations for Live Cell Studies

Concentration Advantages Limitations Recommended Applications
10 μM Minimal effects on cell physiology, sufficient for labeling Lower signal intensity Long-term tracking, sensitive cell types
50 μM Strong IR signal, high incorporation efficiency Alters cellular functions, reduced energy capacity Short-term studies, robust cell lines

The spectral acquisition parameters must be carefully optimized to achieve reliable detection of the incorporated azide label. The characteristic azide vibration produces a sharp, distinct peak at ~2122 cm⁻¹, which does not overlap with absorbances from native biomolecules including proteins, lipids, carbohydrates, or nucleic acids [1] [2]. This specific spectral signature enables unambiguous identification and quantification of glycan incorporation without interference from the complex background of cellular components. The ATR measurement mode is particularly advantageous as it exclusively monitors cells attached to the measurement surface, effectively eliminating signal contribution from the culture medium above the cells [1].

Table 2: Key FTIR Spectral Parameters for Azide Detection

Parameter Optimal Setting Purpose Notes
Spectral Range 3000-900 cm⁻¹ Captures azide peak and biomolecular fingerprint Azide peak appears at ~2122 cm⁻¹
Resolution 8 cm⁻¹ Balances signal-to-noise with spectral detail Higher resolution increases scan time
Scan Time 11 minutes per spectrum Ensures adequate signal-to-noise Can be adjusted based on cell density
Apodization Function Strong (smoothing factor of 7) Improves signal clarity Applied during data processing
Cell Culture and Metabolic Labeling Protocol
2.2.1 Materials and Equipment
  • Cell Lines: MDA-MB-231 breast cancer cells (passage number <20) or A549 human lung adenocarcinoma cells
  • Culture Media:
    • For MDA-MB-231: DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL Penicillin-Streptomycin, and 1% MEM non-essential amino acids
    • For A549: RPMI 1640 with 10% FBS and penicillin/streptomycin
  • Specialized Reagents:
    • This compound (ThermoFisher, Cat. No. C33366)
    • Dimethyl sulfoxide (DMSO) for preparing stock solutions
    • Leibovitz L-15 medium (Sigma-Aldrich, Cat. No. L4386) for FTIR measurements
    • Trypsin-EDTA or accutase for cell detachment
  • Equipment:
    • FTIR spectrometer with ATR accessory (zinc sulfide horizontal ATR crystal recommended)
    • Standard cell culture facility with 5% CO₂ incubator at 37°C
    • Flow cytometer for validation studies (optional)
2.2.2 Metabolic Labeling Procedure
  • This compound Stock Solution Preparation:

    • Prepare a 50 mM stock solution by dissolving this compound powder in 100% DMSO
    • Aliquot and store at -20°C in the dark to maintain stability
    • Avoid repeated freeze-thaw cycles by preparing single-use aliquots
  • Cell Seeding for ATR-FTIR Measurement:

    • Detach cells using standard trypsinization procedure and count using Trypan blue exclusion assay
    • Seed cells directly onto the zinc sulfide ATR crystal at approximately 50% confluence to ensure measurements during exponential growth phase
    • Allow cells to adhere for 4-6 hours before initiating experiments
  • Metabolic Labeling Process:

    • Dilute this compound stock solution in culture medium to achieve the desired final concentration (10-50 μM)
    • For MDA-MB-231 cells: Use L-15 medium amended with 50 μM this compound and 100 U/mL PenStrep
    • Replace initial culture medium with the this compound-containing medium
    • Incubate cells for 24 hours to allow metabolic incorporation into sialic acid-containing glycoproteins
    • After incubation, remove this compound-containing medium and replace with fresh Azide-free L-15 medium
    • Continue monitoring for an additional 48 hours to track glycan turnover [1]

ATR-FTIR Spectroscopy Measurement and Data Analysis

FTIR Spectral Acquisition Protocol
  • Instrument Setup:

    • Initialize FTIR spectrometer and allow detectors to stabilize
    • Clean ATR crystal with appropriate solvents and establish background spectrum with culture medium alone
    • Set acquisition parameters to collect spectra in the range of 3000-900 cm⁻¹ at a resolution of 8 cm⁻¹
  • Spectral Collection:

    • Position cell-seeded ATR crystal in the measurement chamber maintained at 37°C
    • Collect spectra every 20 minutes throughout the experiment to establish temporal dynamics
    • Set total scan time to 11 minutes per spectrum with a scan speed of 0.2 cm/s
    • Maintain identical measurement conditions for all replicates and experimental groups
  • Quality Control Measures:

    • Regularly verify instrument performance using background scans
    • Monitor cell morphology throughout the experiment to ensure viability
    • Include control cells (without this compound treatment) in each experiment to confirm absence of signal at 2122 cm⁻¹
Data Processing and Analysis
  • Spectral Preprocessing:

    • Apply strong apodization function (equivalent to smoothing factor of 7) to the interferogram
    • Subtract reference spectrum (culture medium alone) from sample spectra
    • Correct baseline using established algorithms to ensure proper peak identification
  • Azide Signal Quantification:

    • Identify the azide peak at ~2122 cm⁻¹ in the processed spectra
    • Measure peak height or area to quantify azide incorporation
    • Normalize signals to protein content or cell number using the amide I band (1650 cm⁻¹) as an internal reference [1]
  • Glycan Turnover Kinetics:

    • Plot normalized azide signal intensity versus time to visualize incorporation and turnover
    • Calculate rates of glycan incorporation during the first 24 hours (labeling phase)
    • Determine half-life of labeled glycans during the subsequent 48 hours (chase phase)

The following workflow diagram illustrates the complete experimental process from cell preparation to data analysis:

G This compound FTIR Experimental Workflow Start Start Experiment CellCulture Cell Culture Maintenance (MDA-MB-231 or A549) Start->CellCulture StockPrep This compound Stock Solution Preparation (50 mM in DMSO) CellCulture->StockPrep Seeding Seed Cells on ATR Crystal (50% confluence) StockPrep->Seeding Labeling Metabolic Labeling (10-50 μM this compound, 24h) Seeding->Labeling MediumReplace Replace with Azide-free Medium Labeling->MediumReplace FTIRSetup FTIR Instrument Setup (3000-900 cm⁻¹ range, 8 cm⁻¹ resolution) MediumReplace->FTIRSetup DataCollection Spectral Collection (Every 20 minutes for 48h) FTIRSetup->DataCollection Preprocessing Spectral Preprocessing (Apodization, Baseline Correction) DataCollection->Preprocessing Analysis Azide Peak Quantification (2122 cm⁻¹ normalization) Preprocessing->Analysis Results Kinetic Analysis of Glycan Incorporation & Turnover Analysis->Results

Metabolic Pathway and Detection Principle

Biochemical Pathway of this compound Incorporation

The metabolic incorporation of this compound into cell surface glycans follows a specific biochemical pathway that begins with cellular uptake of the synthetic precursor. The tetraacetylated structure enhances membrane permeability, allowing efficient cellular entry. Once inside the cell, endogenous esterases remove the acetyl groups to generate ManNAz, which enters the sialic acid biosynthesis pathway. The azide-modified sugar is subsequently metabolically incorporated into sialic acid residues that are displayed on cell surface glycoproteins through the natural glycosylation machinery [1] [4]. This process results in the presentation of bioorthogonal azide groups on the cell surface without disrupting normal glycan function, enabling specific detection while maintaining cellular integrity.

The incorporated azide groups serve as chemical handles for detection via FTIR spectroscopy. The azide (N₃) group exhibits a characteristic vibrational signature in the IR spectrum due to the asymmetric stretching vibration of the N≡N bond. This vibration produces a strong, sharp absorption band at approximately 2122 cm⁻¹, a region notably free from interference by natural biological molecules [1] [2]. The direct detection of this intrinsic vibrational signature eliminates the requirement for secondary labeling procedures, setting this approach apart from fluorescence-based detection methods that necessitate additional chemical conjugation steps.

Visualization of Metabolic Incorporation Pathway

The following diagram illustrates the metabolic pathway of this compound incorporation and the FTIR detection principle:

G This compound Metabolic Pathway & FTIR Detection This compound This compound Addition to Culture Medium Uptake Cellular Uptake (Enhanced membrane permeability) This compound->Uptake Deacetylation Intracellular Deacetylation (By cellular esterases) Uptake->Deacetylation ManNAz ManNAz Formation Deacetylation->ManNAz Metabolism Entry into Sialic Acid Biosynthesis Pathway ManNAz->Metabolism Incorporation Incorporation into Cell Surface Glycoproteins Metabolism->Incorporation AzideDisplay Azide Groups Displayed on Cell Surface Incorporation->AzideDisplay FTIRDetection FTIR Detection (Azide peak at 2122 cm⁻¹) AzideDisplay->FTIRDetection

Validation and Complementary Techniques

Flow Cytometry Validation Protocol

While FTIR spectroscopy provides direct detection of azide incorporation, validation using flow cytometry is recommended to confirm labeling efficiency, particularly when establishing the method in a new cell type or optimizing parameters. The following protocol outlines the validation procedure:

  • Cell Preparation and Labeling:

    • Culture cells with 50 μM this compound for 24 hours in parallel with FTIR experiments
    • Include untreated control cells to establish baseline fluorescence
    • Detach cells using accutase (to preserve surface features) and incubate at room temperature for 10 minutes
    • Neutralize accutase activity with culture medium and pellet cells by centrifugation at 800×g for 5 minutes
  • Cell Fixation and Permeabilization:

    • Resuspend cell pellet in 4% paraformaldehyde and incubate for 15 minutes at room temperature
    • Wash with 1X PBS and optionally permeabilize with 0.25% Triton X-100 in PBS for 15 minutes (for intracellular detection)
    • Wash again with blocking solution (3% BSA in PBS)
  • Click Chemistry Conjugation:

    • Prepare reaction cocktail using Click-iT Cell Reaction Buffer Kit according to manufacturer instructions
    • Add Alexa Fluor 488 alkyne at a 1:1 mole ratio with assumed this compound incorporation (approximately 10⁸ molecules/cell)
    • Incubate cells with reaction cocktail for 30 minutes at room temperature in the dark
    • Wash with blocking solution and resuspend in PBS for analysis
  • Flow Cytometry Analysis:

    • Analyze samples using flow cytometer with excitation at 493 nm and emission detection at 520 nm
    • Compare fluorescence intensity between this compound-treated and control cells to determine labeling efficiency [1]
Integration with Other Modalities

The this compound labeling approach is highly compatible with multiple detection modalities, enabling multimodal imaging applications. The azide group serves as a universal handle for various detection strategies:

  • Fluorescence Microscopy: Through conjugation with alkyne-modified fluorophores via click chemistry
  • Surface-Enhanced Raman Spectroscopy (SERS): Utilizing the azide Raman signature with enhancement substrates
  • Stimulated Raman Scattering (SRS): For improved sensitivity in Raman-based detection
  • Nanoparticle Targeting: Using bicyclo[6.1.0]nonyne (BCN)-modified nanoparticles for stem cell tracking [4]

This multimodal compatibility allows researchers to correlate FTIR data with higher spatial resolution techniques, combining the temporal resolution of FTIR with the spatial precision of microscopic methods for comprehensive glycan dynamics analysis.

Troubleshooting and Technical Notes

Common Technical Challenges and Solutions
  • Weak Azide Signal:

    • Potential Cause: Insufficient this compound concentration or incubation time
    • Solution: Increase concentration to 50 μM (if cell viability permits) or extend labeling period to 48 hours
    • Verification: Confirm incorporation using flow cytometry before FTIR measurements
  • High Background Noise:

    • Potential Cause: Inadequate background subtraction or crystal contamination
    • Solution: Ensure thorough cleaning of ATR crystal between measurements and collect fresh background spectra for each experiment
    • Verification: Check control cell spectrum for absence of peak at 2122 cm⁻¹
  • Cell Detachment During Measurement:

    • Potential Cause: Inadequate cell adhesion to ATR crystal surface
    • Solution: Optimize seeding density and allow extended adhesion time (overnight if necessary)
    • Verification: Monitor cell morphology throughout experiment
  • Inconsistent Replicate Measurements:

    • Potential Cause: Variation in cell seeding density or passage number
    • Solution: Standardize seeding protocol and use cells with consistent passage number (<20 recommended)
    • Verification: Include internal controls in each experiment
Applications in Drug Development and Biomedical Research

The this compound FTIR tracking methodology enables real-time assessment of how therapeutic compounds influence glycosylation patterns, providing valuable insights for drug development. Key applications include:

  • Glycosylation Inhibitor Screening: Rapid evaluation of compound effects on glycan biosynthesis
  • Receptor Tyrosine Kinase Studies: Monitoring glycosylation changes in response to signaling pathway activation
  • Biomarker Discovery: Identification of disease-specific glycosylation patterns through kinetic analysis
  • Stem Cell Tracking: Monitoring transplanted stem cells through metabolic labeling approaches [4]

This methodology is particularly valuable for pharmaceutical research focusing on glycosylation-dependent processes such as cell adhesion, metastasis, and immune recognition, where understanding temporal dynamics provides critical insights beyond static snapshots of glycan expression.

Conclusion

The integration of This compound metabolic labeling with ATR-FTIR spectroscopy creates a powerful analytical platform for monitoring glycan dynamics in live cells with minimal perturbation. This approach leverages the bioorthogonal nature of the azide functional group and its distinct infrared signature to enable quantitative, real-time tracking of glycosylation processes without requiring secondary labeling steps. The methodology provides researchers with a robust tool for investigating how glycosylation patterns respond to pharmacological interventions, environmental changes, and disease states, offering unique insights into this critical post-translational modification.

The protocols detailed in this application note have been optimized to balance detection sensitivity with cellular integrity, particularly through the identification of 10 μM this compound as a concentration that minimizes physiological disruption while maintaining sufficient labeling for detection. When combined with the validation techniques and troubleshooting guidance provided, researchers can implement this methodology to advance understanding of glycosylation dynamics in diverse biological contexts and drug development applications.

References

Comprehensive Application Notes and Protocols: Ac4ManNAz-Mediated Stem Cell Labeling for Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Metabolic Glycan Labeling with Ac4ManNAz

Metabolic glycan engineering using tetraacetylated N-azidoacetylmannosamine (this compound) represents a powerful bio-orthogonal approach for stem cell labeling and surface modification. This technique leverages the cell's innate biosynthetic machinery to incorporate azide-functionalized glycans onto membrane proteins, enabling subsequent conjugation via copper-free click chemistry. The method has gained significant traction in regenerative medicine and cell therapy applications due to its high specificity, minimal cytotoxicity, and compatibility with live cells. Unlike genetic modification approaches, metabolic labeling temporarily modifies the cell surface glycome without permanent alterations, making it particularly attractive for therapeutic applications where safety concerns are paramount.

The fundamental principle underlying this compound labeling involves the cellular conversion of this synthetic monosaccharide precursor into azide-modified sialic acid residues, which are subsequently displayed on cell surface glycoproteins and glycolipids. These incorporated azido groups serve as chemical handles for bio-orthogonal conjugation with dibenzocyclooctyne (DBCO)-functionalized molecules, including fluorescent dyes, targeting ligands, or therapeutic proteins. The efficiency of this labeling strategy stems from the high specificity and rapid kinetics of the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, which proceeds efficiently under physiological conditions without cytotoxic catalysts.

Experimental Protocols and Methodologies

Stem Cell Culture and Maintenance
  • Cell Sources: The protocol has been validated for multiple stem cell types including human adipose-derived mesenchymal stem cells (MSCs), neural stem/progenitor cells (NSPCs), and endothelial progenitor cells (EPCs) [1] [2] [3]. Source cells should be maintained at 37°C in a humidified atmosphere with 5% CO₂ and used within passages 5-7 to prevent senescence-related artifacts.

  • Culture Media:

    • MSCs: DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin [1]
    • NSPCs: Cortical adherent culture medium containing DMEM with L-glutamine, sodium pyruvate, N-acetyl-L-cysteine, N2, B27, and basic fibroblast growth factor (bFGF) at 10-20 ng/mL [2]
    • EPCs: Commercially available endothelial cell growth medium (EGM) or RPMI 1640 with 10% FBS and 1% penicillin/streptomycin [3]
  • Quality Control: Regularly monitor stem cell markers via flow cytometry and maintain mycoplasma-free cultures through periodic testing. For NSPCs, the inclusion of mouse brain endothelial cells (BEND3) in co-culture systems enhances expansion while maintaining undifferentiated states [2].

Metabolic Labeling with this compound
  • Stock Solution Preparation: Dissolve this compound in absolute ethanol to create a 10-50 mM stock solution. Aliquot and store at -20°C protected from moisture [4]. Avoid repeated freeze-thaw cycles to maintain compound stability.

  • Labeling Protocol:

    • Seed stem cells at 50-70% confluence in appropriate culture vessels
    • Replace medium with fresh culture medium containing 10-50 μM this compound [1] [4] [3]
    • Incubate for 72 hours at 37°C with 5% CO₂ [1] [4]
    • Replace with fresh medium without this compound and culture for an additional 24 hours to ensure complete incorporation of azido sugars
  • Critical Parameters:

    • Concentration Optimization: For most stem cell types, 10 μM this compound provides sufficient labeling efficiency with minimal effects on cell physiology [5] [3]
    • Duration: The 72-hour incubation ensures comprehensive labeling of multiple glycan generations
    • Vehicle Control: Always include ethanol vehicle controls (typically ≤0.25% v/v) to account for solvent effects [4]
Click Chemistry Conjugation
  • DBCO-Reagent Preparation: Prepare DBCO-functionalized reagents (DBCO-fluorophore, DBCO-biotin, or DBCO-cytokine) in DMSO or aqueous buffer according to manufacturer specifications. DBCO-IL-10 conjugation has been demonstrated for enhancing immunomodulatory potential of MSC-derived nanovesicles [1].

  • Conjugation Protocol:

    • Harvest this compound-labeled cells using standard methods (trypsinization or scraping)
    • Wash twice with phosphate-buffered saline (PBS) to remove residual media components
    • Resuspend cells in PBS containing 40 μM DBCO-reagent [1] [4]
    • Incubate for 30 minutes at 37°C with gentle agitation
    • Wash three times with PBS to remove unreacted DBCO-reagent
  • Validation Methods:

    • Flow Cytometry: Analyze labeling efficiency using DBCO-conjugated fluorophores (e.g., DBCO-Cy5) [1] [6]
    • Fluorescence Microscopy: Visualize surface distribution of conjugated molecules
    • Functional Assays: Confirm retained stem cell functionality after labeling

Table 1: Summary of this compound Labeling Protocols for Different Stem Cell Types

Stem Cell Type Optimal this compound Concentration Incubation Time Primary Applications Key Considerations
Mesenchymal Stem Cells (MSCs) 10-50 μM 72 hours Wound healing, immunomodulation, extracellular vesicle labeling Maintain viability >70%; no effect on surface markers [1] [4]
Neural Stem/Progenitor Cells (NSPCs) 50 μM 72 hours Surface proteomic mapping, lineage tracking Endothelial co-culture enhances expansion; specialized media required [2]
Endothelial Progenitor Cells (EPCs) 10 μM 72 hours Angiogenesis studies, vascular repair Higher concentrations (>20 μM) reduce proliferation; 10 μM preserves function [3]
Dendritic Cells (DCs) 50-200 μM 72 hours Cancer immunotherapy, vaccine enhancement Concentrations up to 200 μM enhance activation markers without cytotoxicity [6]

Optimization and Safety Considerations

Concentration-Dependent Effects

Extensive studies across multiple cell types have revealed concentration-dependent responses to this compound treatment. While lower concentrations (10 μM) generally preserve normal cellular physiology, higher concentrations (≥50 μM) can induce metabolic alterations and functional impairments in certain stem cell populations [5] [3]. For instance, treatment of A549 cells with 50 μM this compound resulted in reduced energy generation capacity, cellular infiltration ability, and membrane channel activity [5]. Similarly, EPCs treated with concentrations exceeding 20 μM exhibited decreased proliferation rates and reduced endocytic activity [3].

The concentration optimization should therefore be guided by specific application requirements. For long-term tracking studies where minimal physiological impact is critical, 10 μM this compound is recommended. For applications requiring high labeling density such as surface conjugation of therapeutic proteins, higher concentrations (50 μM) may be appropriate despite modest physiological effects [1] [6]. Importantly, different stem cell types exhibit varying sensitivity to this compound, necessitating empirical determination of optimal conditions for each cell source.

Functional Consequences and Safety Profiling

Comprehensive transcriptomic analyses have been employed to evaluate the molecular consequences of this compound labeling. In MSCs, RNA sequencing revealed that metabolic engineering does not alter the regenerative potential or immunomodulatory functions when used at recommended concentrations [1]. Similarly, microarray analysis of A549 cells treated with 10 μM this compound showed minimal gene expression changes, while 50 μM treatment resulted in significant transcriptional alterations affecting multiple signaling pathways [5].

Functional assessments are crucial for validating labeled stem cells for therapeutic applications. Key parameters to evaluate include:

  • Differentiation potential: Confirm retention of multilineage differentiation capacity
  • Migration capacity: Verify unaltered chemotactic responses
  • Secretory profile: Ensure characteristic paracrine factor secretion is maintained
  • Immunomodulatory properties: Validate preserved immune regulatory functions
  • Metabolic activity: Assess mitochondrial function and glycolytic flux

Table 2: Optimization Parameters and Safety Profile of this compound Labeling

Parameter 10 μM this compound 50 μM this compound Assessment Method
Cell Viability >95% of control 70-95% of control CCK-8 assay, MTT assay [5] [4] [3]
Proliferation Rate Unaffected Reduced by ~6-12% Population doubling time, cell counting [5] [3]
Migration Capacity Unaffected Moderately reduced Scratch wound assay, Transwell migration [3]
Membrane Properties Minimal change Reduced membrane protein mobility FRAP analysis, electrophysiology [6] [5]
Transcriptomic Changes Minimal alterations 1947 genes upregulated, 2949 downregulated RNA-seq, microarray analysis [6] [5]
ROS Generation No significant increase Significantly increased DCFDA assay [3]
Therapeutic Efficacy Preserved Context-dependent In vivo disease models [1] [6]

Therapeutic Applications

Enhanced Immunomodulation and Wound Healing

The functionalization of MSC-derived extracellular nanovesicles (MSC-NVs) with interleukin-10 (IL-10) via this compound labeling and click chemistry represents a groundbreaking application in regenerative medicine [1]. This approach leverages the anti-inflammatory properties of IL-10 while overcoming its short biological half-life through sustained presentation on nanovesicle surfaces. The synthesis of MSC-NV/IL-10 complexes begins with metabolic labeling of parent MSCs with this compound, followed by serial extrusion to generate azido-displaying nanovesicles (MSC-NV-N₃). Subsequent conjugation with DBCO-IL-10 yields the therapeutic complex that markedly attenuates pro-inflammatory M1 macrophage activity and promotes anti-inflammatory M2 polarization [1].

In full-thickness skin wound models, MSC-NV/IL-10 treated mice exhibited significantly accelerated wound closure and resolution of inflammatory responses compared to controls [1]. The mechanism involves enhanced fibroblast proliferation, endothelial cell migration, and phenotypic transition of dendritic cells from mature to immune-tolerogenic DCs [1]. This application demonstrates how this compound labeling enables the creation of advanced therapeutic platforms that enhance the native regenerative properties of stem cell derivatives.

G Stem Cell Labeling and Therapeutic Nanovesicle Production (Width: 760px) MSCs Mesenchymal Stem Cells (MSCs) This compound This compound Treatment (50 μM, 72h) MSCs->this compound Metabolic Labeling AzidoMSCs Azide-Modified MSCs (MSC-N3) This compound->AzidoMSCs Azide Incorporation onto Glycoproteins Extrusion Serial Extrusion (5μm → 1μm → 0.4μm filters) AzidoMSCs->Extrusion Mechanical Processing NV_N3 Azide-Modified Nanovesicles (MSC-NV-N3) Extrusion->NV_N3 Nanovesicle Generation DBCO_IL10 DBCO-IL-10 Conjugation (Click Chemistry) NV_N3->DBCO_IL10 Bio-orthogonal Conjugation TherapeuticNV Therapeutic Nanovesicles (MSC-NV/IL-10) DBCO_IL10->TherapeuticNV Stable Triazole Formation WoundHealing Enhanced Wound Healing • M1 macrophage attenuation • M2 macrophage promotion • Fibroblast proliferation • Endothelial cell migration TherapeuticNV->WoundHealing In Vivo Application Immunomodulation Immunomodulatory Effects • Tolerogenic dendritic cells • Reduced inflammation • Tissue regeneration TherapeuticNV->Immunomodulation In Vivo Application

Dendritic Cell Vaccines for Cancer Immunotherapy

This compound labeling technology has been successfully applied to enhance the therapeutic efficacy of dendritic cell (DC) vaccines for cancer immunotherapy [6]. Metabolic labeling of DCs with this compound not only provides chemical handles for surface conjugation but also intrinsically activates DCs by reducing membrane mobility and upregulating activation markers including CD86, MHCII, CD40, and CCR7 [6]. This dual functionality enhances both the antigen presentation capacity of DCs and enables subsequent conjugation of immunomodulatory cytokines such as IL-15 and IL-2.

The transcriptional changes induced by this compound treatment in DCs include upregulation of antigen presentation genes (H2-K2, H2-D1) and inflammatory cytokines (IL-15, IL-1a, TNF-a), creating a more immunostimulatory phenotype [6]. When utilized in DC vaccines, this approach significantly improves the cytotoxic T lymphocyte (CTL) response and antitumor efficacy in murine models. The technology represents a facile strategy to enhance existing DC vaccine platforms with minimal interference to clinical manufacturing processes [6].

G This compound-Enhanced Dendritic Cell Vaccines (Width: 760px) DCs Dendritic Cells (DCs) Ac4ManNAz_DC This compound Treatment (50-200 μM, 72h) DCs->Ac4ManNAz_DC Metabolic Labeling AzidoDCs Azide-Modified DCs Ac4ManNAz_DC->AzidoDCs Azide Incorporation DC_Activation DC Activation • Reduced membrane mobility • ↑ CD86, MHCII, CD40, CCR7 • Enhanced antigen presentation AzidoDCs->DC_Activation Intrinsic Effects Transcriptional_Changes Transcriptional Reprogramming • ↑ H2-K2, H2-D1 (antigen presentation) • ↑ IL-15, IL-1a, TNF-α (cytokines) AzidoDCs->Transcriptional_Changes Gene Expression Changes DBCO_Cytokine DBCO-Cytokine Conjugation (IL-15/IL-2) AzidoDCs->DBCO_Cytokine Click Chemistry Conjugation EnhancedDCVaccine Enhanced DC Vaccine DC_Activation->EnhancedDCVaccine Enhanced Immunogenicity DBCO_Cytokine->EnhancedDCVaccine Cytokine Immobilization TherapeuticEffects Therapeutic Outcomes • Improved CTL response • Enhanced antitumor efficacy • Prolonged survival EnhancedDCVaccine->TherapeuticEffects Adoptive Transfer

Technical Considerations and Troubleshooting

Labeling Efficiency Optimization
  • Parameter Adjustment: If labeling efficiency is suboptimal, consider increasing this compound concentration (up to 50 μM for stem cells, 200 μM for DCs) or extending incubation time to 96 hours. However, always balance with potential physiological impacts and conduct appropriate functional validation [6] [3].

  • Quality Control Metrics: Employ multiple assessment methods including flow cytometry for quantitative analysis, fluorescence microscopy for spatial distribution, and Western blotting with azide-specific detection to confirm labeling efficiency [4] [3]. Efficient labeling should demonstrate >90% positive cells by flow cytometry with homogeneous surface distribution.

  • Troubleshooting Poor Labeling:

    • Verify This compound stock solution integrity by testing on control cells known to label efficiently
    • Ensure sufficient cell proliferation during labeling period as glycosylation requires active metabolism
    • Check serum batch consistency as some lots may contain factors that interfere with metabolic incorporation
    • Confirm DBCO-reagent activity using azide-functionalized control surfaces
Equipment and Reagent Requirements
  • Essential Equipment:

    • Standard cell culture facility with CO₂ incubators and biosafety cabinets
    • Flow cytometer for labeling efficiency quantification
    • Fluorescence microscope for spatial distribution assessment
    • Ultracentrifugation system for extracellular vesicle isolation (if applicable)
  • Critical Reagents:

    • This compound: Available from multiple chemical suppliers; verify purity >95% by HPLC
    • DBCO-functionalized reagents: Select appropriate derivatives based on application (fluorophores, biotin, cytokines)
    • Cell culture media: Use standardized formulations with quality-controlled serum lots

Conclusion

This compound-mediated metabolic labeling provides a versatile platform for stem cell engineering with diverse therapeutic applications. The method's compatibility with multiple stem cell types, temporal control over surface modification, and integration with bio-orthogonal chemistry enables creation of enhanced cellular therapies. By following the optimized protocols outlined in these application notes, researchers can leverage this technology to develop next-generation stem cell-based therapeutics with improved targeting, tracking, and functional capabilities.

References

Ac4ManNAz concentration optimization cell labeling

Author: Smolecule Technical Support Team. Date: February 2026

Ac4ManNAz Concentration Optimization

The table below summarizes the physiological effects of different this compound concentrations on various cell types, based on recent research.

Concentration Cell Types Tested Labeling Efficiency Effects on Cell Physiology & Function

| 10 μM | A549 (human lung adenocarcinoma) [1], hUCB-EPCs (human umbilical cord blood-derived endothelial progenitor cells) [2] | Sufficient for cell labeling, tracking, and proteomic analysis [1] | - Minimal to no effect [1] [2].

  • No significant changes in cell morphology, proliferation, migration, or permeability [2].
  • Least effect on cellular systems and gene expression [1]. | | >20 μM | hUCB-EPCs [2] | Data not focused on efficiency | - Significant negative effects begin to appear [2].
  • Reduced cell proliferation and viability [2].
  • Decreased rate of endocytosis [2]. | | 50 μM | A549 [1], hUCB-EPCs [2] | Data not focused on efficiency | - Major negative effects observed [1] [2].
  • Reduced energy generation capacity, cellular infiltration ability, and ion channel activity [1].
  • Increased reactive oxygen species (ROS) generation [2].
  • Down-regulation of genes related to critical signaling pathways (e.g., PI3K/AKT, FGF) [2]. |

Experimental Protocol for Optimization and Validation

For researchers looking to validate these conditions in their specific models, here is a core methodology based on the cited studies.

1. Metabolic Labeling Protocol

  • Cell Culture: Culture your cells (e.g., A549 or progenitor cells) in their standard medium [1] [3].
  • This compound Treatment: Introduce this compound into the culture medium at the desired concentration (e.g., 10 μM) and incubate for a standard period of 3 days [1] [3].
  • Click Chemistry Labeling: After incubation, label the azido groups on the cell surface using a dibenzyl cyclooctyne-conjugated fluorescent probe (e.g., DBCO-Cy5) via bioorthogonal click chemistry. This is typically done by incubating live cells with 5-10 μM DBCO-Cy5 for 1 hour at 37°C [2] [4].

2. Key Validation Assays To ensure labeling has not adversely affected your cells, consider performing the following functional assays:

  • Proliferation & Viability: Use a Cell Counting Kit-8 (CCK-8) assay to monitor growth rates and viability [2] [3].
  • Migration: Perform an in vitro wound healing (scratch) assay to check cell migration capacity [2].
  • Metabolic Function: Assess mitochondrial membrane potential (ΔΨm) and ROS generation to evaluate metabolic stress [2].
  • Gene Expression: Conduct transcriptomic analysis (e.g., Microarray or RNA-seq) to screen for significant changes in signaling pathways [1] [2].

Troubleshooting Common Issues

Problem: Low labeling signal.

  • Solution: Confirm that the DBCO reagent is fresh and active. Ensure the click reaction pH and temperature are biocompatible (pH ~7.4, 37°C). Verify the concentration and incubation time for this compound [4].

Problem: Altered cell morphology or reduced growth after labeling.

  • Solution: This is likely due to excessive this compound concentration. Titrate down the concentration and re-test, using 10 μM as a starting point. Always include an untreated control group for direct comparison [1] [2].

Problem: High background noise in detection.

  • Solution: Thoroughly wash cells after the DBCO-probe incubation to remove unbound probe. Ensure the fluorescent probe used in the click reaction is specific and has low non-specific binding [4].

This compound Metabolic Labeling Workflow

The following diagram illustrates the two-step metabolic labeling process using this compound and click chemistry.

G A 1. Incubate cells with this compound B This compound enters cell and is deacetylated A->B C Metabolized into Azido-Sialic Acid (SiaNAz) B->C D Incorporated into cell surface glycans C->D F Bioorthogonal Click Reaction (SPAAC) D->F E 2. Add DBCO-Fluorophore (e.g., DBCO-Cy5) E->F G Labeled Cell Surface (Detectable by fluorescence) F->G

References

Ac4ManNAz cytotoxicity reduction methods

Author: Smolecule Technical Support Team. Date: February 2026

Safe Concentration Guidelines

Extensive research has identified that the cytotoxicity of Ac4ManNAz is highly concentration-dependent. The table below summarizes the key findings from multiple studies to serve as a starting point for your experiments.

Cell Type Safe Concentration Toxic Concentration Observed Effects at Safe Concentration Observed Effects at Toxic Concentration Citation
Human Lung Adenocarcinoma (A549) 10 μM 50 μM Least effect on cellular systems; sufficient labeling efficiency [1] [2]. Reduced energy generation, cellular infiltration, and channel activity; decreased cell viability [1] [2]. [1] [2]
Human Umbilical Cord Blood Endothelial Progenitor Cells (hUCB-EPCs) 10 μM >20 μM No effects on proliferation, viability, migration, or permeability; labeling efficiency maintained [3]. >20 μM: Decreased growth rate and rate of endocytosis. 50 μM: Significantly increased ROS and reduced cell viability [3]. [3]
Triple Negative Breast Cancer (BT-549) 50 μM Information not specified Successful cell surface labeling for subsequent bio-orthogonal conjugation [4]. Information not specified [4]

Experimental Protocols for Cytotoxicity Assessment

To systematically evaluate the impact of this compound on your cell lines, you can employ the following standard assays. These methodologies are derived from the published research cited in the tables above.

Cell Viability and Proliferation Assays
  • CCK-8 Assay: Seed cells in a 96-well plate and incubate overnight. Treat with various concentrations of this compound (e.g., 0, 10, 20, 50 μM) for the desired duration. Add CCK-8 solution and incubate for 2-4 hours. Measure the absorbance at 450 nm. A significant decrease in absorbance compared to the untreated control indicates reduced cell viability [3].
  • Cell Growth Rate: Culture cells with different concentrations of this compound over several days. Use trypan blue exclusion or automated cell counters to track the total number of viable cells over time. A gradual decrease in growth rate is observed at concentrations above 20 μM [3].
Functional and Metabolic Assays
  • Wound Healing/Migration Assay: Create a scratch "wound" in a confluent cell monolayer. Treat with this compound and monitor the reduction in wound size over 18 hours. This assay evaluates cell migration ability, which can be impaired at higher concentrations [3].
  • Endocytosis/Permeability Test: Use liposome-mediated transfection of a fluorescent plasmid (e.g., pcDNA3-eGFP) or a fluorescent probe like Qdot 525. Treat cells with this compound and then transfert. A gradual decrease in fluorescence signal, as measured by flow cytometry or fluorescence microscopy, indicates a reduced rate of endocytosis [3].
  • Reactive Oxygen Species (ROS) Generation: Load treated cells with a cell-permeant dye like H2DCFDA. An increase in fluorescence intensity, measured by flow cytometry or fluorescence microscopy, indicates elevated ROS levels, a sign of cellular stress [3].
  • Mitochondrial Membrane Potential (ΔΨm) Assessment: Stain treated cells with a fluorescent dye like Rhodamine-123. A decrease in fluorescence intensity signifies the collapse of the mitochondrial membrane potential, an early event in apoptosis [5].
Gene Expression Analysis
  • Microarray/RNA-seq: Culture cells with and without this compound. Extract total RNA and analyze using microarray (e.g., Affymetrix GeneChip) or RNA-seq. This can reveal large-scale changes in gene expression pathways related to cell adhesion, energy generation, and signaling (e.g., PI3K/AKT, FGF) at toxic concentrations [1] [3].

Strategies for Cytotoxicity Reduction

Based on the evidence, here are the primary methods to reduce this compound cytotoxicity:

  • Optimize Concentration: The most straightforward and critical step is to use the lowest effective concentration. 10 μM is consistently identified as an optimal concentration that provides sufficient labeling efficiency for tracking and proteomic analysis while minimizing bio-physiological effects on many cell types [1] [3] [2].
  • Explore Alternative MCRs: While this compound is a common choice, other Metabolic Chemical Reporters (MCRs) like Ac4GlcNAz or Ac4GalNAz can be screened for your specific cell type. Research on hUCB-EPCs showed that this compound provided higher labeling efficiency than the others, but this may vary [3]. Testing alternatives can help identify a better fit.
  • Utilize Targeted Delivery Systems: To enhance selectivity and potentially reduce the required overall dose, consider using targeted delivery vehicles.
    • Liposomes: MCRs can be encapsulated in liposomes (spherical lipid vesicles). To achieve cell-type selectivity, these liposomes can be engineered with targeting ligands (e.g., folate, cyclic peptides) on their surface that bind to receptors overexpressed on specific target cells [6]. This strategy, such as the LABOR (liposome-assisted bioorthogonal reporter) approach, has been successfully used to deliver azido sugars to the brain and to folate receptor-expressing cells [6].

Pathways and Workflows

To better understand the mechanisms and optimization processes, the following diagrams illustrate the apoptotic pathway linked to toxicity and a recommended experimental workflow.

toxicity_pathway HighDose High-dose this compound ROS ↑ Reactive Oxygen Species (ROS) HighDose->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP BaxBak ↑ Bax/Bak Activation MMP->BaxBak CytoC Cytochrome c Release BaxBak->CytoC Apoptosis Cell Apoptosis CytoC->Apoptosis

optimization_workflow Start Start: Plan Experiment Dose Dose Screening (Test 10-50 µM range) Start->Dose Viability Viability/Proliferation Assay Dose->Viability Function Functional Assays (Migration, Endocytosis) Viability->Function ROS_Assay ROS & Mitochondrial Assays Function->ROS_Assay Label Labeling Efficiency Test ROS_Assay->Label Optimized Optimal Condition Found Label->Optimized

Frequently Asked Questions

Q: Why does high concentration (e.g., 50 μM) of this compound cause cytotoxicity? A: The toxicity is linked to metabolic stress and the induction of apoptosis. Studies show that high doses can lead to:

  • Increased Reactive Oxygen Species (ROS): This causes oxidative stress, damaging cellular components [3] [5].
  • Dysregulation of Mitochondrial Function: This includes a collapse of the mitochondrial membrane potential (ΔΨm) [3] [5].
  • Activation of Apoptotic Pathways: Mitochondrial dysfunction can trigger the release of cytochrome c and alter the balance of pro- and anti-apoptotic Bcl-2 family proteins, ultimately leading to programmed cell death [5].

Q: What is the most critical first step if my cells are sensitive to this compound? A: The first and most crucial step is to titrate the concentration. Begin with 10 μM, as it has been consistently shown to be safe and effective in multiple cell types. Only increase the concentration if the labeling efficiency is unsatisfactory, and always monitor cell health using the viability and functional assays described above.

Q: Can I use this compound for in vivo studies? A: Yes, this compound has been used in vivo. The key is to apply the same concentration principle, using the lowest effective dose. Furthermore, strategies like liposomal encapsulation (e.g., the LABOR strategy) have been successfully developed to improve delivery to specific tissues like the brain and to reduce potential systemic effects [6].

References

Troubleshooting Guide: Minimizing Apoptotic Effects of Ac4ManNAz

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the primary cause of Ac4ManNAz-induced apoptosis in my cell culture? The apoptotic effects are primarily associated with high concentrations of this compound (typically >20-50 μM). Research indicates that at high doses, this compound can:

  • Increase Reactive Oxygen Species (ROS): Treatment with 50 μM this compound significantly increased ROS intensity in human umbilical cord blood-derived endothelial progenitor cells (hUCB-EPCs) [1].
  • Reduce Key Cellular Functions: In human lung adenocarcinoma cells (A549), 50 μM this compound led to a reduction in energy generation capacity, cellular infiltration ability, and membrane channel activity [2] [3].
  • Alter Gene Expression: Microarray and RNA-seq analyses show that concentrations above 20 μM can down-regulate genes related to critical signaling pathways such as PI3K/AKT, FGF, and EGFR [2] [1].

Q2: How can I determine the optimal, non-toxic concentration of this compound for my cells? The consensus across multiple studies is that a concentration of 10 μM this compound provides sufficient labeling efficiency while minimizing impacts on cell physiology and avoiding apoptosis [2] [1] [3]. The table below summarizes the concentration-dependent effects.

This compound Concentration Observed Effects on Various Cell Types Recommended Application
10 μM Minimal effects on cell viability, proliferation, migration, permeability, and gene expression. Sufficient labeling efficiency [2] [1]. Optimal for most in vivo and in vitro labeling and tracking.
20 μM Begins to show significant reduction in cell viability, growth rate, and rate of endocytosis [1]. Use with caution; monitor cell health closely.
50 μM Significantly increases ROS, reduces mitochondrial membrane potential, inhibits major cellular functions, and alters key signaling pathways [2] [1]. Not recommended for routine labeling due to high risk of apoptotic effects.

Q3: Are there alternative reagents that can reduce the risk of apoptosis? Yes, research into next-generation monosaccharide analogues has identified promising candidates. Tributanoylated analogues, such as 1,3,4-O-Bu₃ManNAz, have shown superior performance.

  • Higher Efficiency: They effectively label cellular sialoglycans at concentrations 3 to 5 times lower (e.g., 12.5 to 25 μM) than what is required for Ac₄ManNAz (50 to 150 μM) [4].
  • Reduced Cytotoxicity: These analogues exhibited no indications of apoptosis even at concentrations as high as 400 μM, making them a much safer alternative for metabolic engineering [4].

The following diagram illustrates the pathway through which this compound can lead to apoptosis and the two primary strategies to minimize this effect.

G Start This compound Treatment HighDose High Concentration (>20 μM, e.g., 50 μM) Start->HighDose LowDose Optimal Concentration (10 μM) Start->LowDose AltReagent Alternative Reagent (e.g., 1,3,4-O-Bu₃ManNAz) Start->AltReagent Sub1 Altered Glycosylation & Gene Expression HighDose->Sub1 Sub2 Mitochondrial Dysfunction HighDose->Sub2 Outcome2 Viable Cells with Efficient Labeling LowDose->Outcome2 AltReagent->Outcome2 Sub3 Increased ROS Production Sub1->Sub3 Sub2->Sub3 Outcome1 Apoptotic Cell Death Sub3->Outcome1

Detailed Experimental Protocols

Protocol 1: Validating Safe this compound Concentration for Your Cell Line

This protocol outlines key experiments to assess the bio-physiological impact of this compound, as performed in foundational studies [2] [1].

  • Cell Viability and Proliferation Assay

    • Method: Seed cells in a 96-well plate (e.g., 5×10³ cells/well). After 24 hours, treat with a concentration gradient of this compound (0, 10, 20, 50 μM) for 72 hours. Use a Cell Counting Kit-8 (CCK-8) to measure absorbance at 450 nm as a proxy for viable cell number.
    • Troubleshooting: A significant drop in viability at 20 μM or above confirms cytotoxic threshold. Proceed with 10 μM if the drop is negligible.
  • Reactive Oxygen Species (ROS) Generation Assay

    • Method: Use a fluorescent ROS detection probe (e.g., DCFH-DA). Treat cells with this compound for the desired period, then incubate with the probe. Measure fluorescence intensity via flow cytometry or fluorescence microscopy.
    • Troubleshooting: A significant increase in fluorescence in the 50 μM treatment group indicates oxidative stress, a key apoptotic trigger [1].
  • Functional Migration Assay (Wound Healing/Scratch Assay)

    • Method: Create a uniform "scratch" in a confluent cell monolayer. Treat with this compound and monitor wound closure over 18-24 hours using microscopy.
    • Troubleshooting: Impaired migration in higher concentration groups indicates compromised cellular function, even if viability appears normal [1].

Protocol 2: Metabolic Labeling and Click Chemistry for Cell Tracking

This is a standard workflow for using this compound in cell tracking applications [2] [5] [6].

  • Metabolic Labeling:

    • Culture your cells (e.g., MSCs, endothelial progenitor cells) until they are ~70% confluent.
    • Add 10 μM this compound (dissolved in DMSO) to the culture medium.
    • Incubate the cells for 48-72 hours to allow for the incorporation of the azido group into cell surface sialic acids.
  • Click Chemistry Conjugation:

    • Prepare a working solution of a DBCO (dibenzocyclooctyne)-functionalized probe (e.g., DBCO-Cy5 for fluorescence, DBCO-biotin for avidin-based detection) in PBS or a serum-free medium.
    • Incubate the labeled, washed cells with the DBCO probe (e.g., 40 μM) for 30-60 minutes at 37°C.
    • Wash the cells thoroughly with PBS to remove unreacted probe. The cells are now ready for in vivo transplantation or in vitro imaging and tracking.

References

Ac4ManNAz metabolic labeling efficiency improvement

Author: Smolecule Technical Support Team. Date: February 2026

Optimal Ac4ManNAz Concentration Guidelines

The table below summarizes the effects of different this compound concentrations on various cell types, based on published research:

Cell Type 10 μM 20 μM 50 μM Key Observed Effects at High Concentrations Citation
Human Lung Adenocarcinoma (A549) Optimal concentration - Not recommended Reduction of major cellular functions: energy generation, infiltration ability, channel activity. [1] [2] [3] [1]
Endothelial Progenitor Cells (hUCB-EPCs) Optimal concentration Reduced function Significant toxicity >20 μM: Inhibited proliferation, viability, and endocytosis; Downregulation of PI3K/AKT, FGF, and EGFR pathways; Increased ROS. [4] [4]
General Cell Labeling & Tracking Recommended - Not recommended 10 μM shows least effect on cellular systems with sufficient labeling efficiency. [1] [4] [1] [4]

Troubleshooting FAQs

  • Q: What is the main cause of poor cell viability or altered function after this compound labeling?

    • A: The most common cause is using too high a concentration of this compound. Studies consistently show that concentrations above 20 μM begin to reduce cell viability, proliferation, and other critical functions. Solution: Titrate your concentration down to 10 μM. [1] [4]
  • Q: My labeling efficiency is low. How can I improve it without harming my cells?

    • A: First, confirm you are using this compound and not a different azido-sugar (like Ac4GalNAz or Ac4GlcNAz), as this compound has demonstrated higher incorporation efficiency in several cell types. [4] Ensure you are using the optimal 10 μM concentration, which provides sufficient labeling for tracking and proteomic analysis while being safe for cells. [1] [4]
  • Q: Why are my cells' migration or adhesion properties changing after treatment?

    • A: Higher concentrations of this compound (>20 μM) can interfere with key cellular signaling pathways related to adhesion and migration, such as PI3K/AKT and EGFR. This can be mitigated by using the recommended 10 μM concentration. [4]

Experimental Protocol: Safe & Efficient Cell Labeling

Here is a detailed methodology for metabolic labeling with this compound, synthesized from the cited research. [1] [4] [2]

Workflow Overview: The following diagram illustrates the two-step metabolic labeling process:

G This compound This compound Cell Culture \n (with 10μM this compound) Cell Culture (with 10μM this compound) This compound->Cell Culture \n (with 10μM this compound) Click_Reaction Click_Reaction Click Reaction with \n DBCO-Cy5 Probe Click Reaction with DBCO-Cy5 Probe Click_Reaction->Click Reaction with \n DBCO-Cy5 Probe Azido Group Incorporation \n into Surface Glycans Azido Group Incorporation into Surface Glycans Cell Culture \n (with 10μM this compound)->Azido Group Incorporation \n into Surface Glycans 1. Incubate 2-3 days Azido Group Incorporation \n into Surface Glycans->Click Reaction with \n DBCO-Cy5 Probe 2. Conjugate via copper-free click chemistry Labeled Cells Ready for \n Imaging & Tracking Labeled Cells Ready for Imaging & Tracking Click Reaction with \n DBCO-Cy5 Probe->Labeled Cells Ready for \n Imaging & Tracking

Step-by-Step Procedure:

  • Cell Culture and Treatment

    • Culture your cells (e.g., A549 or hUCB-EPCs) in their appropriate medium (e.g., RPMI 1640 for A549) supplemented with 10% FBS and antibiotics. [2] [3]
    • Prepare a stock solution of this compound in a suitable solvent like DMSO.
    • Add the stock solution directly to the culture medium to achieve a final working concentration of 10 μM.
    • Incubate the cells for a standard duration of 2 to 3 days to allow for full metabolic incorporation. [1] [4]
  • Validation of Labeling Efficiency

    • After the incubation period, confirm the incorporation of azido groups onto cell surface proteins.
    • Method 1 (Fluorescence): Use copper-free click chemistry with a DBCO-Cy5 (or similar) fluorescent probe. Analyze the cells using flow cytometry or fluorescence microscopy to confirm labeling. [4]
    • Method 2 (Western Blot): Detect azido-tagged proteins using Western blot analysis with similar click chemistry detection methods. [4]

Key Considerations for Protocol Success:

  • Control: Always include an untreated control (cells without this compound) to account for background signal and baseline cellular behavior.
  • Solvent Control: If using DMSO, ensure the final concentration is low (e.g., <0.1%) and include a solvent-only control.
  • Cell Health Monitoring: After treatment, routinely check cell viability, morphology, and growth rate to confirm the protocol has not adversely affected your cells. [1] [4]

Mechanisms & Physiological Effects

The following diagram summarizes how this compound concentration impacts key cellular pathways and functions, based on gene expression and functional analyses:

G cluster_optimal 10 μM this compound (Optimal) cluster_high >20-50 μM this compound (Toxic) A1 Minimal Gene Expression Changes A2 Normal Ion Channel Activity (TRPM7, Kv) A3 Unaffected Cell Proliferation & Viability A4 Sufficient Labeling Efficiency B1 Downregulated Signaling (PI3K/AKT, FGF, EGFR) B3 Impaired Cellular Functions B1->B3 B2 Reduced Ion Channel Activity B2->B3 Reduced Proliferation Reduced Proliferation B3->Reduced Proliferation Reduced Migration/Infiltration Reduced Migration/Infiltration B3->Reduced Migration/Infiltration Reduced Endocytosis Reduced Endocytosis B3->Reduced Endocytosis B4 Increased ROS & Altered Metabolism B4->B3

References

Troubleshooting Ac4ManNAz Low Labeling Efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Core Concept: Metabolic glyco-engineering uses Ac4ManNAz, an artificial monosaccharide precursor. Cells with active glycometabolism incorporate this sugar, displaying artificial azido groups (N3) on their surface glycoproteins and glycolipids. These azido groups are later detected via a copper-free click reaction with DBCO-linked probes (e.g., DBCO-Cy5) [1] [2].

G This compound Add this compound CellularUptake Cellular Uptake & Metabolic Processing This compound->CellularUptake AzidoDisplay Azido Groups Displayed on Cell Surface CellularUptake->AzidoDisplay DBCOProbe Add DBCO-Probe (e.g., DBCO-Cy5) AzidoDisplay->DBCOProbe Detection Fluorescence Detection DBCOProbe->Detection

Optimize this compound Concentration and Exposure

The most critical factors are concentration and incubation time. The goal is to find the lowest concentration that provides sufficient signal without causing cytotoxicity, which can reduce efficiency.

Table: this compound Concentration Optimization Guide

Concentration Incubation Time Labeling Efficiency Cell Viability & Function Recommended Use
10 μM 72 hours [2] Sufficient for tracking [3] [4] No significant effects on proliferation, viability, migration, or channel activity [3] [4]. Recommended starting point for most cell types, especially for in vivo tracking [3] [4].
20 μM 72 hours Good [3] Significant reduction in proliferation and viability [3]. Use with caution; monitor cytotoxicity.
50 μM 72 hours [2] High [3] Significantly inhibits functional properties; increases ROS [3]. Avoid for sensitive primary cells (e.g., EPCs). May be used for robust cell lines with careful validation [2].
  • Troubleshooting Low Signal: If your signal is weak, first try increasing the concentration within the 10-50 μM range. If you are already using a higher concentration, ensure you are not inducing cytotoxicity that reduces the number of healthy, labeled cells [3].
  • Validating Incorporation: You can confirm the presence of surface azido groups through Western blot analysis of membrane proteins or flow cytometry after performing the click reaction with a DBCO-fluorescent probe [3].
Understand and Mitigate Physiological Impacts

Using high concentrations of this compound (>20 μM) can alter cell physiology, indirectly lowering efficiency.

Table: Physiological Effects of this compound and Mitigation Strategies

Observed Effect Cell Type Recommended Mitigation
Reduced proliferation & viability [3] hUCB-EPCs, A549 Use 10 μM concentration.
Decreased endocytosis rate [3] hUCB-EPCs Optimize concentration; critical if your assay depends on endocytic uptake.
Increased ROS generation & altered mitochondrial membrane potential [3] hUCB-EPCs Use 10 μM concentration; consider adding antioxidants to culture media if higher concentrations are unavoidable.
Down-regulation of cell adhesion, PI3K/AKT, FGF, and EGFR signaling pathways [3] hUCB-EPCs Stick to 10 μM concentration, which showed no significant gene regulation changes [3].

G HighDose High this compound Dose (>20 µM) BioEffect Biological Effects HighDose->BioEffect Downstream1 ↓ Proliferation ↓ Viability BioEffect->Downstream1 Downstream2 ↓ Endocytosis Altered Signaling BioEffect->Downstream2 FinalEffect Reduced Effective Labeling Efficiency Downstream1->FinalEffect Downstream2->FinalEffect

Detailed Experimental Protocol

This protocol is adapted from methods used for mesenchymal stem cells (MSCs) and endothelial progenitor cells (EPCs) [3] [2].

  • Materials:

    • This compound (e.g., Invitrogen)
    • Appropriate cell culture medium and reagents
    • DBCO-coupled detection probe (e.g., DBCO-Cy5, Sigma [2])
    • Phosphate-Buffered Saline (PBS)
    • Flow cytometer or fluorescence microscope
  • Metabolic Labeling Steps:

    • Cell Preparation: Seed your cells (e.g., MSCs) at a standard density (e.g., 1x10^4 cells per well in a 12-well plate) [2] and allow them to adhere overnight.
    • This compound Treatment: Replace the medium with fresh culture medium containing your optimized concentration of This compound (e.g., 10-50 μM).
    • Incubation: Incubate the cells for a defined period, typically 72 hours [2]. Ensure you include a negative control (no this compound) for background signal assessment.
    • Washing: After incubation, wash the cells 2-3 times with PBS to remove any residual, unincorporated this compound [2].
  • Click Reaction for Detection:

    • DBCO Probe Addition: To the washed cells, add a solution of DBCO-Cy5 (e.g., 40 μM) in culture medium or PBS.
    • Reaction Incubation: Incubate for 30 minutes at 37°C in the dark to prevent fluorophore bleaching [2].
    • Final Washing: Wash the cells thoroughly 2-3 times with PBS to remove any unbound DBCO-Cy5 probe.
    • Analysis: Analyze the cells using flow cytometry or fluorescence microscopy to quantify labeling efficiency [2].

Frequently Asked Questions (FAQs)

  • Q1: Why is 10 μM often recommended for this compound labeling? Extensive research on various cell types (including EPCs and A549 lung adenocarcinoma cells) has shown that 10 μM provides a strong balance, offering sufficient labeling for detection and tracking while having minimal to no impact on key cellular functions like proliferation, viability, migration, and gene expression [3] [4].

  • Q2: Can I use this compound to label any cell type? The technique is broadly applicable due to the universal nature of glycometabolism. It has been successfully used to label diverse cells, including tumor cells (both adherent and suspended), mesenchymal stem cells (MSCs), and endothelial progenitor cells (EPCs) [1] [3] [2]. However, you should always validate the optimal conditions for your specific cell type.

  • Q3: My labeling is still inefficient after optimizing concentration. What else should I check?

    • Cell Health: Ensure your cells are healthy and at an appropriate passage number before starting the experiment. Stressed or senescent cells have altered metabolism.
    • Probe Quality: Check the expiration date and storage conditions of your DBCO probe. Degraded probes will result in poor signal.
    • Click Reaction Conditions: Ensure the reaction pH and temperature are suitable. The copper-free click reaction is robust under physiological conditions (pH ~7.4, 37°C) [1].

References

Ac4ManNAz optimal concentration for cell viability

Author: Smolecule Technical Support Team. Date: February 2026

Concentration Guidelines and Cellular Effects

The table below summarizes findings from recent studies on how Ac4ManNAz concentration affects different cell types.

Cell Type Optimal & Safe Concentration Observed Effects at Optimal Concentration Reported Adverse Effects at Higher Concentrations (e.g., >20-50 μM) Citation
Human Lung Adenocarcinoma (A549) 10 μM Sufficient labeling efficiency; least effect on cellular systems [1]. 50 μM: Reduced energy generation, cellular infiltration, membrane channel (TRPM7, VSOR-Cl-, Kv) activity [1]. [1] [2]
Human Umbilical Cord Blood Endothelial Progenitor Cells (hUCB-EPCs) 10 μM No significant effects on proliferation, viability, migration, or permeability [3]. >20 μM: Reduced cell growth, viability, and rate of endocytosis; increased ROS generation [3]. [3]
Bone Marrow-Derived Dendritic Cells (BMDCs) 50-200 μM No significant cytotoxicity; induced dendritic cell activation (upregulation of CD86, MHCII) [4]. (Not reported for this cell type) [4]
Natural Killer (NK) Cells 25-50 μM High cell viability maintained after 2-day incubation [5]. 75-100 μM: Cytotoxicity observed [5]. [5]
Breast Cancer Cell Line (BT-549) 50 μM Optimal cell surface labeling determined by flow cytometry [6]. (Not the focus of the study) [6]

Experimental Protocol: Metabolic Labeling and Viability Assessment

Here is a detailed methodology for metabolic labeling and assessing its impact on cell viability, synthesized from the examined literature [1] [3] [5].

Metabolic Labeling with this compound
  • Reagent Preparation: Prepare a stock solution of this compound in DMSO. Sterilize by filtration.
  • Cell Culture: Maintain your chosen cell line (e.g., A549, hUCB-EPCs) in their appropriate growth medium (e.g., RPMI 1640 with 10% FBS) at 37°C in a humidified 5% CO₂ atmosphere.
  • Treatment: Add the prepared this compound stock to the culture medium to achieve the desired final working concentrations (e.g., 10, 20, 50 μM). A vehicle control (DMSO only) must be included.
  • Incubation: Incubate the cells with this compound for a defined period, typically 48 to 72 hours.
Assessing Cell Viability (CCK-8 Assay)

This colorimetric assay is widely used to measure cell proliferation and viability.

  • Seeding: After the incubation period, harvest the cells and seed them into a 96-well plate at a density of ~5,000-10,000 cells per well in 100 μL of medium.
  • Reagent Addition: Add 10 μL of the CCK-8 solution directly to each well.
  • Incubation and Measurement: Incubate the plate for 1-4 hours at 37°C. Afterwards, measure the absorbance of each well at 450 nm using a microplate reader. The absorbance directly correlates with the number of viable cells.
Evaluating Labeling Efficiency (Flow Cytometry)
  • Click Reaction: After metabolic labeling, harvest the cells and wash with PBS. Incubate the cells with a DBCO-functionalized fluorescent probe (e.g., DBCO-Cy5, ~5 μM) in serum-free medium for 30-60 minutes at room temperature, protected from light.
  • Analysis: Wash the cells to remove unbound dye and resuspend in FACS buffer. Analyze the cell fluorescence using a flow cytometer. A clear rightward shift in the fluorescence histogram of the this compound-treated group compared to the control indicates successful surface labeling.

Troubleshooting Common Issues

Issue: High cytotoxicity observed at low this compound concentrations.

  • Potential Cause: The cell type may be particularly sensitive. The DMSO concentration in the medium might be too high.
  • Solution: Ensure the final DMSO concentration does not exceed 0.1-0.5%. Titrate the this compound concentration starting from 10 μM. Verify that the vehicle control (DMSO only) shows no toxicity.

Issue: Low labeling efficiency despite high this compound concentration.

  • Potential Cause: Insufficient incubation time for the metabolic incorporation. Inefficient click chemistry reaction.
  • Solution: Extend the metabolic labeling incubation time to 72 hours. Ensure the DBCO reagent is fresh and the reaction is performed under optimal conditions (avoiding serum, which can interfere).

Issue: Inconsistent results between experimental replicates.

  • Potential Cause: Inconsistent cell health or passage number. Degradation of the this compound stock solution.
  • Solution: Use cells in a similar and healthy passage range. Prepare fresh, small aliquots of the this compound stock solution and store them properly.

Experimental Workflow Diagram

The following chart outlines the key stages of optimizing this compound concentration.

Start Start Optimization ConcScreen Concentration Screening Start->ConcScreen  Select cell type and  test concentration range (e.g., 10-100 µM) ViabilityAssay Viability & Functional Assays ConcScreen->ViabilityAssay  Treat cells for 48-72 hours LabelEff Labeling Efficiency Test ViabilityAssay->LabelEff  Confirm minimal impact  on cell physiology Decision Optimal Concentration Found? LabelEff->Decision  Validate sufficient  surface labeling Decision->ConcScreen  No - Adjust concentration End Proceed with Application Decision->End Yes

Frequently Asked Questions (FAQs)

Q1: Why does a higher concentration of this compound impair cellular functions? Studies indicate that high concentrations (>20-50 µM) can disrupt normal cellular physiology. This includes down-regulating genes related to critical signaling pathways like PI3K/AKT, FGF, and EGFR, and reducing the activity of key membrane ion channels (e.g., TRPM7, Kv). It can also increase reactive oxygen species (ROS) generation, leading to reduced proliferation, viability, and endocytosis [1] [3].

Q2: Can metabolic labeling with this compound be beneficial beyond just labeling? Yes, interestingly, in some immune cells like Dendritic Cells (DCs), metabolic labeling itself has been shown to have a functional benefit. The process can reduce membrane mobility and enhance the activation status of DCs (upregulation of CD86, MHCII), which improves their antigen-presenting capability and can lead to a stronger T cell response, making it advantageous for vaccine development [4].

Q3: How do I choose a starting concentration for a new, untested cell type? It is strongly recommended to begin with a low concentration of 10 µM. This concentration has been consistently shown to be safe for a variety of cell lines while providing sufficient labeling. From this baseline, you can perform a titration experiment (e.g., testing 10, 25, 50 µM) to find the optimal balance for your specific cell type [1] [3].

References

Ac₄ManNAz Concentration Effects on Membrane Channels

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the quantitative effects of different Ac₄ManNAz concentrations on three key membrane ion channels in A549 cells, as revealed by electrophysiological recordings [1]:

Ion Channel 10 μM Ac₄ManNAz Effect 50 μM Ac₄ManNAz Effect
TRPM7 Minimal effect Significant reduction in current density
VSOR-Cl⁻ Minimal effect Significant reduction in current density
Kv Minimal effect Significant reduction in current density

The study concluded that treatment with 50 μM Ac₄ManNAz led to a notable reduction in major cellular functions, including membrane channel activity. In contrast, 10 μM Ac₄ManNAz showed the least effect on cellular systems while maintaining sufficient labeling efficiency for experiments [1] [2].

Experimental Protocol: Electrophysiological Recording of Channel Activity

This is a detailed methodology for assessing the impact of Ac₄ManNAz on membrane channel activity, based on the cited research [1].

  • Cell Culture: Maintain human lung adenocarcinoma cells (A549) in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
  • Metabolic Labeling: Treat cells with varying concentrations of Ac₄ManNAz (e.g., 0, 10, 20, 50 μM) for 3 days.
  • Electrophysiological Recording: Use an Axopatch 200B amplifier controlled by pCLAMP software. Place cells in a recording chamber on an inverted microscope and continuously perfuse with a warm bath solution (36 ± 1°C).
    • For TRPM7 Currents: Hold cells at 0 mV and apply voltage ramps from -120 mV to +120 mV. Use specific internal and extracellular solutions designed to isolate TRPM7 activity.
    • For VSOR-Cl⁻ Currents: Apply step pulses from -100 mV to +100 mV. Use isotonic and hypotonic bath solutions to activate the volume-sensitive anion channel.
    • For Kv Currents: Hold cells at -70 mV and apply voltage steps from -30 mV to +110 mV.
  • Data Analysis: Normalize ionic current amplitudes to membrane capacitance (presented as pA/pF). Use statistical tests like Dunnett's test to compare results to the untreated control group.

Key Troubleshooting Guide & FAQs

  • What is the recommended concentration of Ac₄ManNAz for cell labeling and tracking? The research strongly suggests 10 μM as the optimum concentration for in vivo cell labeling and tracking. This concentration provides sufficient labeling efficiency while having the least impact on cellular physiology and membrane channel function [1] [2].

  • Why should I avoid using higher concentrations (e.g., 50 μM) of Ac₄ManNAz? Treatment with 50 μM Ac₄ManNAz has been shown to reduce major cellular functions, including energy generation capacity, cellular infiltration ability, and the activity of key membrane channels like TRPM7, VSOR-Cl⁻, and Kv. This can compromise the normal physiology of your labeled cells and confound experimental results [1].

  • How does Ac₄ManNAz treatment affect broader cell physiology? Beyond membrane channels, microarray analysis revealed that treatment with 50 μM Ac₄ManNAz modulates the expression of genes related to various cellular signaling pathways. This can lead to changes in bio-physiological functions, cellular signaling, and cell-cell communication [1].

Experimental Workflow for Physiological Impact Assessment

The following diagram illustrates the logical workflow used in the research to comprehensively assess the physiological effects of Ac₄ManNAz:

G Start Start: Ac₄ManNAz Treatment Step1 Microarray Analysis (Gene Expression) Start->Step1 Step2 Electrophysiological Recording (Membrane Channel Activity) Start->Step2 Step3 Bio-physiological Assays (e.g., Cell Viability, Migration) Start->Step3 Step4 Glycolytic Flux Analysis (Energy Metabolism) Start->Step4 Step5 Data Integration & Optimization Step1->Step5 Step2->Step5 Step3->Step5 Step4->Step5

The information provided here is based on a specific research study. When designing your own experiments, please note:

  • The primary data comes from a single study on A549 human lung adenocarcinoma cells; effects may vary in other cell types [1].
  • Always conduct pilot experiments to validate optimal concentrations and assess physiological impacts in your specific experimental system.

References

Ac4ManNAz bioorthogonal reaction optimization

Author: Smolecule Technical Support Team. Date: February 2026

Ac4ManNAz Concentration Optimization

The table below summarizes the critical findings on how different concentrations of this compound impact cellular systems, based on studies in human lung adenocarcinoma cells (A549) and human umbilical cord blood-derived endothelial progenitor cells (hUCB-EPCs) [1] [2].

Concentration Labeling Efficiency Cell Viability / Growth Key Functional Effects Recommended Use
10 µM Sufficient for labeling and tracking [1] Minimal to no adverse effects [1] [2] Least effect on cellular systems; no significant impact on migration or permeability [1] [2] Optimal for in vivo cell labeling and tracking [1] [2]
20 µM - Growth rate gradually decreases [2] Significant reduction in endocytosis rate [2] -
50 µM - Significant decrease (~12%) in cell viability [2] Reduces major functions: energy generation, infiltration, channel activity; increases ROS [1] [2] Not recommended due to significant physiological impacts [1]

Experimental Protocols

Metabolic Labeling with this compound

This is the standard first step for introducing the chemical handle onto cell surfaces [1] [2].

  • Cell Culture: Maintain A549 cells in RPMI 1640 medium with 10% FBS and 1% penicillin-streptomycin in a humidified atmosphere of 5% CO₂ at 37°C [1] [3].
  • Labeling:
    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
    • Add this compound directly to the culture medium to achieve the recommended final concentration of 10 µM.
    • Incubate the cells with this compound for 3 days to ensure efficient metabolic incorporation [1].
Detection via Click Chemistry

After metabolic labeling, the azide groups can be conjugated to various probes. Copper-Free Click Chemistry (SPAAC) is often preferred for its biocompatibility [4].

  • Copper-Catalyzed (CuAAC) Protocol [5]:
    • Post-labeling: Wash the this compound-treated cells with PBS.
    • Click Reaction: Incubate cells with the click reaction mixture.
      • Alkyne-probe: e.g., PQ-alkyne [5].
      • Ligand: Use biocompatible ligands like BTTAA (recommended) or THPTA to protect cells and accelerate the reaction. A concentration of 40 µM CuSO₄ has been used successfully [4] [5].
      • Copper Catalyst: CuSO₄.
    • Incubation: Typical reaction time is 30-60 minutes at room temperature or 37°C.
    • Analysis: Wash cells and proceed with imaging or flow cytometry.

The following diagram illustrates the complete two-step workflow for labeling and detecting cell-surface glycans using this compound.

G Start Live Cells in Culture Step1 Step 1: Metabolic Labeling Incubate with 10 µM this compound for ~3 days Start->Step1 Intermediate Cell surface glycans now display azide groups Step1->Intermediate Step2 Step 2: Click Reaction Incubate with Fluorescent Probe (e.g., using CuAAC or SPAAC) Intermediate->Step2 Result Detection via Fluorescence Microscopy or Flow Cytometry Step2->Result

Troubleshooting Guide & FAQs

Q1: My labeling efficiency is low. What could be the reason?

  • Prolonged incubation: Ensure cells are incubated with this compound for a sufficient duration (e.g., 3 days) for adequate incorporation into glycans [1].
  • Cell type variability: Different cell lines have varying efficiencies of metabolic incorporation. HCCC-9810 cells, for instance, overexpress sialylation compared to A549 cells. You may need to optimize concentration and time for your specific cell type [5].
  • Probe reactivity: For SPAAC, ensure you are using a strained cyclooctyne probe (e.g., DBCO, DIBAC) with high reactivity [4].

Q2: I observe cytotoxic effects in my cells after treatment. How can I mitigate this?

  • Reduce concentration: The most common solution is to lower the this compound concentration to 10 µM, which studies show has minimal effects on viability, migration, and permeability [1] [2].
  • Avoid copper toxicity: If using CuAAC, employ biocompatible copper ligands (like BTTAA, THPTA) to minimize cytotoxicity. Consider switching to copper-free SPAAC reactions [4].
  • Check for ROS: High concentrations (>20 µM) can induce reactive oxygen species (ROS). Using the recommended 10 µM concentration and antioxidants in the medium may help [2].

Q3: The background signal in my detection is high. How can I improve it?

  • Thorough washing: After the click reaction, ensure extensive washing with PBS or an appropriate buffer to remove unbound probe.
  • Use fluorogenic probes: Opt for probes that become fluorescent only after the click reaction to significantly reduce background noise [4].
  • Include controls: Always run control experiments without this compound to account for non-specific binding of the click probe [5].

Q4: Why is 10 µM recommended as the optimal concentration? Extensive research has shown that 10 µM this compound provides a perfect balance:

  • It incorporates a sufficient number of azide groups for effective detection in cell tracking and proteomic analysis.
  • It shows the least effect on critical cellular systems, including gene expression, membrane channel activity, energy generation, and infiltration ability, compared to higher concentrations [1].

Key Technical Notes

  • Mechanism of Incorporation: this compound is metabolically converted to an azido-sialic acid derivative and incorporated into cell-surface glycoproteins via N-linked glycosylation, primarily displaying azides on the cell surface [2].
  • Choice of Click Chemistry: While CuAAC is fast and widely used, copper-free alternatives like SPAAC are highly recommended for sensitive cell types or in vivo applications due to the potential cytotoxicity of copper catalysts [4].
  • Functional Impairment: Be aware that concentrations above 20 µM can lead to significant physiological effects, including reduced proliferation, decreased endocytosis, and impaired membrane channel function (e.g., TRPM7, VSOR-Cl-, Kv) [1] [2].

References

Ac4ManNAz functional properties preservation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the optimal concentration of Ac4ManNAz for cell labeling? The recommended concentration is 10 μM. This level provides efficient labeling for cell tracking and proteomic analysis while having the least impact on major cellular functions. Higher concentrations (e.g., 50 μM) can significantly disrupt normal cell activity [1].

  • How does this compound concentration affect my cells? Treatment with this compound can lead to dose-dependent effects. The table below summarizes the key physiological differences observed at two concentrations:

Physiological Parameter Effect at 10 μM this compound Effect at 50 μM this compound
Energy Generation Capacity Minimal reduction Significant reduction
Cellular Infiltration Ability Minimal reduction Significant reduction
Membrane Channel Activity Minimal effect Significantly reduced activity
General Cellular Functions Least effect on cellular systems Major reduction of functions

Source: [1]

  • I see reduced cell growth after labeling. What might be the cause? This is a common issue if the this compound concentration is too high. The study found that 50 μM this compound led to a measurable reduction in cell viability and metabolic activity. Troubleshooting Step: First, verify your working concentration. If you are using a concentration above 20 μM, try repeating your experiment with a 10 μM treatment [1].

Experimental Workflow for Optimal Labeling

The following diagram illustrates the key decision points and steps in the metabolic labeling process to ensure functional properties are preserved.

This compound Labeling Workflow Start Start Prep Prepare this compound stock Start->Prep ConcCheck Working Concentration ≤ 10 µM? Prep->ConcCheck HighConc Concentration > 20 µM ConcCheck->HighConc No Incubate Incubate with cells for 3 days ConcCheck->Incubate Yes Effects Major functional impairments: - Reduced energy generation - Lower infiltration ability - Disrupted channel activity HighConc->Effects Success Efficient labeling with minimal physiological impact Incubate->Success Result Suitable for in vivo tracking and cell-based therapy Success->Result

The methodology for the key experiment determining this optimal concentration is summarized below [1]:

  • Cell Line: Human lung adenocarcinoma cells (A549).
  • Culture Conditions: Maintained in RPMI 1640 with 10% FBS and antibiotics in a humidified 5% CO₂ atmosphere at 37 °C.
  • This compound Treatment: Cells were cultured with 0, 10, and 50 μM this compound for 3 days before analysis.
  • Key Analyses Performed:
    • Microarray Analysis: Gene expression profiling was conducted to analyze changes in cellular signaling pathways.
    • Electrophysiological Recording: Membrane channel activity (TRPM7, VSOR-Cl⁻, and Kv) was measured.
    • Cell Viability Assay: A Cell Counting Kit-8 (CCK-8) was used to assess metabolic activity and cell viability.

Understanding the Scientific Context

This compound is part of a powerful technique known as metabolic labeling [1]. It is an azide-derived sugar that cells incorporate into their surface glycans through their normal glycosylation pathways. This incorporated azide group can then be chemically "clicked" with a fluorescent probe or other molecule for detection and tracking [1]. Glycosylation itself is a critical and complex post-translational modification that influences many protein functions [2].

The core finding is that while the incorporated azide group is small and generally non-reactive, the overall process of displaying these abiotic sugars on the cell surface can interfere with normal glycan-dependent functions, such as cell-cell communication and signaling [1]. This is why concentration is critical for success.

References

Physiological Effects & Concentration Optimization

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core physiological effects of Ac4ManNAz across different cell types, based on experimental data.

Cell Type This compound Concentration Labeling Efficiency Effects on Cell Viability & Proliferation Effects on Cell Function Proposed Optimal/Safe Concentration
Human Lung Adenocarcinoma (A549) [1] 50 µM Effective Significantly reduced cell viability [1] Reduction in major cellular functions: energy generation, infiltration ability, and membrane channel activity [1]. 10 µM (Sufficient labeling with least effect on cellular systems) [1]
Human Umbilical Cord Blood-Endothelial Progenitor Cells (hUCB-EPCs) [2] >20 µM Effective at 10-50 µM Significant decrease in cell viability and growth rate [2]. Reduced rate of endocytosis; Increased ROS generation; Down-regulation of key signaling pathways (PI3K/AKT, FGF, EGFR) [2]. 10 µM (No observed effects on function or gene regulation) [2]
Human Colon Cell Lines (CCD841CoN, HT29, HCT116) [3] 100 µM Effective Reduced cellular growth by ~40% [3]. Not specified in results, but growth reduction implies significant functional impact. 50 µM (Used to mitigate toxicity) [3]

Experimental Protocols for Validation

To validate these findings, researchers employed a range of techniques. Here are the detailed methodologies for key experiments cited in the tables.

Gene Expression Analysis (Microarray/RNA-seq)
  • Purpose: To analyze transcriptomic changes and cellular signaling pathways affected by this compound treatment [1] [2].
  • Protocol:
    • Cell Culture & Treatment: Culture cells (e.g., A549 or hUCB-EPCs) and treat with varying concentrations of this compound (e.g., 0, 10, 50 µM) for a set period (e.g., 3 days) [1].
    • RNA Extraction: Harvest cells and extract total RNA using a reagent like TRIzol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and bioanalyzer [1].
    • Microarray/RNA-seq: Use an Affymetrix GeneChip array or perform RNA sequencing according to manufacturer instructions [1] [2].
    • Data Analysis: Data is pre-processed and normalized. Differentially expressed genes are selected based on fold-change (e.g., >2-fold). Functional enrichment and pathway analysis (e.g., PI3K/AKT, FGF, EGFR) are performed using software like Ingenuity Pathways Analysis (IPA) [1] [2].
Electrophysiological Recording of Membrane Channels
  • Purpose: To measure the activity of specific ion channels (TRPM7, VSOR-Cl-, Kv) in treated cells [1].
  • Protocol:
    • Cell Preparation: Culture and treat cells (e.g., A549) with this compound (0, 10, 20, 50 µM) for 3 days [1].
    • Recording Setup: Place cells in a recording chamber on an inverted microscope. Continuously perfuse with a heated bath solution (36 ± 1 °C) [1].
    • Current Measurement: Use an amplifier (e.g., Axopatch 200B) controlled by pCLAMP software. Record currents with specific voltage protocols for each channel type [1].
    • Solutions: Use tailored internal pipette and extracellular solutions for each channel type [1].
    • Data Analysis: Normalize current amplitudes to membrane capacitance (pA/pF). Use Dunnett's test for statistical significance compared to the untreated control [1].
Functional Bioassays
  • Purpose: To assess basic cellular functions like proliferation, migration, and health [2].
  • Protocols:
    • Cell Viability/Proliferation (CCK-8 Assay): Seed cells on a 96-well plate and treat with this compound. After incubation, add Cell Counting Kit-8 (CCK-8) solution. Measure absorbance at 450 nm after further incubation; higher absorbance indicates greater cell viability [1] [2].
    • Migration (Wound Healing/Scratch Assay): Create a scratch "wound" in a confluent cell monolayer. Capture images at 0 hours and after incubation (e.g., 18 hours). Measure the reduction in wound size to quantify migration ability [2].
    • Permeability/Endocytosis:
      • Liposome-mediated transfection: Transfect cells with a plasmid (e.g., pcDNA3-eGFP). No significant change in permeability suggests membrane fusion is unaffected [2].
      • Quantum Dot (Qdot) uptake: Incubate cells with fluorescent Qdot probes. A gradual decrease in fluorescence signal indicates a reduced rate of endocytosis [2].

Visualizing the Experimental Workflow

The diagram below outlines the logical workflow for validating the physiological effects of this compound.

Start This compound Treatment of Cells Microarray Gene Expression Analysis (Microarray/RNA-seq) Start->Microarray Electrophys Electrophysiological Recording Start->Electrophys FunctionalAssay Functional Bioassays (Viability, Migration, etc.) Start->FunctionalAssay DataInt Data Integration & Analysis Microarray->DataInt Electrophys->DataInt FunctionalAssay->DataInt Conclusion Determine Optimal Concentration DataInt->Conclusion

Interpretation of Key Signaling Pathways

The microarray and RNA-seq data revealed that higher concentrations of this compound (>20 µM) cause down-regulation of genes in critical signaling pathways. The following diagram illustrates the potential logical relationship between this compound treatment and the impairment of these pathways, which can explain the observed physiological effects.

This compound High this compound (>20 µM) Glycosylation Altered Protein Glycosylation This compound->Glycosylation PathwayDown Downregulation of Key Pathways Glycosylation->PathwayDown PI3K PI3K/AKT Pathway PathwayDown->PI3K FGF FGF Signaling PathwayDown->FGF EGFR EGFR Signaling PathwayDown->EGFR Adhesion Cell Adhesion Molecules PathwayDown->Adhesion FunctionalImpact Functional Impact on Cell PI3K->FunctionalImpact Disrupted FGF->FunctionalImpact Disrupted EGFR->FunctionalImpact Disrupted Adhesion->FunctionalImpact Impaired Viability Reduced Viability & Proliferation FunctionalImpact->Viability Migration Impaired Migration FunctionalImpact->Migration Energy Reduced Energy Generation FunctionalImpact->Energy

I hope this structured guide provides a solid foundation for your objective comparison. The integrated data clearly supports 10 µM as a consistently safe and effective concentration for metabolic labeling across multiple cell types.

References

Comparative Cytotoxicity Profile of Ac4ManNAz

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key cytotoxic effects of Ac4ManNAz across different cell types and concentrations.

Cell Type Safe Concentration (Minimal Cytotoxicity) Toxic Concentration (Observed Adverse Effects) Key Cytotoxic Effects at Higher Concentrations Assays/Methods Used
Human Lung Adenocarcinoma (A549) [1] 10 µM 50 µM Reduced energy generation, cellular infiltration ability, and membrane channel activity [1]. Microarray analysis, electrophysiological recording, cell viability assay [1].
Endothelial Progenitor Cells (hUCB-EPCs) [2] 10 µM >20 µM ↓ Cell viability & proliferation; ↓ endocytosis rate; ↑ ROS generation; disruption of mitochondrial membrane potential (ΔΨm) [2]. CCK-8 assay, wound healing, ROS assay, ΔΨm assessment [2].
Immortalized Mesenchymal Stromal Cells (hMSC-TERT) [3] 20 µM 50 µM Significantly decreased viability rates and increased apoptosis; however, differentiation potential was maintained [3]. Live/dead staining, apoptosis assays, differentiation assays [3].

Detailed Experimental Findings

The cytotoxicity of this compound is not merely about cell death but involves subtler disruptions to core cellular functions, particularly at concentrations above 20 µM.

  • Cell Viability and Proliferation: Treatment with 10 µM this compound consistently shows no significant impact on cell viability or growth rate across studies [1] [2]. However, concentrations at or above 20 µM begin to inhibit proliferation, and at 50 µM, significant decreases in cell viability are observed [3] [2].
  • Cellular Function and Integrity:
    • Metabolic and Energy Capacity: A 50 µM dose led to a reduction in the major cellular functions required for energy generation [1].
    • Membrane Function and Transport: Concentrations of 50 µM impair key membrane channel activities (TRPM7, VSOR-Cl-, and Kv) and reduce cellular endocytosis rates, indicating compromised membrane integrity and transport mechanisms [1] [2].
    • Oxidative Stress: In hUCB-EPCs, 50 µM this compound significantly increased reactive oxygen species (ROS) and disrupted the mitochondrial membrane potential, indicating induction of oxidative stress and apoptosis pathways [2].
  • Gene Expression and Signaling Pathways: Transcriptomic analyses (microarray and RNA-seq) reveal that higher concentrations of this compound (>20 µM) cause down-regulation of critical signaling pathways, including:
    • PI3K/AKT signaling
    • FGF signaling
    • EGFR signaling
    • Genes related to cell adhesion [2]. These pathways are crucial for cell survival, growth, and migration, and their disruption explains the observed functional deficits.

Experimental Protocols for Cytotoxicity Assessment

The data in this guide were generated using standard and reliable methodologies. Below is an overview of the key protocols cited.

  • Cell Viability Assay (CCK-8) [2]:

    • Seed cells in a 96-well plate and allow them to adhere.
    • Treat cells with varying concentrations of this compound for a set period (e.g., 3 days).
    • Add CCK-8 solution to each well and incubate for 1-4 hours.
    • Measure absorbance at 450 nm using a spectrophotometer. The absorbance correlates with the number of viable cells.
  • Reactive Oxygen Species (ROS) Assay [2]:

    • Incubate this compound-treated cells with a fluorescent ROS probe (e.g., DCFH-DA).
    • Analyze cells using flow cytometry or a fluorescence microplate reader.
    • Quantify fluorescence intensity, which is proportional to the intracellular ROS levels.
  • Microarray Analysis (Gene Expression) [1]:

    • Extract total RNA from treated and control cells using a method like TRIzol.
    • Assess RNA quality and quantity using a NanoDrop spectrophotometer and a Bioanalyzer.
    • Hybridize RNA to a gene chip (e.g., Affymetrix GeneChip).
    • Scan the chip and pre-process the data (normalization) using software like GeneSpring GX.
    • Analyze differentially expressed genes and perform pathway analysis with tools like Ingenuity Pathways Analysis (IPA).
  • Electrophysiological Recording (Membrane Channel Activity) [1]:

    • Culture cells with this compound on the stage of an inverted microscope.
    • Use an amplifier (e.g., Axopatch 200B) controlled by software (e.g., pCLAMP) to record currents.
    • Apply specific voltage ramps or steps to activate different channels (TRPM7, VSOR-Cl-, Kv).
    • Analyze current densities (pA/pF) and compare them to untreated controls to assess channel activity impairment.

Cellular Signaling Pathways Affected by this compound

The following diagram synthesizes how high concentrations of this compound impact major cellular signaling pathways and functions, based on transcriptomic and functional data [1] [2].

G cluster_pathways Down-regulated Signaling Pathways cluster_effects Observed Cellular Effects This compound This compound PI3K_AKT PI3K/AKT Signaling This compound->PI3K_AKT FGF FGF Signaling This compound->FGF EGFR EGFR Signaling This compound->EGFR Adhesion Cell Adhesion Genes This compound->Adhesion Metabolic ↓ Metabolic & Energy Generation PI3K_AKT->Metabolic Proliferation ↓ Cell Proliferation PI3K_AKT->Proliferation FGF->Proliferation Migration ↓ Migration & Infiltration FGF->Migration EGFR->Proliferation EGFR->Migration Adhesion->Migration ROS ↑ ROS Generation Metabolic->ROS Endocytosis ↓ Endocytosis Rate Membrane Impaired Membrane Channel Activity Membrane->Endocytosis Apoptosis Induction of Apoptosis ROS->Apoptosis

Key Recommendations for Researchers

  • For Metabolic Labeling and Cell Tracking: The evidence strongly supports using 10 µM this compound for efficient labeling with minimal disruption to cell physiology across various cell types, including stem cells [1] [2] [4].
  • Interpreting Cytotoxicity Data: Rely on a multi-assay approach [5]. Combining viability assays (e.g., CCK-8) with functional tests (e.g., ROS, electrophysiology) and gene expression analysis provides a holistic view of cellular health beyond simple live/dead counts.
  • Context-Dependent Thresholds: Be aware that the threshold for toxicity (20 µM vs. 50 µM) can vary depending on the cell line and the sensitivity of the specific functional assays being used [3].

References

Comprehensive Analysis of Ac₄ManNAz Gene Expression Impact and Comparison with Metabolic Labeling Alternatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Metabolic Labeling and Ac₄ManNAz

Metabolic oligosaccharide engineering (MOE) represents a powerful biotechnology approach for labeling and tracking live cells through the biosynthetic installation of non-natural monosaccharides into cellular glycans. Among the most widely utilized tools in this field is Ac₄ManNAz (tetra-acetylated N-azidoacetylmannosamine), an azido-modified sugar analog that serves as a precursor for the cell surface display of azide-functionalized sialic acids. This technology enables subsequent chemoselective ligation via click chemistry with fluorescent probes or other detection molecules, facilitating cell tracking, proteomic analysis, and targeted delivery applications [1] [2]. The fundamental advantage of metabolic labeling techniques lies in their low background signal, simple labeling steps, and biocompatible reaction conditions that produce minimal toxic byproducts, making them particularly suitable for in vivo applications [1] [3].

Despite these advantages, concerns have emerged regarding the potential physiological impacts of metabolic labeling agents on cellular systems. The incorporation of abiotic azido groups into native cellular proteins through post-translational modification pathways may alter normal protein function, cellular signaling, and intercellular communication [1] [4]. As the research community increasingly applies these techniques for cell-based therapies and longitudinal tracking studies, a comprehensive understanding of Ac₄ManNAz's effects on gene expression and cellular physiology becomes essential for experimental design and data interpretation [3]. This guide systematically compares Ac₄ManNAz with alternative metabolic labeling agents, focusing on their impacts on gene expression, cellular functions, and practical research applications.

Physiological Effects and Gene Expression Impact of Ac₄ManNAz

Concentration-Dependent Effects on Cellular Functions

Extensive research has revealed that Ac₄ManNAz exerts concentration-dependent effects on various aspects of cellular physiology. At optimal concentrations (10 μM), Ac₄ManNAz demonstrates sufficient labeling efficiency with minimal impact on cellular systems, while higher concentrations (>20 μM) progressively impair fundamental cellular functions [1] [3]. Studies conducted on human lung adenocarcinoma cells (A549) and human umbilical cord blood-derived endothelial progenitor cells (hUCB-EPCs) have consistently shown that higher concentrations of Ac₄ManNAz negatively impact multiple physiological parameters essential for normal cellular operation [1] [3].

Table 1: Concentration-Dependent Effects of Ac₄ManNAz on Cellular Functions

Cellular Function 10 μM Ac₄ManNAz 20 μM Ac₄ManNAz 50 μM Ac₄ManNAz
Cell Viability No significant change ≈6.2% decrease ≈12.3% decrease
Proliferation Rate No significant change Gradual decrease Significant decrease
Migration Capacity No significant change No significant change Reduced infiltration ability
Membrane Channel Activity Minimal effect Moderate reduction Significant reduction (TRPM7, VSOR-Cl-, Kv channels)
Reactive Oxygen Species Baseline levels Moderate increase Significant increase (≈5.4%)
Endocytosis Rate Normal Slight decrease Gradual decrease
Energy Generation Normal Moderate reduction Significant reduction of glycolytic flux

The functional impairments observed at higher concentrations correlate with changes in gene expression patterns and signaling pathways. Microarray analysis of A549 cells treated with 50 μM Ac₄ManNAz revealed substantial alterations in genes associated with cell adhesion, PI3K/AKT signaling, FGF pathways, and EGFR signaling cascades [3]. These findings suggest that excessive Ac₄ManNAz exposure disrupts critical regulatory networks governing cell survival, proliferation, and communication [1] [4].

Gene Expression and Signaling Pathway Alterations

Comprehensive transcriptomic analyses provide mechanistic insights into how Ac₄ManNAz influences cellular physiology at the molecular level. Research comparing 0, 10, and 50 μM Ac₄ManNAz treatments identified differential expression of genes involved in multiple essential cellular processes. The most significantly affected pathways include those regulating ion channel function, metabolic activity, and stress response mechanisms [1].

Functional enrichment analysis of the microarray data further demonstrated that genes related to mitochondrial function and electron transport chain components were downregulated at higher Ac₄ManNAz concentrations, providing a molecular explanation for the observed reductions in energy generation capacity [1] [4]. Additionally, genes involved in cell cycle progression and DNA damage repair showed altered expression patterns, potentially explaining the concentration-dependent decreases in proliferation rates observed in both A549 and hUCB-EPC cell lines [3].

Table 2: Gene Expression Changes in Response to Ac₄ManNAz Treatment

Functional Category Specific Genes/Pathways Affected Expression Direction Associated Cellular Effect
Ion Channel Regulation TRPM7, VSOR-Cl-, Kv channels Downregulated Reduced membrane potential and signaling
Metabolic Pathways Glycolytic enzymes, Electron transport chain components Downregulated Decreased energy production
Cell Signaling PI3K/AKT, FGF, EGFR pathways Downregulated Impaired proliferation and survival signals
Cell Adhesion Adhesion molecules, Extracellular matrix components Downregulated Reduced cell-matrix interactions
Oxidative Stress ROS-responsive genes Upregulated Increased oxidative damage
Apoptosis Regulation Pro-apoptotic factors Upregulated Increased cell death at high concentrations

The following diagram illustrates the key signaling pathways affected by Ac₄ManNAz treatment and their interrelationships:

Ac4ManNAz_Pathways cluster_pathways Affected Signaling Pathways cluster_effects Cellular Effects Ac4ManNAz Ac₄ManNAz Treatment PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT FGF FGF Signaling This compound->FGF EGFR EGFR Signaling This compound->EGFR Ion_Channels Ion Channel Activity This compound->Ion_Channels Proliferation Cell Proliferation PI3K_AKT->Proliferation Survival Cell Survival PI3K_AKT->Survival FGF->Proliferation EGFR->Survival Metabolism Energy Metabolism Ion_Channels->Metabolism Migration Cell Migration Proliferation->Migration Adhesion Cell Adhesion Survival->Adhesion Metabolism->Proliferation

Diagram 1: Ac₄ManNAz-Affected Signaling Pathways and Cellular Effects

Comparative Analysis of Metabolic Labeling Agents

Performance Comparison with Alternative Agents

While Ac₄ManNAz remains one of the most widely used metabolic labeling agents, several alternative compounds have been developed with varying efficiencies and physiological impacts. Comparative studies have evaluated different azido-sugars for their labeling efficiency, cytotoxic effects, and optimal concentration ranges across multiple cell types [2] [3]. Understanding these differences is crucial for selecting the most appropriate agent for specific research applications.

Table 3: Performance Comparison of Metabolic Labeling Agents

Labeling Agent Optimal Concentration Labeling Efficiency Cytotoxicity Primary Glycosylation Targets
Ac₄ManNAz 10-20 μM High for membrane proteins Low at ≤20 μM, Moderate at 50 μM N-linked glycoproteins, Sialic acids
Ac₄GalNAz 50 μM Moderate for cytosolic proteins Low at ≤20 μM, Moderate at 50 μM O-GalNAc glycosylation
Ac₄GlcNAz 50 μM Low for membrane proteins Low at ≤20 μM, Moderate at 50 μM O-GlcNAc glycosylation, Intracellular proteins
1,3,4-O-Bu₃ManNAz 12.5-25 μM Very high (3-5× Ac₄ManNAz) Very low (no apoptosis up to 400 μM) Sialic acids, Cell surface glycans
3,4,6-O-Bu₃ManNLev Varies by application High High (pro-apoptotic) Sialic acids, Cancer cell glycans

Screening studies comparing azido-sugar incorporation in hUCB-EPCs demonstrated that Ac₄ManNAz treatment resulted in higher generation efficiency of azido groups compared to Ac₄GalNAz and Ac₄GlcNAz, particularly for membrane protein labeling [3]. Western blot analysis and biorthogonal click chemistry detection confirmed that Ac₄ManNAz effectively labeled both cytosolic and membrane proteins, with incorporation rates gradually increasing with concentration [3]. This comprehensive labeling profile contributes to Ac₄ManNAz's popularity for general cell tracking applications.

Advanced Analogs with Improved Properties

Recent developments in metabolic labeling agents have focused on optimizing the short-chain fatty acid composition of monosaccharide analogs to enhance their performance characteristics. Butanoylated ManNAc analogs, particularly 1,3,4-O-Bu₃ManNAz, demonstrate substantially improved properties compared to traditional Ac₄ManNAz [2]. These tributanoylated compounds exhibit greatly enhanced cellular uptake and labeling efficiency, achieving effective labeling at concentrations approximately 3 to 5-fold lower than Ac₄ManNAz (12.5-25 μM versus 50-150 μM) [2].

The structural modifications in these advanced analogs influence not only their efficiency but also their toxicological profiles. Interestingly, different substitution patterns produce dramatically different biological effects. The 1,3,4-O-hydroxyl pattern of butanoylation produces high-flux, low-toxicity analogs suitable for cell labeling, while the 3,4,6-O-butanoylation pattern creates highly apoptotic compounds with potential applications as anti-cancer agents [2]. This structure-activity relationship enables researchers to select analogs based on their specific experimental needs, whether for benign long-term cell tracking or for targeted intervention in pathological processes.

The following diagram illustrates the structural differences and performance characteristics of these analogs:

ManNAc_Analogs cluster_acylated Acylated Analogs cluster_properties Key Properties ManNAc ManNAc Core Structure This compound Ac₄ManNAz (Tetra-acetylated) ManNAc->this compound Bu3ManNAz 1,3,4-O-Bu₃ManNAz (Tributanoylated) ManNAc->Bu3ManNAz Bu3ManNLev 3,4,6-O-Bu₃ManNLev (Pro-apoptotic) ManNAc->Bu3ManNLev Efficiency High Efficiency (3-5× Ac₄ManNAz) This compound->Efficiency Bu3ManNAz->Efficiency Safety Low Toxicity (No apoptosis at 400 μM) Bu3ManNAz->Safety Apoptotic Pro-apoptotic (Anti-cancer potential) Bu3ManNLev->Apoptotic

Diagram 2: Structural Relationships and Properties of ManNAc Analogs

Experimental Protocols and Methodologies

Gene Expression Analysis Protocols

The experimental data cited in this guide were generated using standardized methodologies to ensure reproducibility and cross-study comparisons. For transcriptomic analyses, researchers typically employed microarray technology or RNA sequencing to comprehensively profile gene expression changes in response to metabolic labeling agents [1] [3]. The specific protocols include:

  • Cell Culture and Treatment: Human lung adenocarcinoma cells (A549) or human umbilical cord blood-derived endothelial progenitor cells (hUCB-EPCs) are maintained in appropriate media (RPMI 1640 for A549) supplemented with 10% fetal bovine serum and antibiotics. Cells are treated with varying concentrations of Ac₄ManNAz (0, 10, 20, 50 μM) for 72 hours to ensure comprehensive metabolic incorporation [1] [4].
  • RNA Extraction and Quality Control: Total RNA is extracted using TRIzol reagent, with quantity and quality assessed using NanoDrop spectrophotometry and Bioanalyzer systems. High-quality RNA samples (RNA Integrity Number >8.0) proceed to analysis [1] [4].
  • Microarray Processing: For microarray studies, researchers used Affymetrix GeneChip Human Genome U133 plus 2.0 arrays following manufacturer instructions. Data preprocessing includes background correction, normalization, and summarization using established algorithms [1].
  • RNA Sequencing: For RNA-seq experiments, libraries are prepared from high-quality RNA and sequenced on appropriate platforms. Bioinformatic analysis includes read alignment, quantification, and differential expression analysis using standardized pipelines [3].
  • Differential Expression Criteria: Genes with expression changes greater than 7-fold compared to untreated controls are typically considered significantly altered, with functional enrichment analysis conducted using Ingenuity Pathways Analysis or similar tools [1].
Functional Assays for Physiological Impact Assessment

Beyond gene expression analyses, comprehensive assessment of Ac₄ManNAz effects includes multiple functional assays that evaluate specific cellular processes:

  • Electrophysiological Recording: Membrane channel activity (TRPM7, VSOR-Cl-, and Kv) is measured using whole-cell patch clamp techniques. Cells are held at specific potentials and stimulated with voltage ramps or steps while currents are recorded with an Axopatch amplifier system [1] [4].
  • Cell Viability and Proliferation Assays: Cytotoxic effects are quantified using Cell Counting Kit-8 (CCK-8) assays, where metabolically active cells reduce WST-8 to formazan dyes measurable at 450 nm. Morphological assessments are conducted concurrently via microscopy [1] [3].
  • Migration and Wound Healing Assays: Cellular migration capacity is evaluated using in vitro wound healing (scratch) assays, where confluent cell monolayers are scratched and wound closure is monitored over 18 hours [3].
  • Membrane Permeability and Endocytosis: Permeability is assessed via liposome-mediated transfection of reporter plasmids (e.g., pcDNA3-eGFP), while endocytosis rates are measured using quantum dot (Qdot) probes and fluorescence quantification [3].
  • Oxidative Stress Assessment: Reactive oxygen species (ROS) generation is measured using fluorescent probes, while mitochondrial membrane potential (ΔΨm) is assessed with JC-1 or similar potentiometric dyes [3].
Metabolic Labeling Efficiency Assessment

Standardized protocols for evaluating labeling efficiency enable direct comparison between different agents and concentrations:

  • Metabolic Incorporation: Cells are treated with azido-sugars for 72 hours to ensure comprehensive metabolic incorporation into glycoproteins [3].
  • Click Chemistry Detection: Azido groups are detected using biorthogonal copper-free click chemistry with dye-labeled dibenzyl cyclooctyne (DBCO-Cy5), followed by fluorescence measurement or Western blot analysis [3].
  • Comparative Screening: When comparing different azido-sugars (Ac₄ManNAz, Ac₄GalNAz, Ac₄GlcNAz), identical cell numbers, treatment durations, and detection methods are maintained to ensure valid comparisons [3].

The following diagram illustrates the integrated experimental workflow for comprehensive assessment of metabolic labeling agents:

Experimental_Workflow cluster_treatment Treatment Phase cluster_analysis Analysis Phase cluster_outputs Outputs Start Experimental Design Cell_Culture Cell Culture & Maintenance Start->Cell_Culture Agent_Treatment Metabolic Labeling Agent Treatment (0-50 μM, 72h) Cell_Culture->Agent_Treatment Gene_Expr Gene Expression Analysis Agent_Treatment->Gene_Expr Functional_Assay Functional Assays Agent_Treatment->Functional_Assay Labeling_Efficiency Labeling Efficiency Assessment Agent_Treatment->Labeling_Efficiency Transcriptomic_Data Transcriptomic Profiles & Pathway Analysis Gene_Expr->Transcriptomic_Data Physiological_Data Physiological Impact Assessment Functional_Assay->Physiological_Data Efficiency_Data Labeling Efficiency Quantification Labeling_Efficiency->Efficiency_Data

Diagram 3: Comprehensive Experimental Workflow for Metabolic Labeling Assessment

Conclusion and Research Recommendations

Based on the comprehensive analysis of experimental data, Ac₄ManNAz at 10 μM concentration represents the optimal balance between labeling efficiency and minimal physiological impact for most research applications. This concentration provides sufficient incorporation for cell tracking and proteomic analysis while avoiding significant alterations to gene expression, cellular signaling, and metabolic functions [1] [3]. Researchers should exercise caution when using higher concentrations (>20 μM), as these consistently induce gene expression changes, functional impairments, and oxidative stress across multiple cell types.

For applications requiring higher labeling efficiency or reduced cytotoxicity, tributanoylated analogs such as 1,3,4-O-Bu₃ManNAz offer superior performance characteristics, enabling effective labeling at lower concentrations with minimal toxicological concerns [2]. The selection of specific metabolic labeling agents should be guided by research objectives, with different analogs potentially serving distinct purposes—from benign long-term cell tracking to targeted interventions in disease processes.

Future research directions should focus on further elucidating the structure-activity relationships of monosaccharide analogs, developing cell-type specific optimization protocols, and exploring combination approaches that maximize labeling efficiency while completely eliminating physiological impacts. Additionally, extending these comparative analyses to in vivo models will provide critical insights for preclinical and therapeutic applications of metabolic labeling technologies.

Table 4: Recommended Applications for Metabolic Labeling Agents

Research Application Recommended Agent Optimal Concentration Key Considerations
General Cell Tracking Ac₄ManNAz 10-20 μM Balance of efficiency and safety
Long-term In Vivo Tracking 1,3,4-O-Bu₃ManNAz 12.5-25 μM Reduced toxicity for extended studies
Proteomic Analysis Ac₄ManNAz 10-20 μM Comprehensive membrane protein labeling
Cancer Cell Studies 3,4,6-O-Bu₃ManNLev Varies by cell type Pro-apoptotic effects for therapeutic applications
Stem Cell Research Ac₄ManNAz 10 μM Minimal impact on differentiation capacity
High-Efficiency Labeling 1,3,4-O-Bu₃ManNAz 12.5-25 μM 3-5× higher efficiency than Ac₄ManNAz

References

Ac4ManNAz Biosafety and Performance Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

The biosafety and efficacy of Ac4ManNAz are highly concentration-dependent. The following tables consolidate key experimental findings from recent studies.

Table 1: Cytotoxicity and Functional Effects of this compound

Cell Type / Model Concentration Effects Observed Key Experimental Findings Citation
A549 (Human lung adenocarcinoma) 50 µM Significant functional reduction ↓ Energy generation, cellular infiltration, membrane channel activity; ↓ Cell growth & migration; ↑ ROS generation [1] [2]
10 µM Minimal to no effect Sufficient labeling efficiency with least effect on cellular systems; proposed as optimum for tracking [1] [2]
hUCB-EPCs (Human umbilical cord blood endothelial progenitor cells) >20 µM Inhibition of functional properties ↓ Proliferation rate, viability, rate of endocytosis; ↑ ROS; Downregulation of adhesion, PI3K/AKT, FGF, EGFR pathways [3]
10 µM No significant effects No adverse effects on function/gene regulation; preserved angiogenic potential & new vessel formation [3]
HPCs (Hepatic progenitor cells) 40 µM High cytocompatibility Used over 4 days for maximal azide display; high viability in coating experiments [4]
CTLs (Cytotoxic T lymphocytes) 100 µM Minimal effect on function Successful surface labeling for PET imaging; negligible impact on IFN-γ secretion & cell function [5]
Human Colon Cell Lines (e.g., HCT116, HT29) 100 µM ~40% reduction in cell growth Marked impact on cellular growth; labeling experiments typically use 50 µM [6]

Table 2: Performance Comparison with Alternative Monosaccharide Analogues

Analogue Name Core Structure & N-Acyl Group O-Functionalization Pattern Key Performance Characteristics Citation

| This compound (Current Standard) | ManNAc, N-azidoacetyl | Peracetylated (Ac~4~) | • Requires 50-150 µM for effective labeling • Shows cytotoxicity at higher concentrations (≥20 µM) | [7] [6] | | 1,3,4-O-Bu~3~ManNAz (Novel Tributanoylated) | ManNAc, N-azidoacetyl | Tributanoylated (Bu~3~) | • Effective labeling at 12.5-25 µM (3-5x lower than Ac~4~ManNAz) • No apoptosis indications up to 400 µM • Greater efficiency & lower cytotoxicity | [7] | | 3,4,6-O-Bu~3~ManNLev (Tributanoylated Ketone) | ManNAc, N-levulinoyl | Tributanoylated (Bu~3~) | • Highly apoptotic • Promising anti-cancer drug candidate, not for safe labeling | [7] | | ManNAz (Free, non-peracetylated) | ManNAc, N-azidoacetyl | Free hydroxyls | • More promiscuous metabolized reporter in human colon cells • Requires high concentrations (e.g., 500 µM) due to polarity • Avoids S-glyco-modification side-reactions of peracetylated analogs | [6] |

Experimental Protocols for Biosafety Assessment

For researchers aiming to replicate or design biosafety studies, here are the core methodologies referenced in the provided data.

1. Cytotoxicity and Cell Function Assays

  • Cell Viability: Measured using assays like Cell Counting Kit-8 (CCK-8). Cells are seeded in 96-well plates, treated with this compound for several days, and the absorbance of the resulting solution is measured at 450 nm [1] [3].
  • Reactive Oxygen Species (ROS) Generation: Cells treated with this compound are incubated with 2,7-Dichlorodihydrofluorescein diacetate (DCF-DA). Intracellular fluorescence, indicating ROS levels, is visualized and quantified [3].
  • Mitochondrial Membrane Potential (ΔΨm): Analyzed using JC-1 dye. A decrease in the red/green fluorescence ratio indicates a loss of ΔΨm, a marker for early apoptosis [3].
  • Cell Migration: Assessed via wound healing/scratch assay. A scratch is made in a confluent cell monolayer, and migration into the wound is measured over time (e.g., 18 hours) [3].

2. Gene Expression Analysis

  • Microarray/RNA-seq: Total RNA is isolated from treated and untreated cells (e.g., using TRIzol). The RNA is then analyzed using platforms like Affymetrix GeneChip or RNA sequencing to identify differentially expressed genes. Data is processed with software like GeneSpring GX and Ingenuity Pathways Analysis (IPA) for functional enrichment [1] [2].

3. Electrophysiological Recording

  • To assess the impact on membrane channel activity (e.g., TRPM7, VSOR-Cl-, Kv), currents are recorded in treated cells using an Axopatch 200B amplifier controlled by pCLAMP software. Current densities (pA/pF) are compared to controls [1].

Mechanisms of Toxicity and Safety Optimization

The cytotoxicity of this compound at higher concentrations is linked to specific biochemical mechanisms, which also inform safety optimization strategies.

G This compound This compound SubProcess Metabolic Processing & Incorporation into Glycans This compound->SubProcess Mech1 Altered Glycan Function & Cell Signaling SubProcess->Mech1 Mech2 Mitochondrial Dysfunction (↑ ROS, ↓ ΔΨm) SubProcess->Mech2 Mech3 Disrupted Ion Channel Activity SubProcess->Mech3 Outcome Cytotoxicity (↓ Proliferation, Viability, Migration) Mech1->Outcome Mech2->Outcome Mech3->Outcome

The diagram above shows that the toxicity stems from the compound's integration into cellular biosynthetic pathways. Key events include:

  • Disruption of Signaling Pathways: Treatment with >20 µM this compound leads to downregulation of genes in critical pathways for cell survival and adhesion, such as PI3K/AKT, FGF, and EGFR signaling [3].
  • Induction of Oxidative Stress: Higher concentrations (e.g., 50 µM) significantly increase Reactive Oxygen Species (ROS) and reduce mitochondrial membrane potential, triggering apoptotic pathways [3].
  • Impairment of Membrane Channel Function: Electrophysiological recordings show that this compound reduces the activity of key ion channels like TRPM7 and voltage-sensitive outwardly rectifying Cl- (VSOR-Cl- ) channels, which are vital for cellular homeostasis [1].

Recommendations for Experimental Design

Based on the consolidated data, here are actionable recommendations for different research applications:

  • For General Cell Labeling and Tracking: Use this compound at a concentration of 10 µM. This concentration has been validated in multiple studies to provide sufficient labeling efficiency while minimizing impacts on cell physiology, making it suitable for in vivo tracking [1] [3] [2].
  • For Applications Requiring High Surface Azide Density: If your protocol demands higher levels of surface labeling, such as for subsequent conjugation of large molecules (e.g., polymers or antibodies), you can use concentrations of 40-50 µM for a limited duration (e.g., 2-4 days). Be aware that this may induce cytotoxic effects, and it is crucial to include comprehensive viability and functional controls in your experiment [4] [5].
  • For Superior Performance: Consider exploring next-generation analogues like 1,3,4-O-Bu~3~ManNAz. The data indicates it offers a significantly improved biosafety profile and higher incorporation efficiency, though its commercial availability may be limited [7].

References

Performance Comparison: Ac4ManNAz vs. Butanoylated Analogs

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental data comparing Ac4ManNAz with advanced tributanoylated ManNAc analogs, focusing on labeling efficiency and cytotoxicity [1].

Compound Optimal Labeling Concentration Cytotoxicity & Functional Effects Key Characteristics
Ac4ManNAz 50 - 150 µM [1] Reduced cell viability, energy generation, and infiltration at 50 µM; minimal effects at 10 µM [2] [3]. Current "gold standard"; requires relatively high concentrations for effective labeling.
1,3,4-O-Bu3ManNAz 12.5 - 25 µM [1] No indications of apoptosis at concentrations up to 400 µM [1]. 3-5x more efficient than Ac4ManNAz; very low cytotoxicity.
3,4,6-O-Bu3ManNLev N/A (Therapeutic use) Highly apoptotic; reduces invasive potential of metastatic cancer cells [1]. Not for labeling; a candidate for anti-cancer therapy.

Experimental Protocols for Specificity Verification

To verify labeling specificity and functional impact, you can adapt the following established methodologies.

Protocol 1: Assessing Bio-physiological Impact

This protocol is suitable for evaluating the safety profile and optimization of Ac4ManNAz for cell tracking [2] [3].

  • Cell Lines Used: Human lung adenocarcinoma cells (A549) or Human Umbilical Cord Blood-Derived Endothelial Progenitor Cells (hUCB-EPCs).
  • Treatment: Culture cells with 0, 10, 20, and 50 µM Ac4ManNAz for 3 days.
  • Key Assays:
    • Cell Viability: Use Cell Counting Kit-8 (CCK-8) assay.
    • Proliferation & Migration: Perform wound healing (scratch) assay.
    • Membrane Function:
      • Measure rate of endocytosis using Qdot 525 probes.
      • Record activity of key ion channels (TRPM7, VSOR-Cl-, Kv).
    • Metabolic & Oxidative Stress:
      • Measure glycolytic flux.
      • Assess ROS generation and mitochondrial membrane potential (ΔΨm).
  • Transcriptomic Analysis: Conduct microarray analysis or RNA-seq to identify changes in signaling pathways (e.g., PI3K/AKT, FGF, EGFR).
Protocol 2: In Vivo Tracking of Immune Cells

This protocol outlines metabolic radiolabeling for non-invasive PET imaging of cytotoxic T lymphocytes (CTLs) [4].

  • Metabolic Labeling: Isolate and activate CTLs. Treat cells with Ac4ManNAz (e.g., 50 µM) for 2-3 days to incorporate azides into surface glycans.
  • Radiolabeling & Imaging:
    • Conjugate the azide-labeled CTLs with 64Cu-NOTA-DBCO via bioorthogonal click chemistry.
    • Perform PET imaging in tumor-bearing mouse models to track CTL migration and tumor infiltration.
  • Validation:
    • Confirm specific tumor infiltration using flow cytometry (FACS) of tumor samples.
    • Ensure treatment does not impair CTL function by measuring antigen-induced IFN-γ secretion.
Protocol 3: Labeling Challenging Tissues (The Brain)

Standard Ac4ManNAz cannot cross the blood-brain barrier (BBB). This protocol uses a liposome-assisted strategy for brain sialoglycan labeling [5].

  • Azidosugar Delivery:
    • Prepare PEGylated liposomes encapsulating 9-azido sialic acid (9AzSia).
    • Administer LP-9AzSia intravenously to mice daily for 7 days.
  • Detection:
    • Perform a whole-body perfusion and harvest brain tissue.
    • React tissue homogenates or sections with an alkyne-fluorophore (e.g., Alkyne-Cy5) via CuAAC.
    • Visualize using fluorescence imaging, histochemistry, or Western blot.
    • For glycoproteomics, use an alkyne-biotin probe for enrichment and MS analysis.

The experimental workflow for specificity verification and in vivo tracking can be summarized as follows. The process begins with metabolic labeling, where cells or living animals are treated with Ac₄ManNAz. The azido sugars are metabolically incorporated into cell surface glycans. Following incorporation, click chemistry is performed using DBCO-based probes conjugated to labels such as fluorescent dyes (e.g., Cy5) for imaging or biotin for Western blot. Finally, the labeled glycans are detected and analyzed through various methods including in vivo imaging, flow cytometry, or functional assays to evaluate specificity and biological impact [1] [4] [5].

G cluster_ML Step 1: Metabolic Labeling cluster_CC Step 2: Click Chemistry cluster_Detect Step 3: Detection & Analysis Start Start: Specificity Verification ML Metabolic Labeling Start->ML A1 Treat cells/animals with Ac₄ManNAz ML->A1 CC Click Chemistry B1 Perform bioorthogonal reaction with DBCO-based probes CC->B1 Detect Detection & Analysis C1 In Vivo/Histology Imaging Detect->C1 C2 Flow Cytometry (FACS) Detect->C2 C3 Western Blot Detect->C3 C4 Functional Assays Detect->C4 A2 Azido sugars are metabolically incorporated into cell surface glycans A1->A2 A2->CC B2 e.g., DBCO-Cy5 (Imaging) DBCO-Biotin (Western Blot) B1->B2 B2->Detect

Key Recommendations for Verification Studies

Based on the compiled research, here are critical factors to consider for your guide:

  • Concentration is Critical: The effects of Ac4ManNAz are highly concentration-dependent. For in vivo cell tracking with minimal physiological impact, 10 µM is the optimal concentration [2] [3]. Higher concentrations (>/= 20 µM) can significantly impair cellular functions.
  • Confirm Functional Integrity: Especially for immune or stem cell therapies, it is not enough to show the azide tag is present. Verification must include functional assays like IFN-γ secretion tests for T cells or tube formation assays for EPCs to confirm that labeling does not alter critical cellular functions [3] [4].
  • Choose the Right Probe for the Question:
    • Ac4ManNAz: Primarily labels sialic acids on N-linked glycoproteins [3].
    • Ac4GalNAz: Mainly labels O-GalNAc glycans on serine/threonine residues [3].
  • Consider Next-Generation Analogs: For applications requiring high efficiency and low toxicity, 1,3,4-O-Bu3ManNAz is a superior direct alternative to Ac4ManNAz [1].

References

Ac4ManNAz cell function impact assessment

Author: Smolecule Technical Support Team. Date: February 2026

Ac4ManNAz Impact Summary

The table below summarizes the core findings from multiple studies on how different concentrations of this compound affect various cell types. A concentration of 10 µM is consistently identified as optimal, providing sufficient labeling efficiency with minimal impact on cell physiology [1] [2].

Cell Type This compound Concentration Key Observed Effects Citation
A549 (Human lung adenocarcinoma cells) 10 µM Least effect on cellular systems; sufficient labeling efficiency for tracking. [1]
50 µM Reduction of major cellular functions: energy generation, infiltration ability, channel activity. [1]
hUCB-EPCs (Human umbilical cord blood-derived endothelial progenitor cells) 10 µM No significant effects on cell function or gene regulation. [2]
>20 µM Inhibited functional properties (proliferation, viability, endocytosis). Downregulation of genes in cell adhesion, PI3K/AKT, FGF, and EGFR signaling pathways. [2]
50 µM Significantly increased ROS generation; decreased cell viability. Note: Angiogenic potential was not affected at any concentration. [2]
BMDCs (Bone marrow-derived dendritic cells) 10-200 µM Activation Effect: Upregulation of activation markers (CD86, MHCII, CD40, CCR7) in a concentration-dependent manner. Positive correlation between azido labeling level and activation. No significant cytotoxicity. [3]
NK Cells (Natural Killer cells) 25-100 µM Concentration tested for click conjugation. Cells maintained high viability with < 25-50 µM modified DNA. [4]
MSCs (Mesenchymal Stem Cells) 50 µM Used for metabolic labeling. RNA-seq verified no significant alteration of regenerative potential or immunomodulatory functions. [5]

Experimental Protocols for Assessment

To help you evaluate or replicate these findings, here are the key methodologies from the cited studies.

Protocol 1: General Cell Function and Viability Assessment

This protocol is adapted from studies on hUCB-EPCs and A549 cells [1] [2].

  • Cell Culture & Treatment: Culture cells (e.g., hUCB-EPCs, A549) in their standard medium. Treat with a concentration gradient of this compound (e.g., 0, 10, 20, 50 µM) for a set period, typically 48-72 hours.
  • Viability & Proliferation Assay: Use a CCK-8 assay to quantify metabolic activity as a proxy for cell viability and proliferation [2].
  • Migration Assay: Perform an in vitro wound healing (scratch) assay. Create a scratch in a confluent cell monolayer and measure the rate of gap closure over time (e.g., 18 hours) [2].
  • Permeability/Endocytosis Assay:
    • Membrane Fusion: Transfert cells with a plasmid (e.g., pcDNA3-eGFP) and measure transfection efficiency.
    • Endocytosis: Incubate cells with fluorescent probes like Qdot 525 and use flow cytometry or fluorescence microscopy to quantify uptake rate [2].
  • ROS & Mitochondrial Function:
    • Use a ROS generation assay (e.g., DCFDA) to measure reactive oxygen species.
    • Assess mitochondrial membrane potential (ΔΨm) using a JC-1 assay kit [2].
Protocol 2: Transcriptomic and Signaling Pathway Analysis

This method identifies changes in gene expression and signaling pathways, as performed in A549 and hUCB-EPC studies [1] [2].

  • Treatment and RNA Extraction: Treat cells with this compound (e.g., 0, 10, 50 µM). Harvest cells and extract total RNA using a reagent like TRIzol.
  • Microarray or RNA-Seq:
    • For microarray, use a platform like Affymetrix GeneChip, then analyze data with software like GeneSpring GX and Ingenuity Pathways Analysis (IPA) [1].
    • For RNA-Seq, prepare libraries from the extracted RNA and sequence. Analyze data to identify differentially expressed genes (DEGs) [2].
  • Pathway Analysis: Input the list of DEGs into pathway analysis tools (like IPA) to identify significantly altered signaling pathways (e.g., PI3K/AKT, FGF) and biological functions.
Protocol 3: Immunophenotyping via Flow Cytometry

This protocol is key for assessing immune cell activation, as used in the dendritic cell (DC) study [3].

  • Cell Treatment: Treat cells (e.g., BMDCs) with this compound for 72 hours.
  • Staining: Harvest cells and stain with fluorescently labeled antibodies against specific surface markers.
    • For DC activation, key markers include CD86, MHCII, CD40, and CCR7.
  • Analysis: Analyze stained cells using a flow cytometer. Compare the geometric mean fluorescence intensity (MFI) and the percentage of positive cells between treated and untreated groups to quantify upregulation of activation markers.

Experimental Workflow and Signaling Pathways

To visually summarize the assessment process and a key finding, the following diagrams were created using Graphviz.

G Experimental Workflow for this compound Impact Assessment Cell Seeding & Culture Cell Seeding & Culture This compound Treatment This compound Treatment Cell Seeding & Culture->this compound Treatment Functional Assays Functional Assays This compound Treatment->Functional Assays Viability/Proliferation Assay (CCK-8) Viability/Proliferation Assay (CCK-8) This compound Treatment->Viability/Proliferation Assay (CCK-8) Migration Assay (Scatch) Migration Assay (Scatch) This compound Treatment->Migration Assay (Scatch) Endocytosis Assay (Qdots) Endocytosis Assay (Qdots) This compound Treatment->Endocytosis Assay (Qdots) Omics & Molecular Analysis Omics & Molecular Analysis This compound Treatment->Omics & Molecular Analysis Data Integration & Pathway Analysis Data Integration & Pathway Analysis Functional Assays->Data Integration & Pathway Analysis Transcriptomics (Microarray/RNA-seq) Transcriptomics (Microarray/RNA-seq) Omics & Molecular Analysis->Transcriptomics (Microarray/RNA-seq) Flow Cytometry (Surface Markers) Flow Cytometry (Surface Markers) Omics & Molecular Analysis->Flow Cytometry (Surface Markers) Omics & Molecular Analysis->Data Integration & Pathway Analysis Conclusion on Optimal Concentration & Safety Conclusion on Optimal Concentration & Safety Data Integration & Pathway Analysis->Conclusion on Optimal Concentration & Safety

A transcriptomic analysis of A549 and hUCB-EPC cells treated with higher concentrations (>20-50 µM) of this compound revealed significant downregulation of genes in several key signaling pathways, which explains the observed impairments in cell function [1] [2].

Key Takeaways for Researchers

  • Adhere to the 10 µM Guideline: For standard cell labeling and tracking where minimal functional impact is critical, 10 µM is the recommended and well-validated concentration [1] [2].
  • Leverage the Activation Effect for Immunotherapy: In dendritic cell (DC) vaccine development, the intrinsic ability of this compound to enhance DC activation is a beneficial feature, not a drawback [3].
  • Validate in Your Specific System: While the trends are consistent, the exact threshold for functional impact can vary. It is prudent to perform initial viability and functional tests when applying this compound to a new cell type.

References

×

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.2

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

1

Exact Mass

430.13359291 Da

Monoisotopic Mass

430.13359291 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Han SS, Lee DE, Shim HE, Lee S, Jung T, Oh JH, Lee HA, Moon SH, Jeon J, Yoon S, Kim K, Kang SW. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. Theranostics. 2017 Mar 1;7(5):1164-1176. doi: 10.7150/thno.17711. eCollection 2017. PubMed PMID: 28435456; PubMed Central PMCID: PMC5399584.

Explore Compound Types